molecular formula C24H23NO2S B1246206 NF 115

NF 115

Cat. No.: B1246206
M. Wt: 389.5 g/mol
InChI Key: SIMQICJOBGHLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NF 115, also known as this compound, is a useful research compound. Its molecular formula is C24H23NO2S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H23NO2S

Molecular Weight

389.5 g/mol

IUPAC Name

(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) hexanoate

InChI

InChI=1S/C24H23NO2S/c1-2-3-5-16-22(26)27-23-20-14-10-17-25(20)19-13-8-9-15-21(19)28-24(23)18-11-6-4-7-12-18/h4,6-15,17H,2-3,5,16H2,1H3

InChI Key

SIMQICJOBGHLIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4

Synonyms

2-acetamido-2-deoxy-6-O-(2,2-bis(hydroxymethyl)-3-hydroxypropyl)glucopyranoside
NF 115
NF-115
NF115 cpd

Origin of Product

United States

Foundational & Exploratory

The Synthesis and Discovery of Moscovium (Element 115): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and discovery of Moscovium (Mc), the superheavy element with atomic number 115. It details the experimental protocols, presents key quantitative data from the synthesis reactions, and illustrates the nuclear processes involved. This whitepaper is intended to serve as a detailed reference for researchers and professionals in the fields of nuclear physics, chemistry, and materials science. While direct applications in drug development are not established, the methodologies and technologies employed in the discovery of new elements can inspire innovative approaches to isotope production and analysis.

Introduction

The discovery of Moscovium, officially named in 2016, marked a significant achievement in the ongoing quest to explore the "island of stability," a theoretical region of the chart of nuclides where superheavy elements are predicted to have longer half-lives. First synthesized in 2003, Moscovium is a synthetic, extremely radioactive element.[1] Its discovery was the result of a collaboration between the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, and the Lawrence Livermore National Laboratory (LLNL) in the United States.[1][2] This document outlines the technical intricacies of this discovery, providing a granular look at the experimental setup and the data that led to the confirmation of element 115.

Synthesis of Moscovium: Experimental Protocols

The synthesis of Moscovium is achieved through a "hot fusion" nuclear reaction, which involves bombarding a heavy actinide target with a lighter, energetic projectile ion. This process requires a particle accelerator capable of achieving precise beam energies to overcome the Coulomb barrier between the projectile and target nuclei, leading to their fusion.

The Primary Synthesis Reaction

The production of Moscovium isotopes was accomplished by bombarding a target of Americium-243 (

243^{243}243
Am) with a beam of Calcium-48 (
48^{48}48
Ca) ions.[3] The general form of this nuclear reaction is:

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

95243Am+2048Ca115291Mc115291xMc+xn^{243}{95}\text{Am} + ^{48}{20}\text{Ca} \rightarrow ^{291}{115}\text{Mc}^* \rightarrow ^{291-x}_{115}\text{Mc} + x\text{n}95243​Am+2048​Ca→115291​Mc∗→115291−x​Mc+xn

where 'x' represents the number of neutrons evaporated from the excited compound nucleus (

291^{291}291
Mc
^*
).

Experimental Apparatus

The experiments were conducted at the Flerov Laboratory of Nuclear Reactions (FLNR) at JINR, utilizing the following key equipment:

  • U400 Heavy Ion Cyclotron: This particle accelerator was used to accelerate the

    48^{48}48
    Ca ions to the required energies.[4]

  • Target Assembly: The target consisted of a thin layer of ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    243^{243}243
    Am deposited on a titanium foil.

  • Dubna Gas-Filled Recoil Separator (DGFRS): This crucial piece of equipment separates the synthesized superheavy nuclei from the unreacted beam particles and other reaction byproducts. The separator is filled with a low-pressure gas (typically hydrogen) and uses magnetic fields to deflect the ions based on their momentum and charge-to-mass ratio.[5][6] The transmission efficiency for element 115 nuclei is approximately 35%.[6]

  • Detector System: At the focal plane of the DGFRS, a sophisticated detector system is used to identify the implanted Moscovium atoms and their subsequent alpha decay products. This system typically includes position-sensitive silicon detectors to measure the energy and location of alpha particles and spontaneous fission events.[7][8]

Experimental Procedure
  • Ion Beam Production and Acceleration: A beam of

    48^{48}48
    Ca ions is produced and accelerated in the U400 cyclotron to specific energies, such as 248 MeV and 253 MeV.[4]

  • Target Bombardment: The high-energy ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    48^{48}48
    Ca beam is directed onto the rotating
    243^{243}243
    Am target. The experiments were conducted over long periods, with beam doses reaching up to 4.3 x 10
    18^{18}18
    and 3.3 x 10
    19^{19}19
    projectiles.[4]

  • Separation of Reaction Products: The resulting nuclei, including the desired Moscovium isotopes, recoil out of the target and enter the DGFRS. The separator guides the Moscovium ions to its focal plane while filtering out the vast majority of unwanted particles.

  • Detection and Identification: The Moscovium atoms are implanted into the silicon detectors. The detection system then records the subsequent alpha decay chains, which are the characteristic "fingerprints" of the new element. The energy of the alpha particles and the time intervals between decays are measured to identify the specific isotopes produced.[9][10]

Quantitative Data from Moscovium Synthesis

The synthesis of Moscovium is a probabilistic process with very low cross-sections, measured in picobarns (1 pb = 10

36^{-36}−36
cm
2^22
). The following tables summarize the key quantitative data from the synthesis experiments.

Reaction Channel Projectile Energy (MeV) Excitation Energy (MeV) Cross-Section (pb) Resulting Isotope
243^{243}243
Am(
48^{48}48
Ca, 2n)
289^{289}289
Mc
~24331-36~1
289^{289}289
Mc
243^{243}243
Am(
48^{48}48
Ca, 3n)
288^{288}288
Mc
24834.0-38.3~3 - 8.5
288^{288}288
Mc
243^{243}243
Am(
48^{48}48
Ca, 4n)
287^{287}287
Mc
253~45~1
287^{287}287
Mc
243^{243}243
Am(
48^{48}48
Ca, 5n)
286^{286}286
Mc
259-0.5
286^{286}286
Mc

Table 1: Summary of reaction channels, energies, and cross-sections for the synthesis of Moscovium isotopes.[4][11][12]

Isotope Half-Life Primary Decay Mode Alpha Decay Energy (MeV) Daughter Isotope
286^{286}286
Mc
~20 msAlpha Decay10.71
282^{282}282
Nh
287^{287}287
Mc
~38 msAlpha Decay10.59
283^{283}283
Nh
288^{288}288
Mc
~193 msAlpha Decay10.46
284^{284}284
Nh
289^{289}289
Mc
~220 msAlpha Decay10.31
285^{285}285
Nh
290^{290}290
Mc
~650 msAlpha Decay10.18
286^{286}286
Nh

Table 2: Decay properties of known Moscovium isotopes.[10][13]

Visualizing the Synthesis and Decay of Moscovium

The following diagrams, generated using the DOT language, illustrate the key nuclear processes involved in the synthesis and identification of Moscovium.

Synthesis_Reaction Ca48 ⁴⁸Ca Mc291_excited ²⁹¹Mc* Ca48->Mc291_excited Fusion Am243 ²⁴³Am Am243->Mc291_excited Fusion Mc288 ²⁸⁸Mc Mc291_excited->Mc288 Neutron Evaporation neutrons 3n

Diagram 1: Synthesis of Moscovium-288 via hot fusion.

Decay_Chain_Mc288 Mc288 ²⁸⁸Mc (t½ ≈ 193 ms) Nh284 ²⁸⁴Nh (t½ ≈ 0.94 s) Mc288->Nh284 α Rg280 ²⁸⁰Rg (t½ ≈ 1.7 s) Nh284->Rg280 α Mt276 ²⁷⁶Mt (t½ ≈ 0.72 s) Rg280->Mt276 α Bh272 ²⁷²Bh (t½ ≈ 9.8 s) Mt276->Bh272 α Db268 ²⁶⁸Db (Spontaneous Fission) Bh272->Db268 α

Diagram 2: Alpha decay chain of Moscovium-288.

Experimental_Workflow Cyclotron U400 Cyclotron (⁴⁸Ca beam acceleration) Target ²⁴³Am Target (Bombardment) Cyclotron->Target High-energy ⁴⁸Ca beam DGFRS Dubna Gas-Filled Recoil Separator Target->DGFRS Recoiling nuclei Detector Silicon Detector Array (Implantation and Decay Detection) DGFRS->Detector Separated Mc ions Data Data Acquisition & Analysis (α-decay chain identification) Detector->Data

Diagram 3: Experimental workflow for Moscovium synthesis.

Conclusion

The successful synthesis and discovery of Moscovium represent a triumph of experimental nuclear physics, pushing the boundaries of our knowledge of the periodic table. The extremely low production rates and short half-lives of superheavy elements necessitate highly sensitive and sophisticated experimental techniques. The data and methodologies presented in this whitepaper provide a technical foundation for understanding the complex processes involved in the creation of new elements. While the direct applicability of Moscovium to fields such as drug development is currently non-existent due to its extreme instability and radioactivity, the underlying principles of isotope production, separation, and detection are of broad scientific relevance. The continued exploration of superheavy elements will undoubtedly yield further insights into the fundamental forces that govern our universe.

References

In-Depth Technical Guide: Known Isotopes and Decay Chains of Moscovium-288

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moscovium (Mc), a synthetic, superheavy element with atomic number 115, occupies a position at the frontiers of our understanding of nuclear physics and chemistry. Its isotopes are characterized by their extreme instability, undergoing rapid radioactive decay. This guide provides a detailed technical overview of the known isotopes of moscovium, with a particular focus on the decay chain of Moscovium-288 (²⁸⁸Mc). The synthesis and identification of these isotopes represent significant achievements in experimental nuclear science, pushing the boundaries of our capabilities to create and study matter at the limits of existence. The data and experimental protocols summarized herein are critical for researchers in nuclear physics, radiochemistry, and related fields, and may offer insights for professionals in drug development exploring the potential of novel radioisotopes.

Known Isotopes of Moscovium

Currently, there are five known radioisotopes of Moscovium, with mass numbers ranging from 286 to 290.[1] All known isotopes are highly unstable and decay primarily through alpha emission.[2] The half-lives of these isotopes show a trend of increasing with neutron number.[3]

IsotopeHalf-lifeDecay ModeDaughter Isotope
²⁸⁶Mc~20 msα²⁸²Nh
²⁸⁷Mc~32 msα²⁸³Nh
²⁸⁸Mc~160 msα²⁸⁴Nh
²⁸⁹Mc~320 msα²⁸⁵Nh
²⁹⁰Mc~650 msα²⁸⁶Nh

The Decay Chain of Moscovium-288

Moscovium-288 was the first isotope of element 115 to be synthesized.[1] It undergoes a cascade of alpha decays, transforming into progressively lighter elements. The decay chain of ²⁸⁸Mc has been a key area of study for understanding the properties of superheavy nuclei.

Parent IsotopeDecay ModeHalf-lifeDaughter IsotopeAlpha Decay Energy (Q-value)
²⁸⁸Mc α~160 ms²⁸⁴Nh~10.47 MeV
²⁸⁴Nh α~0.48 s²⁸⁰Rg~9.82 MeV
²⁸⁰Rg α~3.6 s²⁷⁶Mt~9.08 MeV
²⁷⁶Mt α~0.72 s²⁷²Bh~9.48 MeV
²⁷²Bh α~9.8 s²⁶⁸Db~8.43 MeV
²⁶⁸Db Spontaneous Fission~29 h--

Decay Chain Visualization

Decay_Chain_Mc288 Mc288 ²⁸⁸Mc Nh284 ²⁸⁴Nh Mc288->Nh284 α (160 ms) Rg280 ²⁸⁰Rg Nh284->Rg280 α (0.48 s) Mt276 ²⁷⁶Mt Rg280->Mt276 α (3.6 s) Bh272 ²⁷²Bh Mt276->Bh272 α (0.72 s) Db268 ²⁶⁸Db Bh272->Db268 α (9.8 s) Fission Spontaneous Fission Db268->Fission SF (29 h)

Caption: The alpha decay chain of Moscovium-288.

Experimental Protocols

The synthesis of Moscovium-288 is a complex process that relies on the fusion of heavy ions in a particle accelerator. The primary method employed is the "hot fusion" reaction, specifically the bombardment of an Americium-243 target with Calcium-48 ions.[3]

Synthesis of Moscovium-288

1. Target Preparation:

  • A target of Americium-243 (²⁴³Am), a radioactive actinide element, is prepared. This is typically in the form of Americium (III) oxide (Am₂O₃) deposited on a thin titanium foil. The target thickness is a critical parameter, optimized to maximize the reaction yield while minimizing energy loss of the projectile beam.

2. Ion Beam Acceleration:

  • A beam of Calcium-48 (⁴⁸Ca) ions is generated in an ion source and accelerated to a specific energy using a cyclotron. For the ³n evaporation channel leading to ²⁸⁸Mc, the beam energy is precisely controlled.

3. Nuclear Fusion Reaction:

  • The high-energy ⁴⁸Ca beam is directed onto the rotating ²⁴³Am target. The fusion of a ⁴⁸Ca nucleus with a ²⁴³Am nucleus forms a highly excited compound nucleus of Moscovium-291 (²⁹¹Mc*).

    • Reaction: ²⁴³Am + ⁴⁸Ca → ²⁹¹Mc*

4. Evaporation and De-excitation:

  • The excited compound nucleus rapidly de-excites by emitting three neutrons (3n channel), resulting in the formation of a Moscovium-288 nucleus.

    • Reaction: ²⁹¹Mc* → ²⁸⁸Mc + 3n

Separation and Identification of Moscovium-288

1. Recoil Separation:

  • The newly formed ²⁸⁸Mc atoms, recoiling from the target, are separated from the unreacted ⁴⁸Ca beam and other reaction byproducts using a gas-filled recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS).[4][5] The separator uses magnetic fields to guide the heavy recoil nuclei to a detector while the lighter particles from the primary beam are deflected away.

2. Implantation and Detection:

  • The separated ²⁸⁸Mc atoms are implanted into a position-sensitive silicon detector. The detector records the time and position of the implantation event.

3. Alpha Decay Spectroscopy:

  • The implanted ²⁸⁸Mc atom undergoes alpha decay, emitting an alpha particle. This decay and subsequent alpha decays of the daughter nuclei are detected by the same silicon detector. The energy of each alpha particle and the time between successive decays are measured.

4. Decay Chain Correlation:

  • The identification of ²⁸⁸Mc is confirmed by correlating the entire decay chain. The sequence of alpha particle energies and the half-lives of the parent and daughter nuclei are compared with theoretical predictions and previously measured data. This "genetic" correlation of decay events provides a unique signature for the initial superheavy nucleus.

5. Chemical Identification of Final Decay Product:

  • To further confirm the identity of the parent nucleus, chemical experiments have been conducted on the long-lived final decay product, Dubnium-268 (²⁶⁸Db).[6] These experiments have verified that the final product behaves chemically as a group 5 element, as expected for dubnium.[3]

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation & Detection cluster_analysis Analysis Ca48_Beam ⁴⁸Ca Ion Beam (Cyclotron) Fusion Nuclear Fusion (²⁹¹Mc*) Ca48_Beam->Fusion Am243_Target ²⁴³Am Target Am243_Target->Fusion Evaporation Neutron Evaporation (²⁸⁸Mc) Fusion->Evaporation DGFRS Dubna Gas-Filled Recoil Separator Evaporation->DGFRS Recoils Detector Position-Sensitive Silicon Detector DGFRS->Detector Implantation Alpha_Spectroscopy Alpha Decay Spectroscopy Detector->Alpha_Spectroscopy Decay_Correlation Decay Chain Correlation Alpha_Spectroscopy->Decay_Correlation Identification ²⁸⁸Mc Identification Decay_Correlation->Identification

Caption: Workflow for the synthesis and identification of Moscovium-288.

References

Theoretical Chemical Properties of Moscovium (Element 115): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moscovium (Mc), a synthetic superheavy element with atomic number 115, occupies a unique position in the periodic table, offering insights into the behavior of matter under extreme nuclear forces.[1][2][3] Due to its extreme radioactivity and short half-life, the chemical properties of Moscovium are primarily derived from theoretical calculations and computational modeling.[2][4] This guide provides a comprehensive overview of the predicted chemical characteristics of Moscovium, summarizing key quantitative data, outlining the computational and synthesis methodologies that form the basis of our current understanding, and visualizing its nuclear synthesis and decay. This information is intended to support further research into the fundamental properties of superheavy elements and their potential, albeit distant, applications.

Introduction

Moscovium is a p-block element located in Group 15 and Period 7 of the periodic table, placing it below bismuth.[2][5] It was first synthesized in 2003 by a joint team of Russian and American scientists at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia.[1][2] The element is named after the Moscow Oblast, where the JINR is located.[6][7] All known isotopes of Moscovium are extremely radioactive, with the most stable isotope, 290Mc, having a half-life of only 0.65 seconds.[8] Consequently, its chemical properties have not been determined through traditional empirical methods but are instead predicted using advanced relativistic quantum chemistry calculations.[9][10] These theoretical studies are crucial for understanding the influence of relativistic effects on the electron shells of superheavy elements, which can lead to significant deviations from the periodic trends observed in lighter congeners.[9][11][12]

Predicted Atomic and Physical Properties

The fundamental atomic and physical properties of Moscovium have been predicted through various theoretical models. These predictions are essential for contextualizing its chemical behavior.

PropertyPredicted Value
Atomic Number 115
Symbol Mc
Atomic Weight [13]
Electron Configuration [Rn] 5f¹⁴ 6d¹⁰ 7s² 7p³[1][5][14][15]
Group, Period 15, 7[2][5]
Element Category Post-transition metal[8][14]
Phase at STP Solid (predicted)[1][6][14]
Density ~13.5 g/cm³[8][14][15]
Melting Point 670 K (400 °C, 750 °F) (predicted)[6][14]
Boiling Point ~1400 K (1100 °C, 2000 °F) (predicted)[6][14]
Heat of Fusion 5.90–5.98 kJ/mol (predicted)[14]

Predicted Chemical Properties and Reactivity

Relativistic effects significantly influence the chemical properties of Moscovium. The high nuclear charge causes the 7s and 7p₁/₂ electrons to be strongly stabilized (the inert-pair effect), while the 7p₃/₂ electron is destabilized.[8] This leads to a predicted chemistry that differs from its lighter homolog, bismuth.

Oxidation States and Ionization Energies

The stabilization of the 7s and 7p₁/₂ orbitals makes the +1 oxidation state more favorable than the +3 state.[2][8] The +5 oxidation state, common for lighter pnictogens, is considered unlikely for Moscovium.[1][16]

PropertyPredicted Value
Predicted Oxidation States +1 , +3 [2][6][14]
First Ionization Energy 538.4 kJ/mol[14]
Second Ionization Energy 1756.0 kJ/mol[14]
Third Ionization Energy 2653.3 kJ/mol[14]
Standard Reduction Potential (Mc⁺/Mc) -1.5 V[8]
Electronegativity and Reactivity

While no experimental value for electronegativity is available, it is expected to be a reactive metal.[8][17] Theoretical studies and single-atom gas-phase chromatography experiments suggest that Moscovium is less reactive than bismuth but more reactive than the closed-shell superheavy elements copernicium (element 112) and flerovium (element 114).[8][11][12][18]

Predicted Compounds and Aqueous Chemistry

Theoretical calculations predict the formation of several simple compounds. The chemistry of Moscovium in an aqueous solution is expected to be dominated by the Mc⁺ and Mc³⁺ ions.[19]

  • Predicted Compounds :

    • Moscovium hydride (McH)[2]

    • Moscovium trihalides (McF₃, McCl₃)[2]

    • Moscovium(I) fluoride and chloride are predicted to be ionic.[8]

  • Predicted Aqueous Chemistry :

    • Compounds like moscovium carbonate and moscovium(I) fluoride are expected to be soluble in water.[19]

    • Moscovium(III) fluoride and moscovium thiozonide are predicted to be insoluble, similar to their bismuth counterparts.[19]

Experimental Protocols: Synthesis and Detection

The "experimental" investigation of Moscovium is limited to its synthesis and the observation of its decay products. These atom-at-a-time experiments are incredibly complex and rely on sophisticated particle accelerators and detectors.

Synthesis of Moscovium Isotopes

Moscovium is produced through nuclear fusion reactions in particle accelerators.[4][20] The most common method involves bombarding a target of a heavy element with a beam of lighter ions.[20]

  • Reaction for 287Mc and 288Mc : Bombardment of an americium-243 (²⁴³Am) target with calcium-48 (⁴⁸Ca) ions.[6][7]

    • ²⁴³Am + ⁴⁸Ca → ²⁸⁸Mc + 3n

    • ²⁴³Am + ⁴⁸Ca → ²⁸⁷Mc + 4n

  • Reaction for 286Mc : Synthesized in 2021 at JINR via the reaction:[8]

    • ²⁴³Am + ⁴⁸Ca → ²⁸⁶Mc + 5n

Detection and Chemical Characterization

Due to its short half-life, Moscovium cannot be isolated for bulk analysis.[2] Instead, individual atoms are studied as they are produced.

  • Gas-Filled Separators : Devices like the TASCA (Transactinide Separator and Chemistry Apparatus) at GSI Helmholtz Centre for Heavy Ion Research are used to separate the newly formed moscovium atoms from the unreacted beam and other reaction products.[18]

  • Gas-Solid Chromatography : To study chemical properties, the separated moscovium atoms are transported in an inert gas to a detector array with surfaces coated with materials like quartz (silicon dioxide) or gold.[11][18] The interaction of the moscovium atoms with these surfaces provides information about their reactivity and volatility. The adsorption enthalpy of Moscovium on a silicon oxide surface has been determined using this method.

  • Decay Chain Analysis : The definitive identification of a moscovium isotope is achieved by observing its characteristic alpha decay chain, where it transforms into a series of lighter, known elements.[2]

Visualizing Moscovium Synthesis and Decay

The following diagram illustrates the synthesis of Moscovium-288 and its subsequent alpha decay chain.

Moscovium_Synthesis_and_Decay cluster_synthesis Synthesis of Moscovium-288 cluster_decay Alpha Decay Chain Am243 Americium-243 Mc288 Moscovium-288 Am243->Mc288 Bombardment Ca48 Calcium-48 Ca48->Mc288 neutrons 3 Neutrons Mc288->neutrons Nh284 Nihonium-284 Mc288->Nh284 α decay Rg280 Roentgenium-280 Nh284->Rg280 α decay Mt276 Meitnerium-276 Rg280->Mt276 α decay Bh272 Bohrium-272 Mt276->Bh272 α decay

Caption: Synthesis of Moscovium-288 and its subsequent alpha decay chain.

Conclusion

The study of Moscovium, while challenging, provides invaluable data for nuclear and theoretical chemists. The predicted properties of this superheavy element, derived from sophisticated computational models, push the boundaries of our understanding of chemical principles in a high-Z regime. Relativistic effects are shown to be paramount, dictating its likely oxidation states, reactivity, and potential chemical bonding. The "experimental" protocols, centered on single-atom synthesis and detection, represent remarkable achievements in nuclear science. As theoretical and experimental techniques continue to advance, a clearer picture of Moscovium's chemical personality will emerge, further refining our understanding of the periodic table's upper limits.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Synthesis of Moscovium (Ununpentium)

This technical guide provides a comprehensive overview of the seminal experiments that led to the first synthesis of Moscovium (Mc), formerly known as Ununpentium. The content herein focuses on the pioneering work conducted by the joint collaboration of the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, and the Lawrence Livermore National Laboratory (LLNL) in California, USA.

Introduction

The synthesis of superheavy elements provides critical insights into the properties of atomic nuclei and the limits of the periodic table. Moscovium, with atomic number 115, was first successfully synthesized in 2003 by a collaborative team of Russian and American scientists.[1][2][3][4][5] This achievement was the culmination of extensive theoretical work and experimental innovation. The discovery was officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) in December 2015, and the element was named Moscovium in 2016, honoring the Moscow Oblast where the JINR is located.[3][4][6]

Experimental Protocols

The initial synthesis of Moscovium was achieved through a nuclear fusion reaction. The fundamental principle involved bombarding a heavy target nucleus with a lighter, energetic projectile nucleus.

The Landmark Dubna-Livermore Collaboration (2003)

The first successful synthesis of Moscovium was reported in August 2003 by the JINR-LLNL collaboration.[3] The experiment was conducted at the Flerov Laboratory of Nuclear Reactions within the JINR.

Experimental Setup and Procedure:

  • Projectile: A beam of Calcium-48 (

    48^{48}48
    Ca) ions was accelerated in a cyclotron.[2][3][4][7][8][9][10][11]

  • Target: The accelerated

    48^{48}48
    Ca ions were directed at a target composed of Americium-243 (
    243^{243}243
    Am).[2][3][4][7][8][9][10][11]

  • Reaction: The fusion of

    48^{48}48
    Ca and
    243^{243}243
    Am nuclei resulted in the formation of compound nuclei of element 115.

  • Detection: The newly formed Moscovium atoms were separated from the unreacted beam particles and other reaction byproducts using a gas-filled recoil separator. The identification of the Moscovium isotopes was achieved by observing their subsequent alpha decay chains. The decay products were detected by a position-sensitive silicon detector array.

The following diagram illustrates the general experimental workflow for the synthesis of Moscovium.

Experimental_Workflow cluster_accelerator Cyclotron cluster_target Target Chamber cluster_separator Gas-filled Recoil Separator cluster_detector Detection System Ca48_source Calcium-48 Ion Source Accelerator Accelerator Ca48_source->Accelerator Ion Injection Am243_target Americium-243 Target Accelerator->Am243_target Bombardment Separator Separation of Products Am243_target->Separator Fusion Products Detector Silicon Detector Array Separator->Detector Implantation of Mc atoms Data_Acquisition Data Acquisition and Analysis Detector->Data_Acquisition Detection of Alpha Decays and Spontaneous Fission

Experimental workflow for Moscovium synthesis.

Results and Data Presentation

The 2003 experiments successfully identified four atoms of Moscovium, corresponding to two different isotopes: ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

288^{288}288
Mc and
287^{287}287
Mc.[2][7][11]

Quantitative Data from Early Synthesis Experiments

The key quantitative data from the initial discovery experiments are summarized in the tables below.

Table 1: Nuclear Reaction Parameters

ProjectileTargetCompound NucleusObserved Isotopes
48^{48}48
Ca
243^{243}243
Am
291^{291}291
Mc*
288^{288}288
Mc,
287^{287}287
Mc

*Note: The initial compound nucleus,

291^{291}291
Mc, is highly excited and rapidly evaporates neutrons to form the observed isotopes.

Table 2: Observed Moscovium Isotopes and Decay Properties

IsotopeNumber of Atoms ObservedHalf-life (ms)Decay ModeAlpha Decay Energy (MeV)Immediate Decay Product
288^{288}288
Mc
387.5Alpha Decay10.46
284^{284}284
Nh
287^{287}287
Mc
132Alpha Decay10.59
283^{283}283
Nh

Decay Chains and Confirmation

The identification of the new element was contingent on the detection of its characteristic decay chain. The produced Moscovium isotopes underwent a series of alpha decays, transforming into lighter, previously identified elements.

The Decay Chain of 288^{288}288 Mc

The decay of the three observed atoms of

288^{288}288
Mc followed a consistent pathway, providing strong evidence for the synthesis of element 115. The decay chain terminates with the spontaneous fission of Dubnium-268.[7]

The following diagram visualizes the alpha decay chain originating from

288^{288}288
Mc.

References

The Official IUPAC Naming of Moscovium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Scientific Professionals on the Synthesis, Discovery, and Formal Naming of Element 115.

This guide provides a comprehensive technical overview of the official naming of element 115, Moscovium (Mc), by the International Union of Pure and Applied Chemistry (IUPAC). It details the experimental protocols that led to its synthesis and discovery, presents the quantitative decay data of its isotopes, and outlines the logical workflow of the discovery experiments. This document is intended for researchers, scientists, and professionals in drug development and related scientific fields who require a detailed understanding of the processes behind the discovery of superheavy elements.

Introduction and Formal Naming

Moscovium (Mc), a synthetic, superheavy element with atomic number 115, was officially named on November 28, 2016, by the IUPAC.[1] Prior to its official naming, it was known by the provisional systematic name Ununpentium (Uup).[2][3] The name "Moscovium" honors the Moscow Oblast in Russia, the location of the Joint Institute for Nuclear Research (JINR), where the pivotal discovery experiments were conducted.[1][2]

The discovery was the result of a collaborative effort between scientists at the JINR in Dubna, Russia, and the Lawrence Livermore National Laboratory (LLNL) in California, USA.[4][5] The first successful synthesis occurred in August 2003, with the findings published in February 2004.[3][6] The IUPAC/IUPAP Joint Working Party officially recognized the discovery in December 2015, attributing it to the JINR-LLNL collaboration and paving the way for its formal naming.[3][4]

Experimental Protocol: Synthesis of Moscovium

The synthesis of Moscovium was achieved through a "hot fusion" nuclear reaction. The following protocol is based on the discovery experiments conducted at the Flerov Laboratory of Nuclear Reactions (FLNR) within the JINR.[7]

2.1 Accelerator and Target

  • Projectile: A beam of Calcium-48 (⁴⁸Ca) ions.

  • Accelerator: The U400 heavy-ion cyclotron was used to accelerate the ⁴⁸Ca ions to the required energy.

  • Target: A rotating target consisting of a layer of Americium-243 oxide (²⁴³AmO₂) deposited on a 1.5 µm-thick titanium (Ti) foil.

  • Beam Energy: The experiments utilized two primary bombarding energies: 248 MeV and 253 MeV.

  • Beam Dose: A total beam dose of approximately 4.3 x 10¹⁸ ⁴⁸Ca projectiles was delivered to the target at the 248 MeV energy level.[8]

2.2 Separation and Detection

  • Separator: The Dubna Gas-Filled Recoil Separator (DGFRS) was employed to separate the synthesized superheavy nuclei from the unreacted ⁴⁸Ca beam projectiles and other reaction byproducts.[9] The separator is filled with hydrogen gas at low pressure, and its magnetic fields guide the evaporation residues (the newly formed Moscovium atoms) to a focal plane detector.

  • Detection System: At the focal plane, a position-sensitive silicon detector array was installed. This system was designed to measure the implantation of a Moscovium recoil nucleus and its subsequent chain of alpha (α) decays. The detector recorded the time, position, and energy of each decay event. The main detector was surrounded by side detectors to capture α-particles that might escape at wide angles, ensuring a high detection efficiency.

2.3 Identification Methodology The identification of Moscovium was not direct but was achieved by observing its characteristic decay chain. The synthesized Moscovium atoms are highly radioactive and undergo a sequence of α-decays into lighter, previously identified or characterized daughter nuclei. By correlating the parent recoil nucleus with the full chain of subsequent α-decays terminating in a known spontaneous fission (SF) event, the existence of the new element was unequivocally established.[10]

Quantitative Data: Decay Properties

The initial experiments identified two isotopes of Moscovium, ²⁸⁸Mc and ²⁸⁷Mc, produced via the 3n and 4n evaporation channels, respectively. The production cross-sections were measured to be approximately 3 picobarns (pb) for ²⁸⁸Mc and 1 pb for ²⁸⁷Mc.[8] The decay characteristics of these isotopes and their daughter products are summarized in the table below.

IsotopeHalf-Life (T₁/₂)Decay ModeAlpha-Decay Energy (Qα)Daughter Isotope
²⁸⁸Mc 87 msα10.46 MeV²⁸⁴Nh
²⁸⁴Nh0.48 sα9.79 MeV²⁸⁰Rg
²⁸⁰Rg6.3 msα10.99 MeV²⁷⁶Mt
²⁷⁶Mt0.72 sα9.71 MeV²⁷²Bh
²⁷²Bh9.8 sα9.02 MeV²⁶⁸Db
²⁶⁸Db~29 hSF / α--
²⁸⁷Mc 32 msα10.59 MeV²⁸³Nh
²⁸³Nh0.10 sα10.02 MeV²⁷⁹Rg
²⁷⁹Rg0.17 sα10.32 MeV²⁷⁵Mt
²⁷⁵Mt29 msα10.03 MeV²⁷¹Bh
²⁷¹Bh~1 sSF--

(Data compiled from the Physical Review C publication by Oganessian et al. and subsequent evaluations.)[8][11]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for Moscovium synthesis and the logical progression of its decay chain, as observed in the discovery experiments.

Experimental_Workflow cluster_accelerator U400 Cyclotron Complex cluster_target Target Assembly cluster_separator Separation Stage cluster_detection Detection & Identification Ca_Source Calcium-48 Ion Source Cyclotron U400 Cyclotron (Acceleration) Ca_Source->Cyclotron Ca_Beam Accelerated 48Ca Beam (248 MeV) Cyclotron->Ca_Beam Am_Target Rotating 243Am Target Ca_Beam->Am_Target Bombardment Reaction Nuclear Fusion Reaction 243Am + 48Ca -> 291Mc* Am_Target->Reaction DGFRS Dubna Gas-Filled Recoil Separator (DGFRS) Reaction->DGFRS Evaporation Residues (e.g., 288Mc + 3n) Detector Focal Plane Detector (Si strip detectors) DGFRS->Detector Separated Mc Ions Data Data Acquisition (Position, Time, Energy) Detector->Data Analysis Correlated Decay Chain Analysis -> Identification Data->Analysis

Caption: Experimental workflow for the synthesis and identification of Moscovium.

Decay_Chain_288Mc Mc288 288Mc (Z=115) Nh284 284Nh (Z=113) Mc288->Nh284 α (87 ms) Rg280 280Rg (Z=111) Nh284->Rg280 α (0.48 s) Mt276 276Mt (Z=109) Rg280->Mt276 α (6.3 ms) Bh272 272Bh (Z=107) Mt276->Bh272 α (0.72 s) Db268 268Db (Z=105) Bh272->Db268 α (9.8 s) SF Spontaneous Fission (SF) Db268->SF ~29 h

Caption: Alpha decay chain of the Moscovium-288 isotope terminating in spontaneous fission.

References

A Technical Guide to the Stability and Synthesis of Moscovium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the superheavy element Moscovium (Mc), with a specific focus on its most stable isotopes, their half-lives, and the experimental methodologies employed for their synthesis and identification.

Isotopic Stability of Moscovium

Moscovium is a synthetic, extremely radioactive element with atomic number 115. It has no stable isotopes. Research has identified several radioisotopes with mass numbers ranging from 286 to 290. Among these, Moscovium-290 is recognized as the most stable, although its half-life is less than a second.[1][2][3] The primary decay mode for Moscovium isotopes is alpha decay, transforming into isotopes of nihonium (Nh).[3][4][5][6]

Quantitative Data Summary

The known isotopes of Moscovium and their decay properties are summarized in the table below. The half-life of these isotopes tends to increase with a higher number of neutrons.

IsotopeHalf-lifeDecay ModeDaughter Isotope
286Mc~20 msα282Nh
287Mc~38 msα283Nh
288Mc~193 msα284Nh
289Mc~250 msα285Nh
290Mc~650 msα286Nh

(Data compiled from multiple sources[3])

Experimental Protocols

The production and identification of Moscovium are achieved through complex nuclear physics experiments. The methodologies rely on heavy-ion fusion reactions and sophisticated detector setups to identify the fleeting atoms produced.

Synthesis of Moscovium Isotopes

The synthesis of Moscovium is conducted via "hot fusion" reactions, a process that involves bombarding a heavy target nucleus with a lighter, energetic projectile nucleus.[7]

Reaction: The most common reaction for synthesizing Moscovium involves bombarding an americium-243 (243Am) target with a beam of calcium-48 (48Ca) ions.[2][4][7][8]

24395Am + 4820Ca → 291115Mc* → 288115Mc + 3 10n

24395Am + 4820Ca → 291115Mc* → 287115Mc + 4 10n

Methodology:

  • Target Preparation: A target of 243Am is prepared, typically as a layer of americium oxide deposited on a thin titanium foil.

  • Ion Beam Acceleration: 48Ca ions are accelerated to high energies (typically around 5-10 MeV per nucleon) using a cyclotron.[7]

  • Bombardment: The accelerated 48Ca beam is directed onto the 243Am target.

  • Fusion: The nuclei of the projectile and target fuse, forming a highly excited compound nucleus of Moscovium (291Mc*).

  • De-excitation: This compound nucleus de-excites almost instantaneously by evaporating several neutrons (typically 3 or 4) to form a more stable, though still highly radioactive, Moscovium isotope (e.g., 288Mc or 287Mc).

  • Separation: The resulting Moscovium atoms, recoiling from the target, are separated from the unreacted beam particles and other reaction products using a gas-filled recoil separator.

Identification and Confirmation

The identification of newly synthesized Moscovium atoms is indirect and relies on detecting their characteristic decay chains.

Methodology:

  • Implantation: The separated Moscovium atoms are implanted into a position-sensitive detector (e.g., a silicon strip detector).

  • Decay Detection: The detector records the time and position of the implantation event and the subsequent alpha decay events.

  • Alpha Decay Chain Analysis: Moscovium isotopes undergo a cascade of alpha decays, producing a sequence of daughter and granddaughter nuclei. For instance, 288Mc decays to 284Nh, which in turn decays. By measuring the energies and lifetimes of these alpha particles, a decay chain can be constructed and compared with theoretical predictions.

  • Chemical Identification of Daughter Products: To strengthen the discovery claim, chemical experiments have been performed on the long-lived final decay products, such as dubnium-268 (268Db).[2][9] These experiments confirm that the daughter products exhibit chemical properties consistent with their assigned group in the periodic table, thereby validating the identity of the parent Moscovium nucleus.[2]

  • Mass Number Confirmation: More recently, the mass numbers of Moscovium and its daughter nihonium have been directly confirmed using a device called FIONA (For the Identification Of Nuclide A), which measures the mass-to-charge ratio of individual atoms.[10][11]

Visualized Pathways and Workflows

The following diagrams illustrate the decay process of Moscovium's most stable isotope and the general workflow for its synthesis and identification.

DecayChain_Moscovium290 Mc290 Moscovium-290 (²⁹⁰Mc) Z=115, N=175 t½ ≈ 650 ms Nh286 Nihonium-286 (²⁸⁶Nh) Z=113, N=173 t½ ≈ 19.6 s Mc290->Nh286 α decay Rg282 Roentgenium-282 (²⁸²Rg) Z=111, N=171 t½ ≈ 100 s Nh286->Rg282 α decay Mt278 Meitnerium-278 (²⁷⁸Mt) Z=109, N=169 t½ ≈ 7.6 s Rg282->Mt278 α decay Bh274 Bohrium-274 (²⁷⁴Bh) Z=107, N=167 t½ ≈ 0.9 min Mt278->Bh274 α decay Db270 Dubnium-270 (²⁷⁰Db) Z=105, N=165 t½ ≈ 1.0 h Bh274->Db270 α decay Final Further Decay / Fission Db270->Final α / SF

Caption: Alpha decay chain of Moscovium-290.

ExperimentalWorkflow cluster_synthesis Synthesis Stage cluster_separation Separation Stage cluster_detection Detection & Identification Stage Ca48 Calcium-48 Beam (Cyclotron) Fusion Hot Fusion Reaction Ca48->Fusion Am243 Americium-243 Target Am243->Fusion Separator Gas-Filled Recoil Separator Fusion->Separator Mc Recoils Implantation Implantation in Silicon Detector Separator->Implantation Separated Mc Atoms Decay Alpha Decay Chain Measurement Implantation->Decay Confirmation Data Analysis & Isotope Confirmation Decay->Confirmation

Caption: Workflow for Moscovium synthesis and identification.

References

An In-depth Technical Guide to the Alpha Decay Properties of Moscovium-290

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha decay properties of the superheavy element isotope Moscovium-290 (²⁹⁰Mc). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the nuclear characteristics of this exotic nuclide. This document synthesizes experimental data, outlines the methodologies for its detection, and visualizes its decay process.

Introduction to Moscovium-290

Moscovium (Mc), with atomic number 115, is a synthetically produced, extremely radioactive element.[1] Its isotope, Moscovium-290, is of particular interest as it is the most stable known isotope of this element.[1] ²⁹⁰Mc was first identified as a decay product of Tennessine-294 (²⁹⁴Ts).[2] The study of its decay properties provides crucial data for understanding the nuclear structure and stability of superheavy elements, particularly in the vicinity of the predicted "island of stability."

Quantitative Alpha Decay Data

The alpha decay of Moscovium-290 has been characterized through a limited number of observed events due to the challenges in its production. The key quantitative properties are summarized in the tables below.

PropertyValueReference
Half-life (t½) 0.65 (+0.49 / -0.20) s--INVALID-LINK--[2]
~0.8 seconds--INVALID-LINK--[3]
650 milliseconds--INVALID-LINK--[4]
Decay Mode Alpha (α) decay--INVALID-LINK--[5]
Daughter Isotope Nihonium-286 (²⁸⁶Nh)--INVALID-LINK--[5]
Alpha Decay Energy (Qα) 10.410 (40) MeV--INVALID-LINK--[2]

Table 1: Key Alpha Decay Properties of Moscovium-290

IsotopeAtomic Number (Z)Neutron Number (N)Isotopic Mass (u)
Moscovium-290115175290.19624(64)

Table 2: Nuclear Properties of Moscovium-290 [2]

Experimental Protocols

The detection and characterization of Moscovium-290 are intrinsically linked to the synthesis of its parent isotope, Tennessine-294. The experimental methodology involves the production of the parent nuclide, its separation from other reaction products, and the subsequent detection of its decay chain, which includes the alpha decay of Moscovium-290.

Synthesis of the Parent Isotope (Tennessine-294)

The production of ²⁹⁴Ts, the parent of ²⁹⁰Mc, was achieved through a nuclear fusion reaction at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia.[3][4][5]

  • Projectile: A beam of Calcium-48 (⁴⁸Ca) ions.[2][3]

  • Target: A rotating target consisting of a thin layer of Berkelium-249 (²⁴⁹Bk) deposited on titanium foil.[2][5] The target is rotated to withstand the intense ion beam.[5]

  • Reaction: ²⁴⁹Bk + ⁴⁸Ca → ²⁹⁷Ts* → ²⁹⁴Ts + 3n

  • Accelerator: The U-400 cyclotron at the Flerov Laboratory of Nuclear Reactions (FLNR) was used to accelerate the ⁴⁸Ca ions.[3]

Separation and Identification

The products of the fusion reaction, including the desired superheavy nuclei, are separated from the intense primary beam and other reaction byproducts using a gas-filled recoil separator.

  • Apparatus: The Dubna Gas-Filled Recoil Separator (DGFRS) was employed.[6] This device utilizes a magnetic field and a low-pressure gas (typically hydrogen) to separate nuclei based on their differing magnetic rigidities.

  • Principle of Operation: The gas-filled environment causes the recoiling nuclei to have a narrow charge distribution, which allows for efficient separation. The separator guides the superheavy fusion products to a detector system while the primary beam is deflected away.

Alpha Spectroscopy and Detection

The identification of Moscovium-290 is achieved by observing its characteristic alpha decay signature within the decay chain of Tennessine-294.

  • Detector System: The detection system at the focal plane of the DGFRS typically consists of a position-sensitive silicon detector array. This often includes a front detector where the recoil nuclei are implanted, surrounded by side detectors to capture alpha particles that escape the front detector.

  • Measurement Principle:

    • A recoiling ²⁹⁴Ts nucleus is implanted into the front silicon detector. Its position and time of implantation are recorded.

    • The subsequent alpha decay of ²⁹⁴Ts to ²⁹⁰Mc is detected at the same position. The energy of the alpha particle and the time of decay are measured.

    • The alpha decay of the implanted ²⁹⁰Mc nucleus into Nihonium-286 (²⁸⁶Nh) is then detected at the same position. The energy of this second alpha particle and the decay time are recorded.

    • This sequence of position- and time-correlated alpha decays provides a definitive signature for the presence of Moscovium-290 in the decay chain.

  • Data Acquisition: A sophisticated data acquisition system is used to record the energy, position, and time of all implantation and decay events. This allows for the reconstruction of the decay chains and the determination of the half-lives and alpha decay energies of the involved isotopes.

Visualization of the Alpha Decay Chain

The following diagram illustrates the alpha decay of Moscovium-290 as part of the decay chain originating from Tennessine-294.

Alpha_Decay_Chain_of_Moscovium_290 Ts294 ²⁹⁴Ts (Tennessine-294) Mc290 ²⁹⁰Mc (Moscovium-290) Ts294->Mc290 α decay Nh286 ²⁸⁶Nh (Nihonium-286) Mc290->Nh286 α decay (t½ ≈ 0.65 s) (Qα ≈ 10.41 MeV)

Caption: Alpha decay chain starting from Tennessine-294, highlighting the decay of Moscovium-290.

Logical Workflow of Experimental Identification

The logical workflow for the experimental identification of Moscovium-290 is depicted in the diagram below.

Experimental_Workflow_for_Moscovium_290_Identification cluster_production Production Stage cluster_separation Separation Stage cluster_detection Detection Stage Ca48 ⁴⁸Ca Beam Fusion Nuclear Fusion Ca48->Fusion Bk249 ²⁴⁹Bk Target Bk249->Fusion DGFRS Dubna Gas-Filled Recoil Separator (DGFRS) Fusion->DGFRS Recoiling Nuclei Detector Position-Sensitive Silicon Detector DGFRS->Detector Implantation of ²⁹⁴Ts DataAcquisition Data Acquisition System Detector->DataAcquisition Signal (Energy, Position, Time) Analysis Decay Chain Analysis DataAcquisition->Analysis Event Data

References

The Discovery of Moscovium (Element 115): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery of Moscovium (Mc), element 115, by the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, in collaboration with the Lawrence Livermore National Laboratory (LLNL), USA. The synthesis and identification of this superheavy element represent a significant milestone in nuclear physics, pushing the boundaries of the periodic table and offering insights into the "island of stability."

Executive Summary

In 2003, a team of Russian and American scientists at the JINR first synthesized Moscovium.[1] The discovery was the result of bombarding an Americium-243 target with a beam of Calcium-48 ions.[1] The subsequent decay chains of the newly formed isotopes, primarily

288^{288}288
Mc and
287^{287}287
Mc, were meticulously analyzed to confirm the existence of element 115. The International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Pure and Applied Physics (IUPAP) officially recognized the discovery in December 2015.[2][3] This whitepaper details the experimental protocols, presents the quantitative data in a structured format, and provides visualizations of the key processes involved in this landmark discovery.

Experimental Protocols

The synthesis of Moscovium was achieved through a "hot fusion" reaction, a technique that has been instrumental in the creation of several superheavy elements. The following sections delineate the methodologies employed in the initial discovery experiments.

Accelerator and Ion Beam

The experiments were conducted at the Flerov Laboratory of Nuclear Reactions at JINR, utilizing the U400 cyclotron.[1] A beam of ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

48^{48}48
Ca ions was accelerated to specific energies to induce the fusion reaction. In the initial experiments, two distinct beam energies were used: 248 MeV and 253 MeV.

Target Assembly

The target consisted of a thin layer of Americium-243 (

243^{243}243
Am), a synthetic radioisotope, deposited on a backing material. The isotopic purity of the
243^{243}243
Am was crucial for minimizing interfering reactions.

Reaction and Product Separation

The beam of

48^{48}48
Ca ions was directed onto the
243^{243}243
Am target. The fusion of a
48^{48}48
Ca nucleus with a
243^{243}243
Am nucleus resulted in the formation of a compound nucleus of element 115. This highly excited nucleus then evaporated a number of neutrons to form isotopes of Moscovium.

The reaction products, including the newly formed Moscovium atoms, were separated from the unreacted beam particles and other byproducts using the Dubna Gas-Filled Recoil Separator (DGFRS).[4] This device utilizes a magnetic field and a low-pressure gas-filled volume to separate the recoiling heavy nuclei based on their differing magnetic rigidities.

Detection and Data Analysis

The separated Moscovium atoms were implanted into a position-sensitive silicon detector array at the focal plane of the DGFRS. The subsequent alpha decay of the implanted nuclei was recorded. The detection system allowed for the measurement of the energy of the emitted alpha particles and the time and position of each decay event. By correlating the decay events in a chain, starting from the implantation of the parent nucleus, the decay properties of the new isotopes and their daughter products could be determined.

Quantitative Data

The initial experiments and subsequent studies have provided crucial data on the isotopes of Moscovium. The following tables summarize the key quantitative findings.

Table 1: Synthesis Reaction Parameters
ParameterValue
Projectile
48^{48}48
Ca
Target
243^{243}243
Am
Beam Energies248 MeV, 253 MeV
Observed Isotopes
288^{288}288
Mc,
287^{287}287
Mc
Table 2: Properties of Observed Moscovium Isotopes and their Decay Chains
IsotopeHalf-life (ms)Alpha Decay Energy (MeV)Daughter IsotopeDaughter Half-lifeDaughter Alpha Decay Energy (MeV)
290^{290}290
Mc
6509.95
286^{286}286
Nh
196 ms10.03 MeV
289^{289}289
Mc
22010.18
285^{285}285
Nh
5.5 s9.63 MeV
288^{288}288
Mc
8710.46
284^{284}284
Nh
0.48 s9.79 MeV
287^{287}287
Mc
3210.59
283^{283}283
Nh
0.1 s10.02 MeV
286^{286}286
Mc
1910.71
282^{282}282
Nh
73 ms10.16 MeV

Note: The data presented is a compilation from various experiments and may have associated uncertainties.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway in the discovery of Moscovium.

Experimental_Workflow cluster_accelerator U400 Cyclotron cluster_target Target Chamber cluster_separator DGFRS cluster_detector Detection System Ca_Source Ca-48 Ion Source Accelerator Acceleration Ca_Source->Accelerator Ca_Beam Ca-48 Beam (248/253 MeV) Accelerator->Ca_Beam Am_Target Am-243 Target Ca_Beam->Am_Target Bombardment Separator Gas-Filled Recoil Separator Am_Target->Separator Reaction Products Detector Position-Sensitive Silicon Detector Separator->Detector Implantation of Mc Data_Acquisition Data Acquisition Detector->Data_Acquisition Analysis Decay Chain Analysis Data_Acquisition->Analysis

Figure 1: Experimental workflow for the synthesis of Moscovium.

Decay_Chain_288Mc Mc288 ^{288}Mc (Z=115) t½ ≈ 87 ms Nh284 ^{284}Nh (Z=113) t½ ≈ 0.48 s Mc288->Nh284 α (10.46 MeV) Rg280 ^{280}Rg (Z=111) t½ ≈ 3.6 s Nh284->Rg280 α (9.79 MeV) Mt276 ^{276}Mt (Z=109) t½ ≈ 0.72 s Rg280->Mt276 α (9.08 MeV) Bh272 ^{272}Bh (Z=107) t½ ≈ 9.8 s Mt276->Bh272 α (8.73 MeV) Db268 ^{268}Db (Z=105) t½ ≈ 29 h Bh272->Db268 α (8.43 MeV)

Figure 2: Alpha decay chain of Moscovium-288.

References

The Synthesis of Moscovium: A Collaborative Endeavor at the Forefront of Nuclear Physics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Joint Institute for Nuclear Research and Lawrence Livermore National Laboratory Collaboration

This technical guide provides an in-depth overview of the collaborative research between the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, and the Lawrence Livermore National Laboratory (LLNL) in the United States, which led to the first synthesis and identification of Moscovium (Mc), element 115. This document is intended for researchers, scientists, and professionals in the fields of nuclear physics, chemistry, and drug development, offering a detailed account of the experimental protocols, quantitative data, and the intricate processes involved in the discovery of this superheavy element.

Introduction: The Quest for Superheavy Elements

The synthesis of superheavy elements is a monumental challenge in modern science, pushing the boundaries of our understanding of nuclear structure and stability. The collaboration between JINR and LLNL has been a cornerstone in this field, combining the unique experimental facilities at Dubna with the advanced target fabrication and data analysis capabilities of Livermore. The discovery of Moscovium, first synthesized in 2003, stands as a testament to the success of this international scientific partnership.[1][2]

Moscovium, with an atomic number of 115, is a synthetic, extremely radioactive element.[2] Its most stable known isotope, Moscovium-290, possesses a half-life of only 0.65 seconds.[1] The synthesis of Moscovium was achieved through the bombardment of an Americium-243 target with a beam of Calcium-48 ions.[2]

Experimental Protocols

The synthesis of Moscovium was accomplished through a "hot fusion" reaction, a technique that has been pivotal in the creation of several superheavy elements. The following sections detail the key components of the experimental setup and procedure.

Particle Accelerator and Ion Beam

The experiments were conducted at the U400 cyclotron at the Flerov Laboratory of Nuclear Reactions (FLNR) at JINR.[3] A high-intensity beam of doubly magic Calcium-48 (⁴⁸Ca) ions was accelerated to specific energies to induce the fusion-evaporation reaction. The choice of ⁴⁸Ca is advantageous due to its significant mass excess, which results in a lower excitation energy of the compound nucleus at the Coulomb barrier, thereby increasing the survival probability of the newly formed superheavy nucleus.

Target Material and Preparation

The target consisted of the enriched isotope Americium-243 (²⁴³Am), with a high purity of 99.9%.[4] The ²⁴³Am was deposited as Americium dioxide (AmO₂) onto thin titanium (Ti) foils, each approximately 1.5 µm thick.[4] The resulting target had a thickness of about 0.36 mg/cm².[4] To withstand the intense ion beam, the target was mounted on a rotating wheel.[4]

The Dubna Gas-Filled Recoil Separator (DGFRS)

The heart of the experimental setup for separating the newly formed Moscovium atoms from the intense ⁴⁸Ca beam and other reaction products was the Dubna Gas-Filled Recoil Separator (DGFRS).[4][5] This device utilizes a magnetic field to separate ions based on their magnetic rigidity. The separator is filled with a low-pressure gas (typically hydrogen) which helps to average out the charge states of the recoiling ions, leading to a higher transmission efficiency for the desired superheavy nuclei. The transmission efficiency for Moscovium nuclei through the DGFRS was estimated to be around 35%.[4]

The key components of the DGFRS include:

  • Dipole Magnet: To separate the reaction products from the primary beam.[5]

  • Quadrupole Magnets: To focus the recoiling ions onto the detector system.[5]

Detection System

After traversing the DGFRS, the Moscovium atoms were implanted into a position-sensitive silicon detector array located at the focal plane of the separator.[4] This detector system was designed to measure the position, energy, and time of implantation of the heavy atoms, as well as the subsequent alpha decays of the parent and daughter nuclei. The detector array was surrounded by side detectors to capture alpha particles that might escape from the primary detector, ensuring a high detection efficiency.[4]

A "beam-off" mode was employed, where the cyclotron beam was shut off after the detection of a potential implantation event followed by a characteristic alpha decay. This significantly reduced the background noise, allowing for the clear identification of the entire decay chain of the Moscovium isotopes.[4]

Data Presentation: Synthesis and Decay Properties of Moscovium Isotopes

The collaboration successfully synthesized several isotopes of Moscovium. The following tables summarize the key quantitative data from these experiments.

IsotopeSynthesis ReactionBeam Energy (MeV)Excitation Energy (MeV)Cross-Section (pb)
²⁸⁷Mc ²⁴³Am(⁴⁸Ca, 4n)²⁸⁷Mc25344.8 ± 2.3~1
²⁸⁸Mc ²⁴³Am(⁴⁸Ca, 3n)²⁸⁸Mc24834.0 - 38.317.1 +6.3/-4.7
²⁸⁹Mc ²⁴³Am(⁴⁸Ca, 2n)²⁸⁹Mc-31 - 36-
²⁸⁶Mc ²⁴³Am(⁴⁸Ca, 5n)²⁸⁶Mc259-0.5 +1.3/-0.4

Table 1: Synthesis Reactions and Cross-Sections for Moscovium Isotopes.[1][6][7][8][9][10][11]

IsotopeHalf-LifeDecay ModeAlpha Particle Energy (MeV)Daughter Isotope
²⁸⁶Mc 20 +98/-9 msα10.71 ± 0.02²⁸²Nh
²⁸⁷Mc ~32 msα10.50²⁸³Nh
²⁸⁸Mc ~160 msα10.46 ± 0.06²⁸⁴Nh
²⁸⁹Mc ~220 msα-²⁸⁵Nh
²⁹⁰Mc 0.65 sα-²⁸⁶Nh

Table 2: Decay Properties of Known Moscovium Isotopes.[1][6][8][9][12]

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental processes involved in the synthesis and identification of Moscovium.

Synthesis_Reaction Am243 ²⁴³Am Compound ²⁹¹Mc* Am243->Compound Ca48 ⁴⁸Ca Ca48->Compound Fusion Mc288 ²⁸⁸Mc Compound->Mc288 3n Evaporation n1 Compound->n1 n2 Compound->n2 n3 Compound->n3

Caption: Synthesis of Moscovium-288 via hot fusion.

Experimental_Workflow cluster_accelerator U400 Cyclotron cluster_separator DGFRS cluster_detector Detector System IonSource Ca-48 Ion Source Accelerator Acceleration IonSource->Accelerator Target Am-243 Target Accelerator->Target Ion Beam Dipole Dipole Magnet Target->Dipole Reaction Products Quadrupole Quadrupole Magnets Dipole->Quadrupole FocalPlane Focal Plane Detector Quadrupole->FocalPlane Separated Mc Ions SideDetectors Side Detectors FocalPlane->SideDetectors DAQ Data Acquisition FocalPlane->DAQ SideDetectors->DAQ

Caption: Experimental workflow for Moscovium synthesis.

Decay_Chain_Mc288 Mc288 ²⁸⁸Mc (t½ ≈ 160 ms) Nh284 ²⁸⁴Nh (t½ ≈ 0.9 s) Mc288->Nh284 α (10.46 MeV) Rg280 ²⁸⁰Rg (t½ ≈ 1.7 s) Nh284->Rg280 α Mt276 ²⁷⁶Mt (t½ ≈ 0.7 s) Rg280->Mt276 α Bh272 ²⁷²Bh (t½ ≈ 10 s) Mt276->Bh272 α Db268 ²⁶⁸Db (t½ ≈ 29 h) Bh272->Db268 α Lr264 ²⁶⁴Lr (t½ ≈ 4.9 h) Db268->Lr264 α (7.6-8.0 MeV)

Caption: Decay chain of Moscovium-288.

Conclusion

The successful synthesis and identification of Moscovium by the JINR-LLNL collaboration represent a landmark achievement in the field of superheavy element research. This endeavor not only added a new element to the periodic table but also provided crucial data for refining theoretical models of nuclear structure and stability. The detailed experimental protocols and the wealth of quantitative data gathered from these experiments continue to inform and guide the ongoing quest for even heavier elements, pushing the frontiers of our knowledge about the fundamental building blocks of matter. The continued collaboration between international research institutions remains paramount for the future of this challenging and rewarding scientific pursuit.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Moscovium (Mc)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Moscovium (Mc), with atomic number 115, is a synthetically produced superheavy element.[1] It was first successfully synthesized in 2003 by a joint team of Russian scientists at the Joint Institute for Nuclear Research (JINR) in Dubna and American scientists at the Lawrence Livermore National Laboratory (LLNL).[1][2] The element was officially named in 2016 in honor of the Moscow Oblast, where JINR is located.[1][2] Moscovium is extremely radioactive; its most stable known isotope, moscovium-290, has a half-life of approximately 0.8 seconds.[2] The synthesis of moscovium is a complex process that requires specialized equipment and is of significant interest for research into the properties of superheavy nuclei and the search for the theoretical "island of stability".[3]

Principle of Synthesis

Moscovium is produced through a nuclear fusion-evaporation reaction. This process involves bombarding a heavy target nucleus with a lighter projectile nucleus, causing them to fuse into a highly excited compound nucleus. This compound nucleus then de-excites by evaporating several neutrons, resulting in the formation of a moscovium isotope. The primary reaction used for the synthesis of moscovium is:

²⁴³Am + ⁴⁸Ca → ²⁹¹⁻ˣMc + xn (where 'x' is the number of evaporated neutrons)[3]

This "hot fusion" reaction, using a ⁴⁸Ca projectile, creates a compound nucleus with an intermediate excitation energy, which contributes to relatively higher production yields compared to "cold fusion" reactions.[4]

Application Notes: Experimental Setup

The successful synthesis of moscovium relies on a sophisticated experimental setup, typically comprising an ion source, a particle accelerator, a target system, a recoil separator, and a detector array.

  • Ion Source and Particle Accelerator: The projectile, Calcium-48 (⁴⁸Ca), is a rare and expensive isotope that is ionized in an ion source. The ⁴⁸Ca ions are then injected into a heavy-ion accelerator, such as a cyclotron (e.g., the DC280 cyclotron at the JINR SHE Factory), where they are accelerated to a specific high energy.[5][6][7] The beam intensity is a critical parameter, with modern facilities aiming for high intensities (e.g., up to 1.3 pµA) to maximize the probability of fusion events.[7]

  • Target System: The accelerated ⁴⁸Ca ions are directed onto a target made of Americium-243 (²⁴³Am).[8] The ²⁴³Am, itself a radioactive actinide, is typically deposited as a thin layer on a durable backing foil, such as titanium.[5] To withstand the intense ion beam without being destroyed, the target is often mounted on a rotating disk.[7]

  • Recoil Separator: Following the fusion reaction in the target, the newly formed moscovium atoms, along with unreacted beam particles and other reaction byproducts, travel forward at high velocity. A gas-filled recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS-2) or the TASCA separator at GSI, is crucial for separating the desired moscovium atoms in-flight.[9][10] The separator uses magnetic and electric fields to filter the particles based on their differing magnetic rigidity, isolating the heavy moscovium nuclei from the much more numerous ⁴⁸Ca ions and other lighter particles within microseconds.[10]

  • Detection System: The separated moscovium atoms are implanted into a position-sensitive detector array, typically composed of silicon detectors. The detectors register the position and time of the implantation event. The subsequent radioactive decay of the moscovium atom is then recorded. Identification is achieved by correlating the implantation event with the characteristic alpha decay chain of the specific moscovium isotope.[1][11] For example, ²⁸⁸Mc decays to Nihonium-284 (²⁸⁴Nh), which then continues a cascade of alpha decays.[2] By measuring the energies and lifetimes of these alpha particles, scientists can definitively identify the parent moscovium nucleus.[1]

Experimental Protocols

Protocol 1: Synthesis and Identification of Moscovium-288

This protocol outlines the general methodology for producing the ²⁸⁸Mc isotope via the ²⁴³Am(⁴⁸Ca, 3n)²⁸⁸Mc reaction.

1. Target Preparation:

  • Obtain highly enriched Americium-243 (e.g., 99.5% enrichment).[7]
  • Prepare a target by depositing a thin layer of ²⁴³Am oxide onto a titanium backing foil (e.g., 0.62 mg/cm² thick) using electrodeposition.[7]
  • Mount the target sectors onto a rotating disk assembly to allow for heat dissipation during high-intensity beam irradiation.[7]

2. Ion Beam Generation and Acceleration:

  • Generate a beam of ⁴⁸Ca ions using a dedicated ion source.
  • Inject the ions into a heavy-ion cyclotron (e.g., DC280).
  • Accelerate the ⁴⁸Ca beam to a specific lab-frame energy required to achieve the desired excitation energy for the 3n evaporation channel. This energy is typically in the range of 240-250 MeV.[12]
  • Monitor and maintain a high beam intensity (e.g., >1 pµA) on the target.[7]

3. Irradiation and Separation:

  • Direct the accelerated ⁴⁸Ca beam onto the rotating ²⁴³Am target.
  • Position a gas-filled recoil separator (e.g., DGFRS-2) immediately downstream of the target.
  • Fill the separator with a low-pressure gas (e.g., hydrogen) and tune the magnetic fields to optimize the transmission of ²⁸⁸Mc nuclei to the focal plane detector.[7]

4. Detection and Identification:

  • Implant the separated recoil nuclei into a position-sensitive silicon detector array.
  • Record the time, energy, and position of each implantation event.
  • Monitor for subsequent alpha decay events at the same position. The identification of a ²⁸⁸Mc atom is confirmed by observing its characteristic decay chain:
  • An initial alpha decay from ²⁸⁸Mc (T½ ≈ 193 ms).[10]
  • Followed by the alpha decay of its daughter, ²⁸⁴Nh.
  • The chain continues through subsequent known daughter and granddaughter decays.[1][2]
  • Analyze the decay data to determine the half-life, decay energies, and production cross-section.

Data Presentation

The synthesis of moscovium isotopes has been performed in several experiments, yielding crucial quantitative data.

ReactionBeam Energy (Lab)Isotope ProducedMeasured Half-LifeMax. Cross-SectionDecay Chain Products
²⁴³Am(⁴⁸Ca, 5n)~259 MeV²⁸⁶Mc20 ms~0.5 pb²⁸²Nh → ²⁷⁸Rg → ...[4][12][13]
²⁴³Am(⁴⁸Ca, 4n)~45 MeV (E*)²⁸⁷Mc~50-80 ms~1 pb²⁸³Nh → ²⁷⁹Rg → ...[2][4][5][13]
²⁴³Am(⁴⁸Ca, 3n)~242-250 MeV²⁸⁸Mc~193 ms~17.1 pb²⁸⁴Nh → ²⁸⁰Rg → ...[4][9][10]
²⁴³Am(⁴⁸Ca, 2n)-²⁸⁹Mc~220 ms-²⁸⁵Nh → ²⁸¹Rg → ...[1][4][6]

Note: Cross-section values can vary between experiments. The value for ²⁸⁸Mc is from a recent experiment at the JINR SHE Factory and is the largest reported for known superheavy nuclei.[9]

Visualizations

Diagrams created using Graphviz illustrate the key processes in the synthesis and identification of Moscovium.

Experimental_Workflow cluster_accelerator Accelerator Complex cluster_experiment Experimental Area IonSource Ca-48 Ion Source Cyclotron DC280 Cyclotron IonSource->Cyclotron Injection Target Rotating Am-243 Target Cyclotron->Target Accelerated Ca-48 Beam Separator Gas-Filled Recoil Separator (e.g., DGFRS-2) Target->Separator Reaction Products (Mc, beam, etc.) Detector Silicon Detector Array Separator->Detector Separated Mc Ions Data Data Acquisition & Analysis Detector->Data Implantation & Decay Signals

Caption: Workflow for the synthesis and separation of Moscovium.

Caption: Synthesis and alpha decay chain of Moscovium-288.

References

Application Notes and Protocols: Synthesis of Moscovium via Americium-243 Bombardment with Calcium-48

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocol for the synthesis of the superheavy element Moscovium (Mc), atomic number 115. The information is based on the pioneering experiments conducted by the joint team of scientists at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, and Lawrence Livermore National Laboratory (LLNL) in the United States, who first synthesized Moscovium in 2003.[1]

The synthesis of Moscovium is achieved through the nuclear fusion reaction involving the bombardment of a stationary target of Americium-243 (²⁴³Am) with a high-energy beam of Calcium-48 (⁴⁸Ca) ions.[2][3] This "hot fusion" reaction produces various isotopes of Moscovium, which are highly radioactive and undergo a cascade of alpha decays to lighter, previously unknown elements, such as Nihonium (Nh).[4][5][6]

Nuclear Reaction and Decay Properties

The primary nuclear reaction for the synthesis of Moscovium is:

²⁴³Am + ⁴⁸Ca → ²⁹¹Mc → Moscovium Isotopes + xn*

Where 'xn' represents the evaporation of 'x' neutrons from the excited compound nucleus (²⁹¹Mc*). The number of evaporated neutrons is dependent on the beam energy. The most prominently observed reaction channels are the 3n and 4n channels, leading to the formation of ²⁸⁸Mc and ²⁸⁷Mc, respectively.[1][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the synthesis experiments.

Table 1: Experimental Parameters for the Synthesis of Moscovium Isotopes

ParameterValueReference(s)
Projectile ⁴⁸Ca[2]
Target ²⁴³Am (as AmO₂)[9]
Target Thickness ~0.36 mg/cm²[9]
Target Backing 1.5 µm Ti foil[9]
Beam Energy 248 MeV (for ³n channel)[1][8]
253 MeV (for ⁴n channel)[1][8]
Compound Nucleus Excitation Energy 31 - 47 MeV[10]
Beam Dose (Initial Discovery) 4.3 x 10¹⁸ ions[1]
Beam Dose (Later Experiments) 3.3 x 10¹⁹ ions[2]

Table 2: Production Cross-Sections of Moscovium Isotopes

Reaction Channel (Evaporation)Produced IsotopeBeam Energy (Lab Frame)Excitation EnergyCross-Section (pb)Reference(s)
2n²⁸⁹Mc~241 MeV~33 MeV-[11]
3n²⁸⁸Mc248 MeV~36 MeV~3[1][7][8]
-~36 MeV8.5 (max)[11]
4n²⁸⁷Mc253 MeV-~1[1][7][8]
5n²⁸⁶Mc--0.5[2]

Table 3: Decay Properties of Moscovium-288 and its Decay Chain

IsotopeHalf-lifeDecay ModeAlpha-Decay Energy (Qα, MeV)Reference(s)
²⁸⁸Mc193 +15/-13 msα10.46 ± 0.06[1][6][9][12]
²⁸⁴Nh0.90 +0.07/-0.06 sα9.79 ± 0.06[12]
²⁸⁰Rg1.7 +0.7/-0.4 sα9.22 ± 0.06[12]
²⁷⁶Mt0.72 +0.87/-0.25 sα9.00 ± 0.06[12]
²⁷²Bh9.8 +22.9/-4.1 sα8.43 ± 0.06[12]
²⁶⁸Db29 +33/-9 hSpontaneous Fission-[12]

Experimental Protocols

The successful synthesis and identification of Moscovium relies on a sophisticated experimental setup capable of accelerating a high-intensity ion beam, producing the desired nuclear reaction, separating the rare products, and detecting their characteristic decay signatures.

Ion Beam Acceleration and Targetry
  • Ion Source and Acceleration : A beam of ⁴⁸Ca ions is generated and accelerated to the desired energy using a cyclotron, such as the U400 cyclotron at the Flerov Laboratory of Nuclear Reactions (FLNR), JINR.[1][8]

  • Target Preparation : A rotating target is utilized to withstand the high beam intensity.[9] The target consists of the enriched isotope ²⁴³Am in the form of Americium dioxide (AmO₂). This material is deposited onto thin (1.5 µm) titanium foils to a thickness of approximately 0.36 mg/cm².[9] The use of actinide targets like ²⁴³Am is a complex process, requiring production in high-flux reactors and specialized chemical processing.[4][13][14]

Product Separation
  • Recoil Separation : The evaporation residues (the newly formed Moscovium atoms) recoil out of the target with the momentum transferred from the ⁴⁸Ca projectile. These recoiling atoms are separated from the unreacted primary beam ions, scattered particles, and other reaction byproducts using a gas-filled recoil separator. The Dubna Gas-Filled Recoil Separator (DGFRS) is a key instrument for this purpose.[9][15]

  • Separator Principle : The DGFRS is filled with a low-pressure gas (e.g., hydrogen at ~1 Torr) which allows for the separation of the reaction products based on their differing magnetic rigidities.[16] The estimated transmission efficiency for Moscovium nuclei through the DGFRS is approximately 35%.[9]

Detection and Identification
  • Implantation and Decay Detection : The separated Moscovium atoms are implanted into a position-sensitive silicon detector located at the focal plane of the separator.[16][17] This detector measures the position and energy of the implanted atom.

  • Alpha Spectroscopy : The implanted Moscovium atom subsequently undergoes radioactive decay. The detector system records the time, position, and energy of the emitted alpha particles. The detector array is designed to have a high efficiency (approximately 87% of 4π) for detecting these alpha decays, often including side detectors to capture particles that escape the primary focal-plane detector.[9] The energy resolution for the alpha particles is typically in the range of 60-100 keV.[9]

  • Correlation Analysis : The identification of Moscovium is based on correlating the initial implantation event with the subsequent chain of alpha decays at the same position in the detector. The measured alpha energies and the time intervals between successive decays create a unique signature for the decay chain originating from a specific Moscovium isotope.

  • Background Reduction : To minimize background noise from the beam, a "beam-off" mode can be employed. After a recoil signal with the expected parameters for a superheavy element is detected, followed by a high-energy alpha particle within a specific time and position window, the main ion beam is temporarily switched off. This allows for the detection of subsequent decays in a low-background environment.[9]

Visualizations

Diagrams of Key Processes

Nuclear_Reaction_and_Decay_Chain cluster_reaction Nuclear Reaction cluster_evaporation Neutron Evaporation cluster_decay Alpha Decay Chain Am243 ²⁴³Am Mc291_compound ²⁹¹Mc* Am243->Mc291_compound Ca48 ⁴⁸Ca Ca48->Mc291_compound Bombardment neutrons_3n Mc291_compound->neutrons_3n Mc288 ²⁸⁸Mc Nh284 Nh284 Mc288->Nh284 α (10.46 MeV) 193 ms neutrons_3n->Mc288 Rg280 Rg280 Nh284->Rg280 α (9.79 MeV) 0.90 s Mt276 Mt276 Rg280->Mt276 α (9.22 MeV) 1.7 s Bh272 Bh272 Mt276->Bh272 α (9.00 MeV) 0.72 s Db268 Db268 Bh272->Db268 α (8.43 MeV) 9.8 s Fission SF Db268->Fission Spontaneous Fission 29 h

Caption: Nuclear reaction and alpha decay chain of Moscovium-288.

Experimental_Workflow cluster_accelerator U400 Cyclotron cluster_target Target Chamber cluster_separator Dubna Gas-Filled Recoil Separator (DGFRS) cluster_detection Detector System IonSource ⁴⁸Ca Ion Source Accelerator Acceleration IonSource->Accelerator Target Rotating ²⁴³Am Target Accelerator->Target High-Energy ⁴⁸Ca Beam Separator Magnetic & Electric Fields (Separation of Recoils) Target->Separator Evaporation Residues (Mc) + Unreacted Beam + Byproducts Detector Position-Sensitive Silicon Detector Separator->Detector Implantation of Mc DataAcquisition Data Acquisition & Analysis (Correlation of Events) Detector->DataAcquisition Decay Signals (α, SF)

Caption: Experimental workflow for Moscovium synthesis.

References

Application Notes and Protocols for the Detection of Superheavy Elements like Moscovium (Mc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of superheavy elements (SHEs), such as Moscovium (Mc), element 115, represents a formidable challenge at the forefront of nuclear physics and chemistry.[1][2] These synthetic elements are produced in minute quantities, typically on the order of a few atoms per day or even per week, and possess extremely short half-lives, often in the range of milliseconds to seconds.[2][3][4] Consequently, their detection necessitates highly sensitive and rapid experimental techniques capable of isolating and identifying these fleeting atoms from an overwhelming background of other reaction products.[5]

This document provides a detailed overview of the state-of-the-art methods employed for the detection of superheavy elements, with a particular focus on Moscovium. It is intended to serve as a comprehensive resource for researchers and scientists involved in nuclear science and the study of exotic nuclei. The protocols outlined herein are based on established methodologies utilized at leading international laboratories such as the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, and Lawrence Berkeley National Laboratory (LBNL) in the United States.[2][6]

Principle of Superheavy Element Detection

The general workflow for the detection of a superheavy element like Moscovium involves several key stages:

  • Production: The synthesis of superheavy elements is achieved through nuclear fusion reactions. This typically involves bombarding a heavy target nucleus with a lighter, energetic projectile ion in a particle accelerator, such as a cyclotron.[7][8] For Moscovium, a common reaction is the bombardment of an americium-243 (²⁴³Am) target with calcium-48 (⁴⁸Ca) ions.[2][3][9]

  • In-Flight Separation: Immediately following the fusion reaction, the newly formed superheavy nucleus, recoiling from the target, must be separated from the intense primary beam and a multitude of other unwanted reaction byproducts.[5] This is accomplished using a recoil separator, a sophisticated apparatus that utilizes magnetic and electric fields to distinguish particles based on their differing momentum, charge, and velocity.[5] Gas-filled recoil separators are particularly effective for SHE experiments.[6][10][11]

  • Implantation and Detection: The separated superheavy nucleus is then implanted into a sensitive detector array located at the focal plane of the separator.[5][8] The subsequent radioactive decay of the implanted nucleus is then meticulously recorded.

  • Decay Chain Analysis: Superheavy elements typically undergo a series of alpha decays, creating a chain of daughter and granddaughter nuclei.[5][7] This decay chain, with its characteristic alpha particle energies and decay times, serves as a unique "fingerprint" for the identification of the original superheavy element.[5][12] The chain often terminates in a known isotope, providing definitive confirmation of the initial element's identity.[5] Spontaneous fission is another key decay mode that is monitored.[7][13]

Experimental Protocols

Protocol 1: Production and In-Flight Separation of Moscovium

This protocol describes the general methodology for producing Moscovium atoms and separating them for detection.

1. Target Preparation:

  • An isotopically enriched americium-243 (²⁴³Am) target is prepared, typically by depositing a thin layer of the material onto a durable backing foil, such as titanium.[14]

2. Ion Beam Acceleration:

  • A beam of calcium-48 (⁴⁸Ca) ions is generated in an electron cyclotron resonance (ECR) ion source.[8]
  • The ⁴⁸Ca ions are then accelerated to a specific energy (e.g., ~240 MeV) using a cyclotron.[8] The beam intensity is typically on the order of 10¹³ ions per second.[8]

3. Nuclear Fusion Reaction:

  • The accelerated ⁴⁸Ca beam is directed onto the ²⁴³Am target.
  • Fusion-evaporation reactions lead to the formation of Moscovium isotopes, for example: ²⁴³Am + ⁴⁸Ca → ²⁸⁸Mc + 3n ²⁴³Am + ⁴⁸Ca → ²⁸⁷Mc + 4n[3]

4. In-Flight Separation using a Gas-Filled Recoil Separator:

  • The reaction products, including the desired Moscovium nuclei, exit the target chamber and enter a gas-filled recoil separator (e.g., Dubna Gas-Filled Recoil Separator - DGFRS, Berkeley Gas-filled Separator - BGS).[6][11][15]
  • The separator is filled with a low-pressure gas (e.g., helium) which helps to average the charge states of the recoiling ions, improving the separation efficiency.[16]
  • A series of magnetic (dipole and quadrupole) and electric fields are precisely tuned to guide the Moscovium recoils to the focal plane detector while deflecting the primary beam particles and other unwanted products.[5][7]

Protocol 2: Focal Plane Detection and Decay Spectroscopy

This protocol details the detection of Moscovium atoms and the measurement of their decay properties.

1. Detector Setup:

  • A focal plane detector assembly is positioned at the end of the recoil separator.[5]
  • This typically consists of a series of silicon-based detectors, such as silicon strip detectors, arranged to maximize the detection efficiency of implanted nuclei and their subsequent decay products.[8][17] The detectors are often arranged in a box-like or corner-of-a-cube geometry.[8]
  • These detectors are designed to measure the position, time, and energy of incoming particles (the implanted nucleus) and emitted radiation (alpha particles or fission fragments).[5][8]

2. Implantation Event:

  • A Moscovium atom, having traversed the separator, is implanted into one of the silicon detectors.
  • The detector records the time, position, and energy of this implantation event.[8]

3. Alpha Decay Detection:

  • The implanted Moscovium atom is radioactive and will decay. For example, ²⁸⁸Mc decays via alpha emission to Nihonium-284 (²⁸⁴Nh).[3]
  • The emitted alpha particle strikes the detector, and its energy, the time of the event, and the position are recorded.
  • Crucially, the position of the alpha decay should correlate with the initial implantation position of the Moscovium atom.[7]

4. Decay Chain Correlation:

  • The daughter nucleus (e.g., ²⁸⁴Nh) is also radioactive and will decay, emitting another alpha particle. This process continues, forming a decay chain.[3]
  • The detection system records the sequence of alpha decays, correlating them in time and position to the original implantation event.[12]
  • This temporal and spatial correlation is critical for distinguishing a true superheavy element decay chain from random background events.

5. Spontaneous Fission Detection:

  • The decay chain may terminate in an isotope that undergoes spontaneous fission.[7]
  • This is characterized by the detection of fission fragments with a large energy release.[15] The detection of spontaneous fission at the end of a decay chain provides further confirmation.

6. Coincidence Spectroscopy (Advanced Technique):

  • To further confirm the identity of the decaying nuclei, photons (X-rays or gamma rays) emitted in coincidence with the alpha decay can be detected using surrounding detectors (e.g., germanium detectors).[18][19]
  • The energies of these photons are characteristic of the daughter nucleus, providing a powerful "fingerprint" for its identification.[19]

Protocol 3: Mass Spectrometry for Direct Mass Identification

Directly measuring the mass of a superheavy element provides unambiguous identification. This is a highly challenging but powerful technique.

1. Ion Trapping and Mass Analysis:

  • Following separation by a gas-filled separator, the superheavy element ions can be directed to a mass analyzer system like FIONA (For the Identification Of Nuclide A) or a Multi-Reflection Time-of-Flight Mass Spectrograph (MRTOF-MS).[6][16][20]
  • The ions are first stopped and collected in a gas cell.[16]

2. Mass-to-Charge Separation:

  • The ions are then transported to a region where they are separated based on their mass-to-charge ratio (m/q).[6]
  • In a time-of-flight mass spectrometer, the time it takes for an ion to travel a known distance is measured, which is directly related to its m/q.[16]

3. Decay Detection Following Mass Measurement:

  • After mass analysis, the ions are directed to a separate decay station where their radioactive decay is monitored, as described in Protocol 2.[6][20]
  • This allows for the correlation of a specific mass with a characteristic decay chain, providing definitive identification of the isotope.

Data Presentation

The quantitative data obtained from these experiments are crucial for the identification and characterization of superheavy elements. The following tables summarize the key parameters for known Moscovium isotopes.

IsotopeHalf-lifeDecay ModeAlpha Decay Energy (MeV)
²⁸⁷Mc~32-160 msα10.46
²⁸⁸Mc~66-440 msα10.31
²⁸⁹Mc~220 msα10.21
²⁹⁰Mc~0.8 sα9.95

Note: The values presented are approximate and subject to refinement with further experimental data. Half-lives can have significant uncertainties due to the small number of observed events.

Visualizations

Experimental Workflow for Superheavy Element Detection

experimental_workflow cluster_production Production cluster_separation Separation cluster_detection Detection & Analysis ion_source Ion Source (e.g., ECR) cyclotron Cyclotron ion_source->cyclotron Projectile Ions (e.g., 48Ca) target Target (e.g., 243Am) cyclotron->target Accelerated Beam separator Gas-Filled Recoil Separator target->separator Reaction Products focal_plane Focal Plane Detector (Silicon Strip Detectors) separator->focal_plane Separated SHE data_acq Data Acquisition System focal_plane->data_acq Position, Time, Energy Signals analysis Decay Chain Analysis data_acq->analysis Correlated Decay Data

Caption: Workflow for the production, separation, and detection of superheavy elements.

Logical Diagram of Decay Chain Identification

decay_chain_logic implantation Implantation of Mc into Detector (Position, Time, Energy recorded) alpha1 Alpha Decay 1 (Correlated Position & Time) implantation->alpha1 daughter1 Daughter Nucleus (Nh) alpha1->daughter1 alpha2 Alpha Decay 2 (Correlated Position & Time) daughter1->alpha2 daughter2 Granddaughter Nucleus (Rg) alpha2->daughter2 alpha_n ... daughter2->alpha_n termination Decay Chain Termination (Known Isotope or Spontaneous Fission) alpha_n->termination identification Positive Identification of Mc termination->identification

Caption: Logical flow for identifying Moscovium through its characteristic decay chain.

References

Application Notes and Protocols for Measuring the Half-Life of Moscovium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and experimental protocols for measuring the half-life of Moscovium (Mc) isotopes. Given the extremely short half-lives and low production rates of these superheavy elements, highly specialized and sensitive techniques are required.

Introduction to Moscovium and Its Isotopes

Moscovium (atomic number 115) is a synthetically produced, superheavy element.[1] All known isotopes of Moscovium are highly radioactive, with half-lives on the order of milliseconds to less than a second.[2][3] The accurate measurement of these half-lives is crucial for understanding the nuclear structure and decay properties of superheavy nuclei, and for probing the predicted "island of stability." The primary decay mode for the known Moscovium isotopes is alpha decay, leading to isotopes of Nihonium (Nh).[4]

The production of Moscovium is a significant challenge, requiring the fusion of heavy ions in a particle accelerator. The most common method involves bombarding an Americium-243 (²⁴³Am) target with a Calcium-48 (⁴⁸Ca) ion beam.[1][5]

Quantitative Data: Half-Lives of Moscovium Isotopes

The half-lives of several Moscovium isotopes have been experimentally determined. The data is summarized in the table below.

IsotopeMeasured Half-LifeDecay Mode
²⁸⁶Mc~20 msα
²⁸⁷Mc~38 ms - 46.6 msα to ²⁸³Nh
²⁸⁸Mc~18.6 ms - 280 msα to ²⁸⁴Nh
²⁸⁹Mc~220 ms - 250 msα to ²⁸⁵Nh
²⁹⁰Mc~650 msα

Note: The range in half-life values for some isotopes reflects the statistical uncertainty inherent in measuring a small number of decay events.[2][6]

Experimental Technique: In-Flight Separation and Alpha-Decay Spectroscopy

The measurement of Moscovium's short half-lives necessitates a rapid and efficient experimental technique. The most successful approach combines in-flight separation of the synthesized isotopes with alpha-decay spectroscopy.

Core Principles
  • Production: Moscovium isotopes are produced via heavy-ion fusion-evaporation reactions.

  • Separation: A gas-filled recoil separator is used to separate the Moscovium "evaporation residues" from the intense primary beam and other unwanted reaction products. This separation occurs within microseconds.

  • Implantation: The separated Moscovium ions are implanted into a position-sensitive silicon detector.

  • Detection and Correlation: The detector records the time, position, and energy of the implanted ion. The subsequent alpha decay of the Moscovium isotope and its daughter nuclei are also recorded at the same position. This "genetic correlation" of implantation and decay events is key to identifying the isotope and measuring its lifetime.

  • Half-Life Determination: The half-life is determined by measuring the time difference between the implantation of the Moscovium ion and its subsequent alpha decay. By analyzing multiple such events, a decay curve can be constructed, and the half-life calculated using statistical methods such as maximum likelihood estimation.

Experimental Protocol: Measurement of Moscovium Isotope Half-Life

This protocol outlines the key steps for the experimental determination of the half-life of a Moscovium isotope.

Isotope Production
  • Objective: To produce Moscovium isotopes through the fusion of a heavy ion beam with a target.

  • Materials:

    • Calcium-48 (⁴⁸Ca) ion beam

    • Americium-243 (²⁴³Am) target

  • Procedure:

    • Accelerate a high-intensity ⁴⁸Ca beam to a specific energy (e.g., ~240 MeV) using a cyclotron.[7]

    • Direct the accelerated beam onto a rotating target wheel containing a thin layer of ²⁴³Am oxide. The rotation of the target helps to dissipate the heat generated by the beam.[7]

    • The fusion of ⁴⁸Ca and ²⁴³Am nuclei produces an excited compound nucleus, which then de-excites by evaporating neutrons to form Moscovium isotopes (e.g., ²⁸⁸Mc + 3n).

In-Flight Separation
  • Objective: To separate the produced Moscovium isotopes from the primary ⁴⁸Ca beam and other reaction byproducts.

  • Apparatus: A gas-filled recoil separator (e.g., the Dubna Gas-Filled Recoil Separator - DGFRS).[2][4]

  • Procedure:

    • The reaction products, including the Moscovium ions, recoil out of the target.

    • These ions enter the gas-filled separator, which contains a low-pressure gas (e.g., hydrogen or helium).

    • The separator uses a combination of magnetic and electric fields to separate the ions based on their differing magnetic rigidity.

    • The Moscovium evaporation residues are guided to the focal plane of the separator, while the primary beam and other unwanted particles are deflected.

Detection and Data Acquisition
  • Objective: To detect the implantation of Moscovium ions and their subsequent alpha decays.

  • Apparatus:

    • A position-sensitive silicon detector, such as a Double-Sided Silicon Strip Detector (DSSSD) or a Passivated Implanted Planar Silicon (PIPS) detector, located at the focal plane of the separator.[8][9]

    • A high-speed data acquisition system.

  • Procedure:

    • The separated Moscovium ions are implanted into the active volume of the silicon detector.

    • The detector records the following for each implantation event:

      • Time of implantation

      • Position (x, y coordinates) of implantation

      • Energy of the implanted ion

    • The data acquisition system continuously monitors the detector for subsequent alpha decay events at the same position as the initial implantation. For each decay event, the time, position, and energy of the alpha particle are recorded.

Data Analysis and Half-Life Calculation
  • Objective: To identify the Moscovium isotope and calculate its half-life from the recorded decay data.

  • Procedure:

    • Genetic Correlation: Correlate the implantation events with the subsequent alpha decay events that occur within a predefined time window and at the same detector position (pixel). A decay chain can be reconstructed by linking the parent Moscovium decay to the decays of its daughter (Nihonium), granddaughter (Roentgenium), and so on.[7][9]

    • Energy Gating: Use the characteristic alpha decay energies to identify the specific Moscovium isotope and its decay products.

    • Lifetime Measurement: For each correlated implantation-decay event, calculate the time difference (Δt) between the implantation of the Moscovium ion and its first alpha decay.

    • Statistical Analysis: With a sufficient number of events, the half-life (t₁/₂) can be determined by fitting the distribution of decay times to an exponential decay law. For a small number of events, the maximum likelihood method is often employed. The half-life is related to the decay constant (λ) by the equation: t₁/₂ = ln(2)/λ.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_production Isotope Production cluster_separation Separation cluster_detection Detection & Analysis Ca_beam Ca-48 Beam Cyclotron Cyclotron Ca_beam->Cyclotron Am_target Am-243 Target Separator Gas-Filled Recoil Separator Am_target->Separator Recoiling Products Cyclotron->Am_target Fusion-Evaporation Reaction Detector Position-Sensitive Silicon Detector Separator->Detector Implantation of Mc DAQ Data Acquisition Detector->DAQ Signal Processing Analysis Data Analysis (Genetic Correlation) DAQ->Analysis HalfLife Half-Life Determination Analysis->HalfLife

Caption: Workflow for Moscovium half-life measurement.

Decay Chain Logic

DecayChain Mc Moscovium (Mc) Implantation Event (t=0, x, y, E_implant) Alpha1 Alpha Decay 1 (t=t1, x, y, E_alpha1) Mc->Alpha1 Δt1 = t1 - 0 Nh Nihonium (Nh) Alpha1->Nh Alpha2 Alpha Decay 2 (t=t2, x, y, E_alpha2) Nh->Alpha2 Δt2 = t2 - t1 Rg Roentgenium (Rg) Alpha2->Rg

Caption: Genetic correlation of decay events.

References

Application Notes and Protocols for a Stable Isotope of Element 115 (Moscovium-293)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on a hypothetical stable isotope of Element 115, herein referred to as Moscovium-293 (²⁹³Mc). Currently, all known isotopes of Moscovium (Mc) are highly radioactive with extremely short half-lives, precluding the applications described below.[1][2] This document is intended for a scientific audience to explore theoretical possibilities should a long-lived or stable isotope of Moscovium be synthesized in the future, potentially within the predicted "island of stability".[3][4][5]

Application Note 1: ²⁹³Mc-Labeled Compounds as Novel Probes in High-Throughput Drug Screening

Introduction:

Moscovium, as the heaviest member of Group 15, is predicted to share chemical properties with bismuth, which has known biomedical applications.[3][6] A stable, heavy isotope like ²⁹³Mc offers a unique and unambiguous mass signature for detection. This allows for the development of novel, background-free assays in drug discovery. By incorporating ²⁹³Mc into a ligand or substrate, its interaction with a target protein can be quantified with exceptional sensitivity using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7][8] This approach is particularly advantageous for screening large compound libraries where traditional fluorescent or radioactive labels may interfere with assay chemistry or pose safety concerns.

Principle:

A candidate drug molecule or a known ligand is synthesized to include a ²⁹³Mc atom. This labeled compound is then used in binding assays with a target protein. After incubation and separation of bound from unbound ligand, the amount of ²⁹³Mc associated with the protein is quantified via ICP-MS. The high mass of ²⁹³Mc places it in a region of the mass spectrum that is free from biological matrix interference, enabling highly sensitive and precise quantification.

Potential Applications:

  • Receptor-Ligand Binding Assays: Quantifying the binding affinity of ²⁹³Mc-labeled drug candidates to cell surface or intracellular receptors.

  • Enzyme Inhibition Assays: Developing competitive binding assays where a ²⁹³Mc-labeled substrate competes with unlabeled drug candidates for an enzyme's active site.

  • Cellular Uptake Studies: Measuring the internalization of ²⁹³Mc-labeled compounds into cells to assess bioavailability and membrane permeability.

Application Note 2: Multi-Isotope Imaging Mass Spectrometry (MIMS) for Subcellular Pharmacokinetics of ²⁹³Mc-Containing Drugs

Introduction:

Understanding the subcellular distribution of a drug is critical for elucidating its mechanism of action and potential off-target effects. Multi-Isotope Imaging Mass Spectrometry (MIMS) is a powerful technique that allows for the visualization of isotope distribution in biological samples with high spatial resolution.[9][10] A stable isotope of Moscovium would provide a unique tracer, distinct from all endogenous elements, for high-resolution imaging. This enables precise localization and quantification of ²⁹³Mc-labeled therapeutics within organelles and subcellular compartments.

Principle:

Cells or tissue sections are treated with a ²⁹³Mc-labeled drug candidate. The sample is then analyzed using a MIMS instrument, which rasters a primary ion beam across the surface, generating secondary ions from the sample. These secondary ions are analyzed by a mass spectrometer to create images based on the mass-to-charge ratio of different isotopes. By simultaneously imaging ²⁹³Mc and other isotopes (e.g., ¹²C, ¹⁴N, ³¹P), the drug's location can be correlated with cellular structures.[10][11]

Potential Applications:

  • Mechanism of Action Studies: Visualizing the accumulation of a ²⁹³Mc-labeled drug in specific organelles, such as the nucleus or mitochondria, to confirm its therapeutic target engagement.

  • Toxicity and Off-Target Analysis: Identifying unintended accumulation of ²⁹³Mc-labeled compounds in subcellular compartments, providing insights into potential toxicity mechanisms.

  • Drug Metabolism and Trafficking: Tracking the movement and metabolic transformation of ²⁹³Mc-labeled drugs within the cell over time.

Quantitative Data Summary

The following tables represent hypothetical data from experiments utilizing ²⁹³Mc-labeled compounds.

Table 1: Competitive Binding Assay for Kinase Inhibitor KI-7

[KI-7] (nM)²⁹³Mc-ATP Probe Bound (attograms/well)% Inhibition
0152.3 ± 4.50%
1135.1 ± 3.911.3%
1089.7 ± 2.841.1%
10025.4 ± 1.183.3%
10005.8 ± 0.596.2%
Data represents mean ± standard deviation for n=3 replicates.

Table 2: Subcellular Distribution of ²⁹³Mc-Cardiotoxin in Cardiomyocytes

Cellular Compartment²⁹³Mc Isotope Ratio (²⁹³Mc / ¹²C) x 10⁻⁶Fold Enrichment (vs. Cytosol)
Nucleus0.15 ± 0.021.25
Cytosol0.12 ± 0.011.00
Mitochondria3.89 ± 0.2132.42
Sarcoplasmic Reticulum0.45 ± 0.053.75
Isotope ratios determined by MIMS analysis of 50 x 50 µm regions of interest.

Experimental Protocols

Protocol 1: High-Throughput Screening via ICP-MS

Objective: To determine the binding affinity of an unlabeled compound by measuring its ability to displace a ²⁹³Mc-labeled ligand from a target protein.

Materials:

  • Target Protein (e.g., GPCR, Kinase)

  • ²⁹³Mc-labeled Ligand/Substrate (Synthesized in-house or by custom order)

  • Unlabeled Test Compounds

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • 96-well filter plates (e.g., with nitrocellulose membrane)

  • Vacuum manifold

  • ICP-MS instrument[7]

  • High-purity nitric acid (for sample digestion)

Methodology:

  • Assay Plate Preparation: In a 96-well plate, add 50 µL of assay buffer containing the target protein to each well.

  • Compound Addition: Add 1 µL of unlabeled test compound at various concentrations (in DMSO) to the appropriate wells. Add 1 µL of DMSO to control wells.

  • Labeled Ligand Addition: Add 50 µL of assay buffer containing the ²⁹³Mc-labeled ligand at a concentration equal to its Kd value.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to allow the binding reaction to reach equilibrium.

  • Separation: Place the 96-well filter plate on a vacuum manifold and apply vacuum to draw the solution through the filter. The protein and bound ligand will be retained on the filter.

  • Washing: Wash each well three times with 100 µL of ice-cold assay buffer to remove unbound ligand.

  • Digestion: After the final wash, add 100 µL of 2% nitric acid to each well to dissolve the retained protein-ligand complex.

  • ICP-MS Analysis: Transfer the digested samples to an autosampler for analysis by ICP-MS. The instrument is calibrated with known concentrations of a ²⁹³Mc standard. The intensity of the m/z signal corresponding to ²⁹³Mc is used to quantify the amount of bound ligand.

G cluster_0 Assay Preparation cluster_1 Separation & Quantification A 1. Dispense Target Protein B 2. Add Test Compounds A->B C 3. Add ²⁹³Mc-Labeled Ligand B->C D 4. Incubate for 60 min C->D E 5. Filter Plate Separation D->E Binding Equilibrium Reached F 6. Wash x3 E->F G 7. Digest with Nitric Acid F->G H 8. Analyze by ICP-MS G->H G A 1. Culture Cells on Wafer B 2. Treat with ²⁹³Mc-Drug A->B C 3. Fix and Dehydrate B->C D 4. Embed in Resin C->D E 5. Ultrathin Sectioning D->E F 6. Mount on New Wafer E->F G 7. MIMS Analysis F->G H 8. Image Overlay & Quantify G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Phosphorylates Mc_Analog ²⁹³Mc-Phosphate Analog Mc_Analog->Kinase1 Incorporation Mc_Analog->Kinase2 Incorporation Mc_Analog->Kinase3 Incorporation Mc_Analog->TF Incorporation Gene Proliferation Genes TF->Gene Activates

References

Application Notes and Protocols for the Use of Gas-Filled Recoil Separators in Element 115 (Moscovium) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of gas-filled recoil separators in the synthesis and identification of element 115, moscovium (Mc). The information compiled is based on experimental data from leading research institutions in the field of superheavy element research.

Introduction to Gas-Filled Recoil Separators in Superheavy Element Research

The synthesis of superheavy elements, such as moscovium, is characterized by extremely low production cross-sections, on the order of picobarns (1 pb = 10⁻³⁶ cm²).[1][2][3][4] This necessitates highly efficient and selective experimental setups to separate the few desired nuclei from the overwhelming background of primary beam particles and other reaction products. Gas-filled recoil separators are indispensable tools in this research, offering high transmission efficiency and excellent suppression of the primary beam.[5]

The fundamental principle of a gas-filled recoil separator involves filling the magnetic deflection system with a low-pressure gas (typically helium or hydrogen). The evaporation residues (ERs) recoiling from the target and the primary beam particles enter the separator. Due to frequent collisions with the gas atoms, the ions reach an average charge state that is dependent on their atomic number and velocity. This charge-equilibration process significantly narrows the charge state distribution of the ERs, allowing for their efficient separation from the primary beam in the magnetic field.

Synthesis of Moscovium (Element 115)

The most successful reaction for the synthesis of moscovium isotopes to date is the "hot fusion" reaction involving the bombardment of an americium-243 (²⁴³Am) target with a high-intensity beam of calcium-48 (⁴⁸Ca) ions.[3][4][6][7] This reaction produces various isotopes of moscovium through different neutron evaporation channels (xn).

Key Experimental Parameters

The successful synthesis of moscovium isotopes is highly dependent on precise control of the experimental parameters. The following table summarizes the key quantitative data from various experiments.

ParameterValueNotes
Projectile ⁴⁸CaA neutron-rich isotope, crucial for producing more stable superheavy nuclei.
Target ²⁴³AmTypically a thin layer of americium oxide electrodeposited on a backing foil (e.g., titanium). The target is often rotated to withstand high beam intensities.[8]
Beam Energy 241 - 254 MeVThe beam energy is critical for optimizing the cross-section for specific neutron evaporation channels.[3][4][9]
Beam Intensity Up to 1.3 pµAHigh beam intensities are necessary to achieve a sufficient number of fusion events.[8]
Production Cross-Section 1 - 17.1 pbThe cross-section is highly dependent on the beam energy and the specific isotope being produced. The 3n evaporation channel leading to ²⁸⁸Mc generally has the highest cross-section.[1][3][10][11]
Known Isotopes of Moscovium and their Decay Properties

The following table summarizes the known isotopes of moscovium and their experimentally observed decay properties. All known isotopes of moscovium are radioactive and decay primarily through alpha emission.[12][13][14]

IsotopeHalf-lifeDecay ModeAlpha Decay Energy (MeV)
²⁸⁶Mc~20 msα-
²⁸⁷Mc~37 - 38 msα~10.4 - 10.5
²⁸⁸Mc~164 - 193 msα~10.1 - 10.3
²⁸⁹Mc~220 - 330 msα~9.8 - 10.0
²⁹⁰Mc~650 msα~9.7 - 9.8

Experimental Protocol: Synthesis and Identification of Moscovium

This protocol outlines the general methodology for the synthesis and identification of moscovium isotopes using a gas-filled recoil separator.

Target Preparation
  • Prepare a target of ²⁴³Am by electrodepositing a thin layer of americium oxide onto a durable backing foil, such as titanium.

  • Mount the target on a rotating wheel to dissipate the heat generated by the high-intensity ion beam.[8]

Ion Beam Acceleration and Irradiation
  • Accelerate a beam of ⁴⁸Ca ions to the desired energy (e.g., 248 MeV) using a cyclotron.[3]

  • Direct the high-intensity ⁴⁸Ca beam onto the rotating ²⁴³Am target.

Separation of Evaporation Residues
  • The fusion-evaporation products (moscovium nuclei) recoil out of the target and enter the gas-filled recoil separator.

  • The separator, filled with a low-pressure gas (e.g., helium at ~1 Torr), guides the recoils through a series of magnetic dipoles and quadrupoles.

  • The magnetic fields are tuned to separate the moscovium recoils from the primary ⁴⁸Ca beam and other unwanted reaction products based on their differing magnetic rigidity.

Detection and Identification
  • The separated moscovium recoils are implanted into a position-sensitive silicon detector, typically a Double-sided Silicon Strip Detector (DSSD), located at the focal plane of the separator.

  • The DSSD records the time, position, and energy of the implanted moscovium nucleus.

  • The subsequent alpha decay of the implanted moscovium nucleus and its daughter products is also recorded by the DSSD.

  • By correlating the position and time of the implantation event with the subsequent alpha decay events, a characteristic decay chain can be reconstructed, providing a unique signature for the identification of the moscovium isotope.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis and identification of moscovium.

Experimental_Workflow cluster_accelerator Cyclotron cluster_target Target Chamber cluster_separator Gas-Filled Recoil Separator cluster_detection Detection System IonSource Ca-48 Ion Source Accelerator Acceleration IonSource->Accelerator Target Rotating Am-243 Target Accelerator->Target High-Intensity Ca-48 Beam Separator Magnetic Separation (Dipoles & Quadrupoles) Target->Separator Recoiling Products (Mc, beam, etc.) Detector DSSD Detector Separator->Detector Separated Moscovium Ions DAQ Data Acquisition Detector->DAQ Analysis Decay Chain Analysis & Identification DAQ->Analysis Data

Caption: Experimental workflow for moscovium synthesis.

Logical Relationships in a Gas-Filled Recoil Separator

The following diagram illustrates the key components and their logical relationships within a typical gas-filled recoil separator.

Recoil_Separator cluster_separator Gas-Filled Separator Volume Target Target Am-243 ER {Evaporation Residue|Moscovium} Target->ER Beam {Primary Beam|Ca-48} Beam->Target Gas {Low-Pressure Gas|(e.g., Helium)} ER->Gas Enters Separator Dipole Dipole Magnet Separates by Magnetic Rigidity Gas->Dipole Charge Equilibration Quadrupole Quadrupole Magnet Focuses Ions Dipole->Quadrupole Separated Recoils BeamDump Beam Dump Dipole->BeamDump Primary Beam Deflected Detector {Focal Plane Detector|DSSD} Quadrupole->Detector Focused Recoils

Caption: Components of a gas-filled recoil separator.

References

Application Notes and Protocols for the Production of Moscovium (Element 115)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental specifications and protocols for the synthesis of the superheavy element Moscovium (Mc), with a focus on the nuclear fusion reaction of Calcium-48 projectiles with an Americium-243 target. The information is intended for researchers in nuclear physics and chemistry, as well as professionals in related fields, to understand the technical requirements and methodologies involved in the production of superheavy elements.

Overview of Moscovium Production

Moscovium is a synthetic, superheavy element with the atomic number 115. It is not naturally occurring and can only be produced in particle accelerators. The most common and successful method for synthesizing Moscovium is through the "hot fusion" reaction, where a beam of Calcium-48 (⁴⁸Ca) ions is accelerated to high energies and directed at a target made of Americium-243 (²⁴³Am).[1] This process results in the formation of Moscovium isotopes, which are highly unstable and undergo rapid radioactive decay.[2][3][4]

The production of Moscovium is a complex process that requires highly specialized equipment, including a heavy-ion cyclotron, a sophisticated target system, and a recoil separator to isolate the newly formed atoms.[5][6] The extremely low production cross-sections, on the order of picobarns (10⁻³⁶ cm²), necessitate long irradiation times to produce a statistically significant number of atoms.

Cyclotron and Accelerator Specifications

The production of Moscovium relies on powerful heavy-ion accelerators, such as the U400 cyclotron at the Flerov Laboratory of Nuclear Reactions (FLNR) in Dubna, Russia.[7][8][9] These accelerators must be capable of producing intense beams of ⁴⁸Ca ions with precise energies.

Table 1: U400 Cyclotron Specifications for Moscovium Production

ParameterValue/Name
Magnet weight 2100 t
Magnetic field level (center) 1.93 - 2.1 T
A/Z range 5 - 12
Frequency range 5.42 - 12.2 MHz
K-factor 305 - 625
Ion extraction method Stripping foil
Accelerated Ion ⁴⁸Ca⁵⁺
Maximum Energy up to 26 MeV/nucleon
Average Beam Intensity on Target ~1.4 pµA (particle microampere)

Target and Projectile Specifications

The choice of projectile and target is crucial for the successful synthesis of Moscovium. The use of the neutron-rich ⁴⁸Ca isotope as a projectile and an actinide target like ²⁴³Am is favored to produce heavier Moscovium isotopes with potentially longer half-lives.

Table 2: Target and Projectile Details for Moscovium Synthesis

ParameterSpecification
Projectile ⁴⁸Ca
Target ²⁴³Am
Target Thickness 0.2 - 0.4 mg/cm²
Target Backing Foil 1.6 mg/cm² aluminum or 0.7 mg/cm² titanium
Target Preparation Electroplating on a thin foil

Nuclear Reaction and Production Data

The interaction of the ⁴⁸Ca beam with the ²⁴³Am target leads to the formation of a compound nucleus, which then de-excites by evaporating neutrons to form different isotopes of Moscovium. The specific isotopes produced depend on the beam energy.

Table 3: Reaction Parameters and Cross-Sections for Moscovium Isotopes

Reaction⁴⁸Ca Beam Energy (MeV)Compound Nucleus Excitation Energy (E*) (MeV)Moscovium Isotope ProducedEvaporation ChannelCross-Section (pb)
²⁴³Am(⁴⁸Ca, 5n)²⁸⁶Mc259-²⁸⁶Mc5n0.5 +1.3/-0.4
²⁴³Am(⁴⁸Ca, 4n)²⁸⁷Mc-45²⁸⁷Mc4n~1
²⁴³Am(⁴⁸Ca, 3n)²⁸⁸Mc243.434.0 - 38.3²⁸⁸Mc3n8.5 +6.4/-3.7
²⁴³Am(⁴⁸Ca, 2n)²⁸⁹Mc-31 - 36²⁸⁹Mc2n-

Table 4: Decay Properties of Moscovium Isotopes

IsotopeHalf-lifeDecay ModeAlpha Particle Energy (MeV)
²⁸⁶Mc20 +98/-9 msα10.71 ± 0.02
²⁸⁷Mc~320 msα-
²⁸⁸Mc<100 msα-
²⁸⁹Mc~250 msα-
²⁹⁰Mc~650 msα-

Experimental Protocol for Moscovium Production

The following protocol outlines the key steps involved in the synthesis, separation, and detection of Moscovium.

5.1. Target Preparation

  • Obtain highly enriched ²⁴³Am material.

  • Prepare a thin, uniform target layer of 0.2-0.4 mg/cm² thickness by electroplating the ²⁴³Am onto a backing foil (e.g., 1.6 mg/cm² aluminum or 0.7 mg/cm² titanium).

  • Mount the target foil on a rotating target wheel to withstand the high-intensity ion beam.

5.2. Ion Beam Acceleration and Irradiation

  • Generate ⁴⁸Ca⁵⁺ ions in an Electron Cyclotron Resonance (ECR) ion source.

  • Inject the ions into the U400 cyclotron.

  • Accelerate the ⁴⁸Ca ions to the desired energy (e.g., 243-259 MeV).

  • Extract the high-intensity beam (e.g., ~1.4 pµA) using the stripping foil method.

  • Direct the accelerated ⁴⁸Ca beam onto the rotating ²⁴³Am target.

  • Irradiate the target for an extended period (weeks to months) to accumulate sufficient statistics due to the low production cross-section.

5.3. Separation of Moscovium Atoms

  • The products of the nuclear reaction, including the newly formed Moscovium atoms, recoil out of the target.

  • Utilize a gas-filled recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS) or the Trans-Actinide Separator and Chemistry Apparatus (TASCA), to separate the Moscovium atoms from the primary ⁴⁸Ca beam and other reaction byproducts.[5][6]

  • The separator uses magnetic fields to guide the recoiling atoms, with the gas-filled environment helping to focus ions of similar momentum-to-charge ratios.

5.4. Detection and Identification

  • Implant the separated Moscovium atoms into a position-sensitive silicon detector array at the focal plane of the separator.

  • The detectors measure the energy, position, and time of implantation of the Moscovium atom.

  • Monitor the subsequent alpha decay chain of the implanted atom. The detector measures the energy and time of each alpha particle emitted.

  • Identify the Moscovium isotope by its unique alpha decay chain, which includes characteristic alpha energies and half-lives of the parent and daughter nuclei (e.g., Nihonium, Roentgenium, etc.).[10][11]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the Moscovium production experiment and the decay pathway of a Moscovium isotope.

Moscovium_Production_Workflow cluster_accelerator Heavy-Ion Cyclotron (e.g., U400) cluster_target Target System cluster_separation Separation cluster_detection Detection System IonSource Ca-48 Ion Source (ECR) Cyclotron Acceleration of Ca-48 Beam IonSource->Cyclotron Injection Target Am-243 Target on Rotating Wheel Cyclotron->Target Irradiation (High-Intensity Beam) Separator Gas-Filled Recoil Separator (DGFRS/TASCA) Target->Separator Recoiling Moscovium Atoms Detector Position-Sensitive Silicon Detector Separator->Detector Implantation DataAcquisition Data Acquisition and Analysis Detector->DataAcquisition Decay Signals (α, SF)

Caption: Experimental workflow for the production and identification of Moscovium.

Moscovium_Decay_Pathway Mc288 ²⁸⁸Mc Nh284 ²⁸⁴Nh Mc288->Nh284 α-decay Rg280 ²⁸⁰Rg Nh284->Rg280 α-decay Mt276 ²⁷⁶Mt Rg280->Mt276 α-decay Bh272 ²⁷²Bh Mt276->Bh272 α-decay Db268 ²⁶⁸Db Bh272->Db268 α-decay SF Spontaneous Fission Db268->SF

Caption: Alpha decay chain of the Moscovium-288 isotope.

References

Unraveling the Decay Chain: Identifying the Fleeting Signatures of Moscovium to Nihonium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dubna, Russia - In the realm of superheavy element research, the experimental identification of new elements and their decay products is a monumental undertaking. This application note provides a detailed overview of the decay properties of Moscovium (Mc), element 115, as it transforms into Nihonium (Nh), element 113, through alpha decay. Furthermore, it outlines a comprehensive experimental protocol for the synthesis and identification of these elusive, short-lived isotopes, intended for researchers and scientists in the fields of nuclear physics and chemistry.

The Decay of Moscovium: A Cascade of Alpha Particles

Moscovium is a synthetic element, produced in particle accelerators through the fusion of lighter nuclei.[1] Its isotopes are highly unstable, undergoing rapid alpha decay, a process where an atomic nucleus emits an alpha particle (two protons and two neutrons), transforming into a lighter element. The decay of Moscovium isotopes directly leads to the formation of Nihonium isotopes.

The known decay chains originating from Moscovium isotopes are crucial for their identification. By detecting the sequence of alpha decays and their characteristic energies and half-lives, scientists can confidently identify the parent Moscovium isotope. The following table summarizes the key decay properties for several Moscovium isotopes that decay to Nihonium.

Moscovium IsotopeHalf-LifeDaughter Nihonium IsotopeAlpha Decay Energy (MeV)
286Mc20 ms282Nh10.71
287Mc37 ms283Nh10.76
288Mc170 ms284Nh10.65
289Mc296 ms285Nh10.49
290Mc650 ms286Nh10.41

Table 1: Decay properties of Moscovium isotopes decaying to Nihonium isotopes.[2][3]

Experimental Protocol for the Identification of Moscovium Decay Products

The identification of Moscovium and its decay product, Nihonium, requires a sophisticated experimental setup capable of producing these superheavy elements and detecting their fleeting existence. The following protocol outlines the key steps involved in such an experiment, based on methodologies employed at facilities like the Joint Institute for Nuclear Research (JINR).[4][5]

1. Synthesis of Moscovium Isotopes:

  • Target Preparation: A target of a heavy element, typically Americium-243 (243Am), is prepared.

  • Ion Beam Bombardment: A beam of Calcium-48 (48Ca) ions is accelerated to a specific energy in a cyclotron.[6]

  • Fusion Reaction: The 48Ca beam is directed onto the 243Am target. The fusion of these nuclei results in the formation of Moscovium isotopes, for example: 243Am + 48Ca → 288Mc + 3n (This reaction produces Moscovium-288 and three free neutrons).[7]

2. Separation of Reaction Products:

  • Gas-Filled Recoil Separator: The products of the fusion reaction, including the newly formed Moscovium atoms, are directed into a gas-filled recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS).[8] This device utilizes magnetic fields to separate the desired superheavy nuclei from the unreacted beam particles and other unwanted reaction byproducts based on their differing magnetic rigidities.[9][10]

3. Detection and Identification:

  • Implantation: The separated Moscovium atoms are implanted into a position-sensitive silicon detector located at the focal plane of the separator.

  • Alpha Spectroscopy: The implanted Moscovium atom will undergo alpha decay. The emitted alpha particle strikes the silicon detector, generating a signal. The energy of this signal is proportional to the energy of the alpha particle.[11][12]

  • Position and Time Correlation: The detector records the position and time of the implantation event and each subsequent alpha decay.

  • Decay Chain Reconstruction: By correlating the position and time of the initial implantation with the subsequent alpha decay events, a decay chain can be reconstructed. For example, the detection of an alpha particle with an energy of ~10.65 MeV shortly after the implantation of a heavy nucleus would be a strong indicator of the decay of 288Mc. The subsequent decay of the daughter nucleus, 284Nh, at the same position in the detector further confirms the identification.

4. Data Analysis:

  • The collected data of decay energies and time intervals between decays are analyzed to determine the half-lives of the parent and daughter nuclei.

  • By comparing the measured decay properties (alpha energies and half-lives) with theoretical predictions and known decay data of other isotopes, the specific isotopes of Moscovium and Nihonium can be definitively identified.[5]

Visualizing the Decay Process

The following diagram illustrates the alpha decay of various Moscovium isotopes to their corresponding Nihonium daughters.

DecayChain cluster_Mc Moscovium (Mc) cluster_Nh Nihonium (Nh) Mc290 ²⁹⁰Mc Nh286 ²⁸⁶Nh Mc290->Nh286 α (10.41 MeV) t½ = 650 ms Mc289 ²⁸⁹Mc Nh285 ²⁸⁵Nh Mc289->Nh285 α (10.49 MeV) t½ = 296 ms Mc288 ²⁸⁸Mc Nh284 ²⁸⁴Nh Mc288->Nh284 α (10.65 MeV) t½ = 170 ms Mc287 ²⁸⁷Mc Nh283 ²⁸³Nh Mc287->Nh283 α (10.76 MeV) t½ = 37 ms Mc286 ²⁸⁶Mc Nh282 ²⁸²Nh Mc286->Nh282 α (10.71 MeV) t½ = 20 ms

Figure 1: Alpha decay chains from Moscovium to Nihonium isotopes.

The experimental techniques and data presented here are fundamental to advancing our understanding of the properties of superheavy elements and the limits of nuclear stability. The continued development of more sensitive detectors and powerful accelerators will undoubtedly lead to the discovery of new isotopes and potentially even new elements in the future.

References

Calculating the Production Cross-Section of Moscovium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moscovium (Mc), element 115, is a synthetic, superheavy element first synthesized in 2003 by a joint team of Russian and American scientists at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia.[1][2][3] Like all superheavy elements, Moscovium is not naturally occurring and is produced in particle accelerators through nuclear fusion reactions.[2][4] Due to its extreme radioactivity and short half-life, its applications are currently limited to scientific research, offering insights into the properties of superheavy nuclei and the limits of the periodic table.[5] The production of Moscovium is a complex process with an extremely low probability, making the calculation and experimental determination of its production cross-section a critical aspect of its study. The production cross-section is a measure of the likelihood of a specific nuclear reaction occurring.

This document provides an overview of the theoretical and experimental methodologies for calculating and measuring the production cross-section of Moscovium, with a focus on the most common production reaction: the bombardment of an americium-243 target with a calcium-48 beam.

Theoretical Framework for Production Cross-Section Calculation

The production of superheavy elements like Moscovium is a multi-step process, and theoretical models are essential for predicting the optimal conditions for their synthesis. The overall production cross-section is a product of the probabilities of these steps:

  • Capture: The projectile and target nuclei must overcome the Coulomb barrier and come into contact.

  • Fusion: The combined system must evolve from a dinuclear configuration into a single, compound nucleus.

  • Survival: The excited compound nucleus must de-excite by emitting neutrons and gamma rays, rather than fissioning.

Several theoretical models are employed to calculate the cross-sections of these processes, including the Fusion-by-Diffusion (FBD) model and the dinuclear system model . These models take into account various nuclear properties such as nuclear shape, potential energy surfaces, and fission barriers to estimate the probability of each step.

A simplified representation of the logical relationship for calculating the production cross-section is shown below:

Projectile Beam (e.g., 48Ca) Projectile Beam (e.g., 48Ca) Capture Capture Projectile Beam (e.g., 48Ca)->Capture Target Nucleus (e.g., 243Am) Target Nucleus (e.g., 243Am) Target Nucleus (e.g., 243Am)->Capture Compound Nucleus Formation Compound Nucleus Formation Capture->Compound Nucleus Formation De-excitation (Neutron Evaporation) De-excitation (Neutron Evaporation) Compound Nucleus Formation->De-excitation (Neutron Evaporation) Fission Fission Compound Nucleus Formation->Fission Moscovium Isotope (e.g., 288Mc) Moscovium Isotope (e.g., 288Mc) De-excitation (Neutron Evaporation)->Moscovium Isotope (e.g., 288Mc)

Caption: Logical workflow for the production of a Moscovium isotope.

Experimental Protocol for Moscovium Production and Cross-Section Measurement

The experimental synthesis of Moscovium is a challenging endeavor that requires highly specialized equipment and expertise. The following protocol outlines the key steps involved in the production of Moscovium via the 243Am(48Ca, xn)291-xMc reaction and the measurement of its production cross-section.

Target Preparation

The production of a suitable target is a critical first step. Americium-243 is a radioactive actinide that must be handled in specialized facilities.

  • Material: High-purity 243Am oxide (AmO2).

  • Backing: Thin titanium (Ti) foil (typically a few micrometers thick).

  • Deposition Method: Molecular plating is a common technique used to create a uniform layer of the actinide material onto the backing foil. This method offers high deposition yields, which is crucial when working with rare and expensive isotopes.

  • Target Configuration: The targets are often arranged on a rotating wheel to withstand the intense ion beam.

Ion Beam Acceleration

A beam of 48Ca ions is produced and accelerated to a specific energy.

  • Ion Source: An ion source generates the 48Ca ions.

  • Accelerator: A cyclotron, such as the DC280 cyclotron at the Superheavy Element Factory in Dubna, is used to accelerate the 48Ca ions to energies typically in the range of 230-260 MeV.[6] The precise beam energy is crucial for optimizing the production of specific Moscovium isotopes.

Irradiation and Nuclear Reaction

The accelerated 48Ca beam is directed onto the 243Am target.

  • Beam Intensity: High beam intensities are required to maximize the number of fusion events.

  • Reaction: The 48Ca projectiles fuse with the 243Am target nuclei, forming a highly excited compound nucleus of 291Mc.

  • Evaporation Channels: The excited compound nucleus de-excites by evaporating a specific number of neutrons (x), leading to the formation of different Moscovium isotopes (e.g., 288Mc via the 3n channel, 287Mc via the 4n channel).

Separation and Identification of Reaction Products

The newly formed Moscovium atoms must be separated from the unreacted beam particles and other reaction byproducts. This is achieved using a gas-filled recoil separator.

  • Dubna Gas-Filled Recoil Separator (DGFRS-2): This is a state-of-the-art separator that utilizes magnetic fields to separate the reaction products based on their mass-to-charge ratio. The separator is filled with a low-pressure gas (e.g., hydrogen or helium), which helps to average the charge states of the recoiling ions, thereby increasing the separator's efficiency.

  • Components: The DGFRS-2 consists of a series of quadrupole magnets for focusing the ion beam and a dipole magnet for separating the ions.

Detection and Data Analysis

The separated Moscovium atoms are implanted into a detector system where their decay is observed.

  • Detector System: The detector system at the focal plane of the separator typically includes:

    • Multi-wire proportional chambers: These detectors are used to distinguish between incoming particles from the separator.

    • Double-sided silicon strip detectors (DSSSDs): The Moscovium atoms are implanted into these detectors. The subsequent alpha decay of the Moscovium and its daughter nuclei is measured by these detectors, providing information on the decay energy and time.

  • Decay Chain Identification: Moscovium isotopes are identified by their characteristic alpha decay chains. For example, 288Mc decays to Nihonium-284, which then decays to Roentgenium-280, and so on. By correlating the position, time, and energy of these decay events, a decay chain can be reconstructed, confirming the production of a specific Moscovium isotope.

The experimental workflow for the production and identification of Moscovium is illustrated in the following diagram:

48Ca Ion Source 48Ca Ion Source Cyclotron (Accelerator) Cyclotron (Accelerator) 48Ca Ion Source->Cyclotron (Accelerator) 243Am Target 243Am Target Cyclotron (Accelerator)->243Am Target Dubna Gas-Filled Recoil Separator (DGFRS-2) Dubna Gas-Filled Recoil Separator (DGFRS-2) 243Am Target->Dubna Gas-Filled Recoil Separator (DGFRS-2) Detector System (DSSSD) Detector System (DSSSD) Dubna Gas-Filled Recoil Separator (DGFRS-2)->Detector System (DSSSD) Data Acquisition & Analysis Data Acquisition & Analysis Detector System (DSSSD)->Data Acquisition & Analysis Moscovium Identification Moscovium Identification Data Acquisition & Analysis->Moscovium Identification

Caption: Experimental workflow for the synthesis and identification of Moscovium.

Cross-Section Calculation from Experimental Data

The production cross-section (σ) is calculated using the following formula:

σ = N / (I * T * t)

Where:

  • N: Number of observed Moscovium decay chains.

  • I: Beam intensity (number of projectiles per unit time).

  • T: Target thickness (number of target atoms per unit area).

  • t: Irradiation time.

Quantitative Data Summary

The following table summarizes the experimentally measured production cross-sections for various Moscovium isotopes from the 243Am + 48Ca reaction.

Reaction Channel (Evaporation)Moscovium Isotope ProducedBeam Energy (MeV)Excitation Energy (MeV)Measured Cross-Section (pb)
2n289Mc~239~33~1
3n288Mc~242~3617.1 +6.3/-4.7[7][8][9]
4n287Mc~250~45~1
5n286Mc~259-~0.5

Note: Cross-section values can vary between different experiments and are subject to statistical and systematic uncertainties. The value for the 3n channel represents a recent, high-statistics measurement.

Conclusion

The calculation and experimental measurement of the production cross-section of Moscovium are fundamental to advancing our understanding of superheavy elements. The synergy between theoretical modeling and sophisticated experimental techniques, such as those employed at the Superheavy Element Factory in Dubna, continues to push the boundaries of nuclear science. The protocols and data presented here provide a comprehensive overview for researchers and scientists interested in the synthesis and study of the heaviest elements in the periodic table.

References

Application Notes and Protocols for Isotopic Separation of Superheavy Elements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of superheavy elements (SHEs), those with atomic numbers of 104 or greater, pushes the boundaries of our understanding of nuclear and chemical sciences.[1] These elements are produced in minute quantities, often one atom at a time, through heavy-ion fusion reactions and have extremely short half-lives.[2] A critical challenge in this field is the rapid and efficient separation of the desired SHE isotopes from the intense primary beam, target material, and a multitude of other reaction byproducts. This document provides detailed application notes and protocols for the principal methods of isotopic separation of superheavy elements, intended to guide researchers in this complex experimental field.

The primary techniques for the isotopic separation of superheavy elements rely on exploiting the unique physical and chemical properties of these exotic atoms. These methods include physical preseparation using recoil separators, gas-phase chromatography, and mass spectrometry.[2][3] Each of these techniques is often used in combination to achieve the necessary level of sensitivity and selectivity to isolate and identify single atoms of superheavy elements.

Physical Preseparation using Recoil Separators

Recoil separators are electromagnetic devices that perform an initial, rapid, and crucial separation of the fusion-evaporation products (the superheavy element recoils) from the primary ion beam and other unwanted reaction products.[4][5] This "in-flight" separation is based on the differing magnetic rigidities of the recoils and the primary beam particles.[5] Prominent examples of recoil separators used in superheavy element research include the TransActinide Separator and Chemistry Apparatus (TASCA) at GSI Helmholtz Centre for Heavy Ion Research in Germany and the Gas-filled Recoil Ion Separator (GARIS) at RIKEN in Japan.[6][7]

Principle of Operation

A heavy-ion beam bombards a thin target, inducing fusion reactions. The resulting compound nucleus recoils out of the target and is spatially separated from the much more intense primary beam by a series of magnetic and electric fields.[5] Gas-filled separators utilize a dilute gas (typically helium) to average the charge states of the recoiling ions, which simplifies the separation process.[4]

Experimental Protocol: Recoil Separation using a Gas-filled Separator (e.g., TASCA or GARIS)
  • Target Preparation: A thin, uniform target of a suitable actinide element (e.g., 244Pu, 248Cm, 249Cf) is mounted on a rotating wheel to withstand the high-intensity ion beam.[8]

  • Ion Beam Bombardment: A high-intensity beam of a specific isotope (e.g., 48Ca) is accelerated to a precise energy and directed onto the target to induce fusion-evaporation reactions.

  • Recoil Separation:

    • The fusion products recoil out of the target and into the gas-filled separator.

    • A dipole magnet provides the primary bending and separation of the recoils from the primary beam.

    • A series of quadrupole magnets focuses the separated recoil ions.[5]

    • The separator is filled with a low-pressure gas (e.g., helium at ~1 mbar) to manage the charge states of the recoiling ions.

  • Focal Plane Detection: The separated superheavy element isotopes are implanted into a detector array at the focal plane of the separator.[4] This array typically consists of position-sensitive silicon detectors to measure the implantation event and subsequent alpha decays or spontaneous fission.[4]

  • Data Acquisition: A data acquisition system records the position, time, and energy of all implantation and decay events, allowing for the reconstruction of decay chains to identify the parent isotope.

Logical Workflow for Recoil Separation

Recoil_Separator_Workflow cluster_accelerator Accelerator cluster_target Target Chamber cluster_separator Recoil Separator (e.g., TASCA) cluster_detection Detection System Ion_Beam Heavy Ion Beam (e.g., 48Ca) Target Actinide Target (e.g., 244Pu) Ion_Beam->Target Fusion Reaction Dipole Dipole Magnet (Primary Separation) Target->Dipole Recoils + Beam Quadrupoles Quadrupole Magnets (Focusing) Dipole->Quadrupoles Separated Recoils Focal_Plane_Detector Focal Plane Detector (Si Strip Detectors) Quadrupoles->Focal_Plane_Detector Focused Recoils DAQ Data Acquisition (Decay Chain Analysis) Focal_Plane_Detector->DAQ Decay Signals

Caption: Workflow for isotopic separation using a recoil separator.

Gas-Phase Chromatography

Gas-phase chromatography is a powerful technique for studying the chemical properties of superheavy elements and separating them based on their volatility.[9] This method has been successfully applied to study elements up to flerovium (Fl, Z=114).[10] The separation is based on the different interaction strengths of the atoms or their volatile compounds with a stationary phase as they are transported by a carrier gas along a temperature gradient.

Principle of Operation

Atoms of the superheavy element are produced and transported to a chromatography column. Inside the column, they interact with a stationary phase (e.g., a gold surface or quartz). A negative temperature gradient is applied along the column. More volatile species will travel further down the column to colder temperatures before depositing, while less volatile species will deposit at warmer temperatures. The position of deposition is indicative of the adsorption enthalpy, a measure of the interaction strength.

Experimental Protocol: Isothermal and Thermochromatography
  • Production and Transport: Superheavy element isotopes are produced via a nuclear reaction and are transported by a carrier gas (e.g., He, Ar) mixed with a reactive gas (if forming a volatile compound) to the chromatography setup. Often, this is done after preseparation with a recoil separator.[11]

  • Chromatography Column: The gas stream enters a column, which is typically a tube coated with a specific stationary phase. For studying metallic interactions, gold-coated surfaces are common.[12][13]

  • Temperature Gradient: A controlled temperature gradient is established along the column. For thermochromatography, this is a continuous gradient, while for isothermal chromatography, the column is held at a specific temperature.

  • Detection: A series of detectors (e.g., silicon strip detectors) are placed along the column to detect the radioactive decay of the separated isotopes at their deposition location.

  • Data Analysis: The distribution of decay events along the column as a function of temperature is analyzed to determine the adsorption enthalpy of the superheavy element on the stationary phase.

Quantitative Data for Gas-Phase Chromatography
ElementHomologStationary PhaseAdsorption Enthalpy (-ΔHads) (kJ/mol)Reference
Copernicium (Cn, Z=112)Mercury (Hg)Gold52±4[14]
Flerovium (Fl, Z=114)Lead (Pb)Gold54+11-5[10]
Nihonium (Nh, Z=113)Thallium (Tl)Silicon Oxide58+8-3[10]
Moscovium (Mc, Z=115)Bismuth (Bi)Silicon Oxide54+11-5[10]

Note: Adsorption enthalpies for superheavy elements are often determined from a very small number of detected atoms and can have significant uncertainties.

Experimental Workflow for Gas-Phase Chromatography

Gas_Chromatography_Workflow cluster_production Production & Transport cluster_chromatography Chromatography Column cluster_detection Detection SHE_Source SHE Atoms in Carrier Gas Column_Inlet Column Inlet (Warm End) SHE_Source->Column_Inlet Column_Gradient Temperature Gradient (Stationary Phase) Column_Inlet->Column_Gradient Transport & Adsorption Column_Outlet Column Outlet (Cold End) Column_Gradient->Column_Outlet Detector_Array Detector Array (Along Column) Column_Gradient->Detector_Array Radioactive Decay Data_Analysis Data Analysis (Deposition Profile) Detector_Array->Data_Analysis

Caption: Workflow for gas-phase chromatography of superheavy elements.

Mass Spectrometry and Electromagnetic Isotope Separation (EMIS)

Direct mass measurement and separation of superheavy element isotopes can be achieved using mass spectrometry and electromagnetic isotope separation (EMIS).[15][16] These techniques separate ionized atoms based on their mass-to-charge ratio in a magnetic field.[16] While challenging due to the low production rates and short half-lives of SHEs, these methods provide unambiguous identification of the mass number of an isotope.

Principle of Operation

Atoms are ionized, accelerated, and then passed through a magnetic field. The trajectory of the ions in the magnetic field is dependent on their mass-to-charge ratio, with lighter ions being deflected more than heavier ones.[16] By placing detectors at specific locations, the separated isotopes can be identified and counted.

Experimental Protocol: Mass Spectrometry of Superheavy Elements
  • Ionization: The superheavy element atoms, typically after preseparation, are thermalized and ionized in an ion source.

  • Acceleration: The ions are extracted from the ion source and accelerated to a specific energy by an electric field.

  • Mass Analysis: The accelerated ions are injected into a magnetic field, which separates them according to their mass-to-charge ratio.

  • Detection: The mass-separated ions are guided to a detector, such as a multi-channel plate or a silicon detector, which records their arrival.

  • Mass Determination: By precisely measuring the magnetic field and the position of the detected ion, its mass can be determined with high accuracy.[17]

Quantitative Data for Mass Spectrometry
IsotopeMeasured Mass Excess (keV)Separation Resolution (m/Δm)Reference
251No75865.2(1.7)~11,000,000[15]
254Lr83870.3(2.1)~11,000,000[15]
257Rf91325(11)~11,000,000[15]

Note: High-precision mass spectrometry of superheavy elements is a developing field, and data is available for a limited number of isotopes.

Logical Relationship in Mass Spectrometry

Mass_Spectrometry_Logic cluster_input Ion Preparation cluster_separation Mass Separation cluster_output Detection & Analysis SHE_Atoms SHE Atoms Ion_Source Ion Source SHE_Atoms->Ion_Source Ionization Accelerator Accelerator Ion_Source->Accelerator Acceleration Magnetic_Field Magnetic Field Accelerator->Magnetic_Field Injection Ion_Trajectories Different Ion Trajectories (based on m/q) Magnetic_Field->Ion_Trajectories Deflection Detector Detector Ion_Trajectories->Detector Collection Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Signal Processing

References

Troubleshooting & Optimization

Superheavy Element Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Superheavy Element Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complex challenges encountered during the experimental synthesis of superheavy elements (SHEs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing superheavy elements?

A1: The synthesis of superheavy elements (SHEs), which are elements with atomic numbers of 104 or higher, is fundamentally challenging due to several factors. These elements are highly unstable and radioactive, meaning they decay rapidly into other elements.[1] The half-lives of some SHEs are so short that they can only be identified by the patterns of their decay.[1] The production cross-sections, which represent the probability of a successful synthesis reaction, are extremely low.[2][3] This necessitates long experimental run times, often lasting for weeks or months, to produce even a single atom.[4] Furthermore, the synthesis requires intense beams of specific ions and targets made of rare and highly radioactive actinide materials, which are only available in a few locations worldwide.[5][6][7]

Q2: What is the "island of stability" and why is it important for SHE research?

A2: The "island of stability" is a theoretical concept in nuclear physics that predicts the existence of superheavy elements with significantly longer half-lives than those of currently known SHEs.[1][8] This increased stability is expected to be due to the presence of "magic numbers" of protons and neutrons, which would result in a more tightly bound atomic nucleus.[8] The pursuit of the island of stability is a major motivation for SHE research, as elements with longer half-lives would allow for more detailed studies of their chemical and physical properties, potentially opening up new areas of scientific investigation.[1][9]

Q3: What are the main experimental techniques for synthesizing superheavy elements?

A3: The primary method for synthesizing superheavy elements is through heavy-ion fusion-evaporation reactions.[2] This involves accelerating a beam of ions of one element and colliding it with a target of another, heavier element.[1] If the nuclei of the projectile and target atoms fuse, they form a highly excited compound nucleus. This nucleus then de-excites by evaporating a few neutrons, resulting in the formation of a superheavy element.[10][11] There are two main types of fusion reactions used:

  • "Cold fusion": These reactions use lighter projectiles and targets near lead and bismuth, resulting in a compound nucleus with lower excitation energy. This method was used to synthesize elements 107-112.[12]

  • "Hot fusion": These reactions typically use a beam of ⁴⁸Ca ions and heavy actinide targets.[5][7] This approach leads to a compound nucleus with higher excitation energy but has been successful in synthesizing the heaviest elements to date, from 113 to 118.[7][13]

Troubleshooting Guides

Issue 1: Low to No Production of Superheavy Elements
Possible Cause Troubleshooting Steps
Incorrect Beam Energy The cross-section for a fusion-evaporation reaction is highly dependent on the beam energy. A slight deviation from the optimal energy can lead to a drastic reduction in the production rate. Solution: Carefully calibrate the accelerator and verify the beam energy. Consult theoretical models and previous experimental data to determine the optimal energy for the specific reaction.
Low Beam Intensity The extremely low production cross-sections for SHEs require very high beam intensities to achieve a reasonable event rate.[14] Solution: Optimize the ion source performance to maximize beam current.[15][16] For solid materials like ⁴⁸Ca, ensure efficient material consumption and ionization.[14][16] Consider using advanced ion source technologies like Electron Cyclotron Resonance (ECR) ion sources.[15]
Target Degradation The intense heavy-ion beams can cause significant damage to the target material over time, leading to a decrease in the effective target thickness and a lower yield.[17] Solution: Employ target cooling systems to dissipate the heat generated by the beam.[18] Use rotating targets to distribute the beam exposure over a larger area.[18] For actinide targets, consider using more thermally stable forms, such as solid solutions with palladium.[17] Regularly monitor the target's integrity throughout the experiment.
Suboptimal Projectile-Target Combination The choice of projectile and target is crucial for maximizing the fusion probability and reaching the desired superheavy element. While ⁴⁸Ca has been the workhorse for synthesizing the heaviest elements, its use is limited by the availability of suitable actinide targets.[4][19] Solution: For elements beyond 118, alternative projectiles like ⁵⁰Ti are being explored.[4][19] Theoretical models can help predict promising projectile-target combinations.[20]
High Quasi-fission Competition In heavy-ion reactions, the colliding nuclei can re-separate after a short interaction time without forming a compound nucleus. This process, known as quasi-fission, competes with complete fusion and can significantly reduce the cross-section for SHE production.[10][11] Solution: The degree of quasi-fission is influenced by the collision energy and the mass asymmetry of the projectile and target. Optimizing these parameters based on theoretical models can help minimize the impact of quasi-fission.
Issue 2: Difficulty in Separating and Detecting Superheavy Elements
Possible Cause Troubleshooting Steps
Inefficient Separation of Reaction Products The desired superheavy element atoms are produced in a sea of unreacted beam particles and other unwanted reaction products. Efficient separation is critical for detection. Solution: Utilize recoil separators, such as gas-filled separators or velocity filters, to separate the SHEs from the primary beam and other reaction products in-flight.[21][22] The choice of separator depends on the specific reaction kinematics.
Ambiguous Decay Signatures Superheavy elements are identified by their characteristic decay chains, which typically involve a series of alpha decays followed by spontaneous fission.[13][23] If the decay chain is not clearly observed or is ambiguous, the identification of the new element can be challenging. Solution: Employ highly sensitive detector arrays capable of measuring the energy and position of alpha particles and fission fragments with high resolution. The correlation in time and position between successive decay events is key to establishing a valid decay chain. For isotopes with ambiguous decay modes like electron capture or spontaneous fission, coupling the separator to a mass analyzer can provide direct mass and atomic number identification.[24]
Short Half-lives Many superheavy elements have extremely short half-lives, on the order of milliseconds or even microseconds.[4] This leaves very little time for separation and detection. Solution: The entire experimental setup, from the target to the detector, must be optimized for speed. The flight time of the synthesized nuclei through the separator to the detector needs to be minimized and must be shorter than the half-life of the nucleus of interest.[25]
Background Noise in Detectors Background events in the detectors can mimic the signals of a true decay event, leading to false positives. Solution: Implement robust shielding around the detector setup to minimize background from cosmic rays and other environmental radiation sources. Use sophisticated data analysis techniques to distinguish between true decay events and background noise.

Data Presentation

Table 1: Production Cross-Sections for Selected Superheavy Elements
Element (Z)ReactionProduction Cross-Section (pb)
113 (Nihonium)²⁰⁹Bi(⁷⁰Zn, n)²⁷⁸Nh~0.03[26]
114 (Flerovium)²⁴⁴Pu(⁴⁸Ca, 3n)²⁸⁹Fl~1.0
115 (Moscovium)²⁴³Am(⁴⁸Ca, 3n)²⁸⁸Mc~0.5
116 (Livermorium)²⁴⁸Cm(⁴⁸Ca, 3n)²⁹³Lv~0.5[11]
118 (Oganesson)²⁴⁹Cf(⁴⁸Ca, 3n)²⁹⁴Og~0.5

Note: Production cross-sections can vary depending on the specific experimental conditions.

Table 2: Half-lives of Selected Superheavy Element Isotopes
IsotopeHalf-lifeDecay Mode
²⁶⁸Db~30 hours[13]Spontaneous Fission
²⁸⁸Mc~87 msAlpha Decay
²⁹³Lv~53 msAlpha Decay
²⁹⁴Og~0.7 msAlpha Decay
Tennessine (¹¹⁷Ts) isotopes14 or 80 ms[1]Alpha Decay

Experimental Protocols

Protocol 1: Synthesis of a Superheavy Element via a Hot Fusion Reaction

This protocol outlines the general methodology for synthesizing a superheavy element using a ⁴⁸Ca beam and an actinide target.

  • Ion Beam Production:

    • Produce ⁴⁸Ca ions using an Electron Cyclotron Resonance (ECR) ion source. The source material is typically metallic ⁴⁸Ca, which is expensive and requires efficient use.[14][16]

    • Optimize the ion source parameters to achieve a high-intensity, stable beam of ⁴⁸Ca ions.

  • Acceleration:

    • Accelerate the ⁴⁸Ca ions to the desired energy using a heavy-ion accelerator, such as a cyclotron. The beam energy must be precisely controlled to maximize the fusion cross-section.

  • Target Preparation and Irradiation:

    • Prepare a thin target of the chosen actinide material (e.g., ²⁴⁹Cf, ²⁴³Am) deposited on a backing foil (e.g., beryllium or titanium).[18]

    • Mount the target on a rotating wheel to withstand the high-intensity beam.[18]

    • Irradiate the target with the accelerated ⁴⁸Ca beam for an extended period (weeks to months).

  • Separation of Reaction Products:

    • Use a gas-filled recoil separator to separate the synthesized superheavy element nuclei from the primary beam and other reaction products.[13][21] The separator uses a magnetic field and a low-pressure gas to guide the recoiling nuclei to a focal plane detector.

  • Detection and Identification:

    • Implant the separated superheavy nuclei into a position-sensitive silicon detector array.

    • Monitor the detector for the characteristic decay chain of the superheavy element. This involves detecting the alpha particles and/or spontaneous fission fragments emitted during the decay process.

    • Correlate the time and position of the decay events to reconstruct the decay chain and identify the parent nucleus.[12][23]

Visualizations

Experimental_Workflow_SHE_Synthesis cluster_accelerator Accelerator Facility cluster_target_chamber Target Chamber cluster_separation Separation Stage cluster_detection Detection System IonSource Ion Source (e.g., ECR) Accelerator Heavy-Ion Accelerator (e.g., Cyclotron) IonSource->Accelerator Ion Beam Target Rotating Actinide Target Accelerator->Target Accelerated Beam Separator Recoil Separator (Gas-filled or Velocity Filter) Target->Separator Reaction Products Detector Silicon Detector Array Separator->Detector Separated SHE DataAnalysis Data Acquisition & Analysis Detector->DataAnalysis Decay Signals

Caption: Experimental workflow for the synthesis of superheavy elements.

SHE_Decay_Chain SHE Superheavy Element (Z, N) Daughter1 Daughter 1 (Z-2, N-2) SHE->Daughter1 α decay Daughter2 Daughter 2 (Z-4, N-4) Daughter1->Daughter2 α decay DaughterN ... Daughter2->DaughterN Fission Spontaneous Fission DaughterN->Fission

Caption: A typical decay chain of a superheavy element.

References

Technical Support Center: Moscovium Synthesis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Moscovium (Mc) Production. This resource is designed for researchers, scientists, and professionals engaged in the synthesis of superheavy elements, specifically focusing on experiments to produce Moscovium. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address the significant challenge of low production yields in these complex experiments.

I. Troubleshooting Guides

The synthesis of Moscovium is characterized by extremely low production cross-sections, making every experimental run a significant investment of resources and time. Low or non-existent yields of Moscovium isotopes can arise from a multitude of factors. This guide provides a systematic approach to troubleshooting common issues.

FAQ 1: We are not detecting any Moscovium events. What are the primary areas to investigate?

When no events are detected, a systematic check of the entire experimental setup is crucial. The issue can generally be traced to one of three main areas: the beam, the target, or the detection system.

Troubleshooting Flowchart for No-Event Scenarios

NoEventTroubleshooting start No Moscovium Events Detected check_beam 1. Verify Beam on Target start->check_beam beam_ok Beam Confirmed check_beam->beam_ok Yes beam_issue Investigate Beamline: - Ion Source - Accelerator Tuning - Beam Transport check_beam->beam_issue No check_target 2. Assess Target Integrity target_ok Target Intact check_target->target_ok Yes target_issue Investigate Target: - Degradation/Rupture - Non-uniformity - Contamination check_target->target_issue No check_detector 3. Evaluate Detector Performance detector_ok Detectors Functional check_detector->detector_ok Yes detector_issue Investigate Detectors: - Calibration - Electronics/DAQ - Separator Efficiency check_detector->detector_issue No beam_ok->check_target target_ok->check_detector end Systematic Re-evaluation detector_ok->end beam_issue->end target_issue->end detector_issue->end

A step-by-step diagnostic guide for zero-event outcomes.

FAQ 2: Our observed yield is significantly lower than predicted. What could be the cause?

A lower-than-expected yield, while not a complete failure, points to inefficiencies in the experimental process.

Potential CauseRecommended Actions
Suboptimal Beam Energy Verify the cyclotron's energy calibration. A slight deviation from the optimal fusion-evaporation reaction energy can drastically reduce the cross-section. The excitation energy for producing 288Mc has a maximum cross-section between 34.0 and 38.3 MeV.[1]
Beam Instability/Low Intensity Monitor the beam current throughout the experiment. Fluctuations or a consistently low current will directly impact the number of fusion events. The production of a stable, high-intensity 48Ca beam is challenging and requires careful tuning of the ECR ion source.[2]
Target Degradation The intense 48Ca beam can cause the Americium-243 target material to degrade over time. This is especially true for long-duration experiments. Consider using a rotating target to distribute the heat load.[3]
Recoil Separator Inefficiency The efficiency of the gas-filled recoil separator is critical. The Dubna Gas-Filled Recoil Separator (DGFRS) has a transmission efficiency of approximately 35-40% for Moscovium nuclei.[1] The newer DGFRS-2 has double the efficiency.[4] Ensure the magnetic fields and gas pressure are optimized.
Detector Inefficiency or High Background Alpha particles from the decay of Moscovium and its daughters must be detected. Improper detector calibration, high electronic noise, or insufficient background shielding can obscure real events.
FAQ 3: We are observing a high background count in our detectors. How can we mitigate this?

High background can mask the rare Moscovium decay events.

Background SourceMitigation Strategy
Scattered Beam Particles The primary beam and other reaction products can scatter into the detector. The DGFRS is designed to separate these, but its efficiency is not 100%. Optimize the separator's magnetic fields and gas pressure. The DGFRS-2 has a background suppression 200 times greater than its predecessor.[4]
Transfer Reaction Products Reactions other than complete fusion can produce alpha-emitting isotopes. Time-of-flight measurements and decay chain analysis are crucial to distinguish these from true Moscovium events.
Detector Contamination Recoil nuclei from previous experiments or ambient radioactive sources can contaminate detectors. Regular detector cleaning and background measurements are essential.
Cosmic Rays While less of a concern for the primary detection, cosmic rays can induce signals in veto detectors. Underground laboratories or shielding can reduce this, but for most accelerator facilities, anti-coincidence detectors are the primary tool.

II. Experimental Protocols & Data

A. Synthesis Reaction and Parameters

The primary method for synthesizing Moscovium is the "hot fusion" reaction of a Calcium-48 projectile with an Americium-243 target.

Reaction: 243/95 Am + 48/20 Ca → 291/115 Mc* → 288/115 Mc + 3n 243/95 Am + 48/20 Ca → 291/115 Mc* → 287/115 Mc + 4n

Experimental Data for the 243Am(48Ca,xn)Mc Reaction

IsotopeExcitation Energy (MeV)Beam Energy (MeV)Total Beam Dose (ions)Cross-Section (pb)Number of Events
288Mc34.0 - 38.32484.3 x 10^18~8.528[1]
287Mc44.8 ± 2.32534.3 x 10^18~11[1]
289Mc31 - 36-3.3 x 10^19-4[1]

Note: Data compiled from experiments at the Dubna Gas-Filled Recoil Separator.[1]

B. Experimental Workflow

The synthesis and identification of Moscovium involves a sequence of complex steps, from ion generation to data analysis.

Workflow for Moscovium Synthesis

MoscoviumWorkflow cluster_beam 1. Beam Production cluster_reaction 2. Fusion Reaction cluster_separation 3. Isotope Separation cluster_detection 4. Detection & Identification ion_source ECR Ion Source: Generates 48Ca ions cyclotron Cyclotron: Accelerates 48Ca ions to ~248 MeV ion_source->cyclotron target Rotating Americium-243 Target: Bombarded by 48Ca beam cyclotron->target dgfrs Gas-Filled Recoil Separator: Separates Mc nuclei from beam and other products target->dgfrs dsssd DSSSD Detector: Implantation of Mc nuclei dgfrs->dsssd decay_chain Alpha Decay Chain Analysis: Mc -> Nh -> ... -> Fission dsssd->decay_chain

The experimental process from ion source to final detection.

C. Protocol: Americium-243 Target Preparation

The quality of the Americium-243 target is critical for a successful experiment.

  • Material Purification: The 243Am source material, typically in oxide form (AmO2), must be of high purity (>99%).[5][6]

  • Electrodeposition: The AmO2 is deposited onto thin titanium foils (typically ~1.5-2.2 µm thick).[7][8] This is often done via electroplating from a solution.

  • Target Thickness: The target thickness is a trade-off between maximizing the number of target atoms and minimizing the energy loss of the beam and recoiling products. A typical thickness is around 0.36-0.83 mg/cm².[7][8]

  • Quality Control: The uniformity and thickness of the deposited layer should be verified, for example, by alpha spectroscopy.

  • Mounting: The foils are mounted on a rotating wheel to withstand the high beam intensity and dissipate heat.[3]

D. Protocol: Detector Calibration

Accurate energy and position calibration of the Double-Sided Silicon Strip Detectors (DSSSDs) is essential for correctly identifying the decay chains.

  • Alpha Source Calibration: Use a standard multi-alpha source (e.g., 239Pu, 241Am, 244Cm) to calibrate the energy response of each strip of the DSSSD.[9]

  • Pulser Calibration: Use a precision pulse generator to check the linearity of the electronics for each channel.[9]

  • In-Situ Calibration: During the experiment, known decay chains from other reaction products can sometimes be used for an in-situ energy calibration.[1]

  • Position Calibration: The segmented nature of the DSSSD provides position information. The correlation of decay events within the same pixel is a key feature in identifying a decay chain.

III. Signaling Pathways and Logical Relationships

The identification of Moscovium relies on observing its characteristic alpha decay chain.

Moscovium-288 Decay Chain

DecayChain Mc288 288Mc (t½ ≈ 193 ms) Nh284 284Nh (t½ ≈ 0.9 s) Mc288->Nh284 α Rg280 280Rg (t½ ≈ 1.6 s) Nh284->Rg280 α Mt276 276Mt (t½ ≈ 0.7 s) Rg280->Mt276 α Bh272 272Bh (t½ ≈ 10 s) Mt276->Bh272 α Db268 268Db (t½ ≈ 32 h) Bh272->Db268 α SF Spontaneous Fission Db268->SF

Alpha decay sequence originating from Moscovium-288.

This technical support center provides a foundational resource for teams undertaking Moscovium synthesis experiments. Given the rarity of these experiments and the specialized equipment involved, it is crucial to supplement this information with direct communication with experienced research groups and facility staff.

References

Technical Support Center: Element 115 (Moscovium) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the detection of superheavy elements, with a specific focus on Element 115 (Moscovium).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the detection of Moscovium (Element 115)?

A1: The detection of Moscovium (Mc) is not direct but relies on identifying its unique radioactive decay chain.[1] The isotope 288Mc, produced via the fusion of a Calcium-48 projectile with an Americium-243 target, undergoes a sequence of alpha decays.[2][3][4] A true detection event consists of observing the implantation of a 288Mc atom into a detector, followed by a spatially and temporally correlated chain of alpha particles corresponding to the decay of 288Mc and its daughter nuclei.[5][6]

Q2: What are the primary sources of background signals in a Moscovium detection experiment?

A2: Background signals can originate from several sources, broadly categorized as:

  • Beam-related background: These are unwanted particles from the primary beam or products of incomplete fusion reactions that are not fully filtered by the separator.[7]

  • Natural radioactivity: Materials used in the construction of the detector and surrounding shielding can contain trace amounts of radioactive isotopes.

  • Cosmic rays: High-energy particles from space can induce signals in the detectors. Experiments are typically housed in deep underground laboratories to mitigate this.

  • Random coincidence: Unrelated alpha particles from various background sources that happen to strike the detector in close temporal and spatial proximity can mimic a true decay chain.

Q3: What is a gas-filled recoil separator and why is it crucial for these experiments?

A3: A gas-filled recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS) or TASCA, is an electromagnetic instrument designed to separate the newly synthesized superheavy element (SHE) atoms from the intense primary ion beam and other unwanted reaction byproducts.[7][8] The separator is filled with a low-pressure gas (e.g., hydrogen), which helps to average out the charge states of the recoiling ions, leading to a higher transport efficiency for the desired SHEs to the focal plane detector.[5] This separation is critical because the production rate of SHEs is extremely low, and the primary beam intensity is orders of magnitude higher.[3]

Q4: How does coincidence spectroscopy help in reducing background?

A4: Coincidence spectroscopy is the core technique for identifying a true SHE decay event against a sea of background noise. The principle is to look for a specific sequence of events: an implantation event (the arrival of the Mc atom) followed by one or more alpha decay events. A true decay chain is confirmed only if these subsequent alpha decays occur at the same position in the detector and within a statistically expected time window, as determined by the known half-lives of the isotopes in the chain.[5] This requirement for both spatial and temporal correlation dramatically reduces the probability of random background events being misidentified as a signal.

Troubleshooting Guides

Problem 1: My signal-to-noise ratio (SNR) is unacceptably low, and I cannot identify clear decay chains.

Answer: A low SNR can be caused by either a weak signal or excessive background noise. Consider the following troubleshooting steps:

  • Optimize Separator Efficiency: The primary method for reducing beam-related background is the gas-filled recoil separator.[7]

    • Verify the magnetic field settings of the dipole and quadrupole magnets are optimized for the transport of 288Mc recoils.

    • Ensure the gas pressure within the separator is at the optimal level for charge state equilibration, as this significantly impacts transmission efficiency.[7]

  • Implement Digital Signal Processing (DSP): Raw signals from the detector pre-amplifier should be processed to filter out noise.

    • Digital Filtering: Apply optimal filter algorithms, such as a trapezoidal filter, to the digitized pre-amplifier output. This shapes the pulse to maximize the SNR and improve energy resolution.[9][10]

    • Baseline Restoration (BLR): Use digital BLR algorithms to correct for baseline fluctuations, which can distort the measurement of pulse amplitudes (energy).[11]

  • Review Shielding:

    • Ensure adequate passive shielding (e.g., lead, copper) is in place to minimize background from local radioactivity.

    • For experiments sensitive to gamma backgrounds, consider incorporating an active veto detector system. Simulations have shown that an active veto can reduce gamma-induced backgrounds by over 90% by tagging and rejecting coincident events.[12][13]

Problem 2: I am observing many alpha events, but I am unable to construct credible decay chains.

Answer: This issue points towards a high rate of uncorrelated background events or a problem with the data analysis logic used to identify correlations.

  • Refine Coincidence Criteria: The key to distinguishing a true decay chain is the correlation between the initial ion implantation and subsequent alpha decays.

    • Spatial Correlation: Ensure your analysis software uses a very tight position window. The implantation and all subsequent alpha decays from a single atom must originate from the same pixel or strip in your position-sensitive detector (e.g., a Double-sided Silicon Strip Detector - DSSD).[5]

    • Temporal Correlation: The time difference between sequential events in a chain must be statistically consistent with the expected half-lives of the isotopes (288Mc, 284Nh, etc.). Use a time-of-flight system to distinguish initial recoil implantations from subsequent decay signals, which will not have a time-of-flight mark.[5]

  • Characterize Your Detector's Background:

    • Perform long background runs with the beam off to measure the intrinsic alpha background of your detector setup.[14] This provides a baseline rate of random events.

    • This background rate is essential for calculating the probability that an observed chain of events occurred by random chance. A statistically significant chain must have a very low probability of being accidental.

Problem 3: The measured energy of my alpha particles has poor resolution, making isotope identification difficult.

Answer: Poor energy resolution can blur the distinct alpha energy peaks, making it hard to confirm the presence of specific isotopes in the decay chain.

  • Optimize Digital Filtering Parameters: The performance of digital filters, like the trapezoidal filter, depends on parameters such as rise time (RT) and flat-top (FT) time.[10]

    • Systematically vary the RT and FT parameters in your digital signal processor to find the optimal combination that yields the best full width at half maximum (FWHM) for known calibration sources (e.g., 241Am, 226Ra).[10]

    • The optimal filter shape depends on the specific noise characteristics of your system.[9]

  • Check for Electronic Noise:

    • Ensure proper grounding and shielding of all electronic components, from the detector to the digitizer, to minimize pickup of environmental electromagnetic noise.

    • Use a digital pole-zero cancellation (PZC) algorithm to compensate for the slow decay time of the charge-sensitive preamplifier, which can otherwise distort the pulse shape and degrade resolution.[11]

  • Detector Health:

    • Verify the operating temperature and bias voltage of your silicon detectors are stable and at the manufacturer's recommended values.

    • Check for any increase in detector leakage current, which is a significant source of electronic noise.

Data Presentation

Table 1: Nuclear Properties of 288Mc and its Alpha-Decay Daughter

IsotopeAtomic Mass (u)Half-LifeDecay ModeAlpha Decay Energy (MeV)
288Mc288.19288~170 msAlpha (α)10.65
284Nh284.18601~920 msAlpha (α)9.79

Data sourced from ChemLin (2023) and other compiled nuclear data.[15]

Table 2: Typical Performance Characteristics of Detectors in Superheavy Element Experiments

ParameterDetector TypeTypical Value/RangeSignificance
Detection Efficiency Silicon Strip Detector~80-92% (for 4π geometry)High efficiency is critical for detecting the few atoms produced.[16]
Microchannel Plate (MCP)50-90%Efficiency is highly dependent on ion mass and impact energy.[17][18]
Energy Resolution Si-based Scintillation Detector~4.2% (FWHM for gamma)Better resolution allows for more confident identification of alpha peaks.[11]
Background Reduction Active Veto System>90% reduction (simulated)Significantly suppresses background from external gamma radiation.[12][13]
Production Rate 243Am + 48Ca Reaction~1.5 atoms per dayIllustrates the need for long run-times and extreme background suppression.[2]

Experimental Protocols

Protocol 1: Generalized Methodology for Synthesis and Separation of 288Mc

  • Target Preparation: A target of 243Am is prepared, typically by depositing the material onto thin foils. These foils are mounted on a rotating wheel to withstand the intense ion beam.[2]

  • Ion Beam Acceleration: A beam of 48Ca ions is accelerated to a specific energy using a cyclotron.[4][19]

  • Fusion-Evaporation Reaction: The 48Ca beam bombards the 243Am target. A small fraction of collisions result in the fusion of the two nuclei, forming a compound nucleus that de-excites by evaporating neutrons to produce 288Mc.

  • Recoil Separation: The resulting 288Mc atoms, recoiling from the target, enter a gas-filled recoil separator.[5]

    • The separator uses a combination of dipole and quadrupole magnets to guide the 288Mc recoils while deflecting the much more numerous primary 48Ca beam particles and other unwanted reaction products.[7]

  • Focal Plane Implantation: The separated 288Mc ions are transported to the focal plane of the separator, where they are implanted into a position-sensitive detector, typically a Double-sided Silicon Strip Detector (DSSD).[5][16]

Protocol 2: Generalized Workflow for Signal Detection and Analysis

  • Signal Digitization: The analog signal from the detector pre-amplifier, corresponding to an ion implantation or an alpha decay, is digitized at a high sampling rate by a fast Analog-to-Digital Converter (ADC).[9][20]

  • Digital Signal Processing: The stream of digitized values is processed in real-time using an FPGA or DSP.

    • A digital pole-zero cancellation is applied.[11]

    • A trapezoidal or other optimal filter is applied to shape the pulse and extract the amplitude (energy) and timing information.[10]

    • A digital baseline restorer corrects for any low-frequency baseline drift.[11]

  • Event Triggering & Data Acquisition: An event is triggered when a processed pulse exceeds a set threshold. The energy, time, and position (strip number) of the event are recorded.

  • Correlation Analysis (Offline): The recorded list of events is analyzed to find decay chains.

    • The algorithm searches for "implantation-like" signals (higher energy, correlated with a time-of-flight signal if available).

    • Following an implantation candidate, the algorithm searches for a sequence of "alpha-like" signals within the same detector pixel/strip.

    • The time differences between consecutive events in the potential chain are calculated and compared to the expected half-lives of the Moscovium decay chain isotopes.

    • The statistical probability of the observed sequence being a result of random background correlations is calculated. A low random probability strengthens the claim of a true detection.

Visualizations

Experimental_Workflow cluster_0 Particle Accelerator cluster_1 Target & Reaction cluster_2 Separation cluster_3 Detection & Analysis Ion_Source Ca-48 Ion Source Cyclotron Cyclotron Ion_Source->Cyclotron Inject Target Am-243 Target Wheel Cyclotron->Target Accelerated Ca-48 Beam Separator Gas-Filled Recoil Separator (e.g., DGFRS) Target->Separator Reaction Products (Mc-288 Recoils + Background) Beam_Dump Primary Beam Dump Separator->Beam_Dump Filtered Beam Detector Si Strip Detector Array Separator->Detector Separated Mc-288 DAQ Digital Data Acquisition Detector->DAQ Analysis Correlation Analysis DAQ->Analysis

Caption: Experimental workflow for Moscovium (288Mc) synthesis and detection.

Coincidence_Logic Start Event detected in Si-Strip Detector (Energy, Position, Time) Is_Implant Is it a recoil implantation event? Start->Is_Implant Search_Alpha1 Search for subsequent alpha event (α1) in SAME position Is_Implant->Search_Alpha1 Yes Fail Discard as Background / Uncorrelated Event Is_Implant->Fail No Check_Time1 Is Δt(Implant → α1) consistent with T½ of 288Mc? Search_Alpha1->Check_Time1 Yes Search_Alpha1->Fail No Search_Alpha2 Search for next alpha event (α2) in SAME position Check_Time1->Search_Alpha2 Yes Check_Time1->Fail No Check_Time2 Is Δt(α1 → α2) consistent with T½ of 284Nh? Search_Alpha2->Check_Time2 Yes Search_Alpha2->Fail No (End of Chain?) Success Potential Decay Chain Identified Check_Time2->Success Yes Check_Time2->Fail No

Caption: Logical workflow for identifying a true decay chain via coincidence.

Background_Reduction_Strategy cluster_Hardware Hardware-Level Filtering cluster_Software Software & Logic Filtering Raw_Signal Raw Detector Signal (True Events + High Background) Separator Gas-Filled Recoil Separator (Removes beam & transfer products) Raw_Signal->Separator Shielding Passive & Active Shielding (Reduces environmental radiation) Raw_Signal->Shielding DSP Digital Signal Processing (Filters electronic noise) Separator->DSP Shielding->DSP Coincidence Spatio-Temporal Coincidence Logic (Filters random background events) DSP->Coincidence Clean_Signal Identified Decay Chains (High Signal-to-Noise) Coincidence->Clean_Signal

Caption: A multi-layered strategy for background signal reduction.

References

Technical Support Center: Optimizing Moscovium Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Moscovium (Mc). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary nuclear reaction used for the production of Moscovium?

A1: The most successful and commonly used reaction for the synthesis of Moscovium is the fusion-evaporation reaction involving the bombardment of an Americium-243 (²⁴³Am) target with a Calcium-48 (⁴⁸Ca) ion beam.[1][2] This reaction is typically denoted as ²⁴³Am(⁴⁸Ca, xn)²⁹¹⁻ˣMc, where x represents the number of neutrons evaporated from the compound nucleus.

Q2: Which isotopes of Moscovium can be produced through this reaction?

A2: Several isotopes of Moscovium have been successfully synthesized using the ²⁴³Am + ⁴⁸Ca reaction, primarily through the 2n, 3n, 4n, and 5n evaporation channels. The most commonly observed isotopes are ²⁸⁸Mc (3n channel) and ²⁸⁷Mc (4n channel).[1][2] More recent experiments have also identified ²⁸⁹Mc (2n channel) and the new isotope ²⁸⁶Mc (5n channel).[3][4]

Q3: What are the typical half-lives and decay modes of the produced Moscovium isotopes?

A3: Moscovium isotopes are highly unstable and undergo alpha decay to isotopes of Nihonium (Nh). The half-lives are extremely short, generally in the millisecond to sub-second range. The decay properties for isotopes produced in the ²⁴³Am + ⁴⁸Ca reaction are summarized in the table below.

Data Presentation: Reaction Parameters and Isotope Properties

The following tables summarize key quantitative data for the production of Moscovium isotopes via the ²⁴³Am + ⁴⁸Ca reaction.

Isotope Evaporation Channel Optimal ⁴⁸Ca Beam Energy (Lab Frame) Compound Nucleus Excitation Energy (E)*Maximum Cross-Section
²⁸⁹Mc2n~241 MeV~33 MeV~1 pb
²⁸⁸Mc3n242 - 250 MeV34 - 38.3 MeV8.5 - 17.1 pb
²⁸⁷Mc4n~254 MeV~45 MeV~1 pb
²⁸⁶Mc5n~259 MeV-~0.5 pb
Isotope Half-Life Primary Decay Mode Alpha Decay Energy (Eα) Daughter Isotope
²⁸⁹Mc~220 msAlpha Decay-²⁸⁵Nh
²⁸⁸Mc~87 msAlpha Decay~10.47 MeV²⁸⁴Nh
²⁸⁷Mc~32 msAlpha Decay~10.59 MeV²⁸³Nh
²⁸⁶Mc~20 msAlpha Decay~10.71 MeV²⁸²Nh

Troubleshooting Guide

Q4: We are observing a significantly lower yield of Moscovium isotopes than expected based on the published cross-sections. What are the potential causes and how can we troubleshoot this?

A4: A lower-than-expected yield in superheavy element synthesis is a common challenge and can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Verify Ion Beam Parameters:

    • Energy Optimization: The production cross-sections for specific isotopes are highly dependent on the beam energy. Ensure that the ⁴⁸Ca beam energy is precisely calibrated and optimized for the desired evaporation channel (see table above). A deviation of even a few MeV can lead to a drastic reduction in yield.

    • Beam Intensity and Stability: Low beam intensity directly translates to a lower production rate. Monitor the beam current on target to ensure it is stable and at the desired level. Fluctuations in beam intensity can also affect the experiment's efficiency.

    • Beam Quality: A poorly focused or unstable beam can lead to inefficient irradiation of the target. Check the beam profile and emittance.

  • Inspect Target Integrity:

    • Target Thickness and Uniformity: The ²⁴³Am target should have a uniform thickness (typically around 0.3-0.5 mg/cm²) to ensure consistent interaction with the ion beam. Non-uniformity can lead to variations in energy loss and reaction rates.

    • Target Degradation: High-intensity heavy-ion beams can cause significant damage to the target material over time, including sputtering and thermal degradation. This is a critical issue in long-duration experiments. Regularly inspect the target for any signs of damage. Rotating targets are often used to mitigate localized heating and degradation.

  • Optimize Separator and Detector Efficiency:

    • Gas-Filled Recoil Separator Tuning: The efficiency of the gas-filled recoil separator (like DGFRS-2 at JINR) is crucial for separating the Moscovium nuclei from the primary beam and other reaction products. The magnetic field settings and the pressure of the filling gas (e.g., hydrogen or helium) must be optimized for the specific recoil velocity of the desired Moscovium isotope.

    • Detector Performance: Ensure that the detector system (e.g., silicon strip detectors) is properly calibrated and has a low background noise level. High background can obscure the rare decay events of Moscovium.

Q5: We are struggling with high background noise in our alpha decay spectra, making it difficult to identify the decay chains of Moscovium. What are the common sources of background and how can they be reduced?

A5: High background is a significant challenge in the alpha spectroscopy of superheavy elements due to their low production rates. Here are the primary sources and mitigation strategies:

  • Scattered Beam Particles: Although the separator is designed to filter out the primary beam, some scattered ⁴⁸Ca ions or other light particles can still reach the detectors. Optimizing the separator's magnetic fields and using appropriate absorbers can help reduce this.

  • Products of Unwanted Reactions: The ⁴⁸Ca beam can interact with impurities in the target or the backing material, producing other radioactive isotopes that contribute to the background. Using high-purity target materials is essential.

  • Cosmic Rays and Environmental Radioactivity: These can be minimized by proper shielding of the detector setup.

  • Detector Noise: Ensure the detectors and associated electronics are functioning correctly to minimize electronic noise.

Q6: Our ion source is showing instability, leading to fluctuations in the ⁴⁸Ca beam intensity. What are some common troubleshooting steps for the ion source?

A6: Ion source stability is critical for long and successful experiments. Common issues and troubleshooting steps include:

  • Material Consumption and Deposition: In sources that use solid materials like ⁴⁸Ca, inconsistent evaporation or sputtering can lead to an unstable ion supply. Check the oven temperature and the condition of the sputtering target.

  • Plasma Instabilities: The plasma within the ion source can be subject to various instabilities. Adjusting parameters like the magnetic field, gas pressure, and microwave power can help stabilize the plasma.

  • High-Voltage Instability: Instabilities in the high-voltage extraction system can affect the beam energy and intensity. Check for any signs of electrical discharge or arcing.

Experimental Protocols

Methodology for the Synthesis of ²⁸⁸Mc:

  • Ion Beam Production: A stable and intense beam of ⁴⁸Ca ions is produced using an ECR (Electron Cyclotron Resonance) ion source. The ions are then accelerated to a lab-frame energy of approximately 245-250 MeV using a cyclotron (e.g., the U400 at JINR's SHE Factory).

  • Target Preparation: A target of enriched ²⁴³Am (typically as AmO₂) with a thickness of about 0.36 mg/cm² is prepared by electrodeposition onto a thin titanium foil (around 1.5 µm thick). The targets are often mounted on a rotating wheel to withstand the high beam intensity.

  • Irradiation: The accelerated ⁴⁸Ca beam is directed onto the rotating ²⁴³Am target. The beam intensity is typically maintained at several particle microamperes (pµA).

  • Separation of Reaction Products: The fusion-evaporation products, including the ²⁸⁸Mc nuclei, are separated from the unreacted primary beam and other reaction byproducts using a gas-filled recoil separator (e.g., DGFRS-2). The separator is filled with a low-pressure gas (e.g., hydrogen at ~1 Torr) and its magnetic dipoles are set to guide the Moscovium recoils to the focal plane detector.

  • Detection and Identification: The separated ²⁸⁸Mc nuclei are implanted into a position-sensitive silicon detector at the focal plane of the separator. The subsequent alpha decay chain of ²⁸⁸Mc is then recorded by the same detector. The identification of ²⁸⁸Mc is based on the characteristic energies and temporal correlations of the alpha particles in its decay chain down to known daughter and granddaughter isotopes.

Visualizations

Nuclear_Reaction_Moscovium cluster_reactants Reactants cluster_product Compound Nucleus cluster_final_products Final Products Ca48 ⁴⁸Ca Mc291_excited ²⁹¹Mc* Ca48->Mc291_excited + Am243 ²⁴³Am Am243->Mc291_excited Mc288 ²⁸⁸Mc Mc291_excited->Mc288 - 3n n1 n2 n3

Caption: Nuclear fusion-evaporation reaction for the synthesis of Moscovium-288.

Moscovium_Production_Workflow IonSource 1. ⁴⁸Ca Ion Source (ECR) Accelerator 2. Cyclotron (Acceleration to ~250 MeV) IonSource->Accelerator Ion Beam Target 3. Rotating ²⁴³Am Target (Irradiation) Accelerator->Target Accelerated Beam Separator 4. Gas-Filled Recoil Separator (Separation of Mc nuclei) Target->Separator Reaction Products Detector 5. Silicon Detector (Implantation & Decay Detection) Separator->Detector Moscovium Recoils DataAnalysis 6. Data Analysis (Identification of Decay Chains) Detector->DataAnalysis Decay Data

Caption: Experimental workflow for the production and identification of Moscovium.

Troubleshooting_Low_Yield Start Low Moscovium Yield Detected CheckBeam Check Ion Beam Parameters Start->CheckBeam BeamOK Beam OK? CheckBeam->BeamOK CheckTarget Inspect Target Integrity BeamOK->CheckTarget Yes AdjustBeam Adjust Beam Energy, Intensity, and Focus BeamOK->AdjustBeam No TargetOK Target OK? CheckTarget->TargetOK CheckSeparator Optimize Separator/Detector TargetOK->CheckSeparator Yes ReplaceTarget Replace or Repair Target TargetOK->ReplaceTarget No TuneSeparator Tune Separator Fields and Gas Pressure CheckSeparator->TuneSeparator AdjustBeam->CheckBeam ReplaceTarget->CheckTarget CalibrateDetector Calibrate Detectors, Reduce Background TuneSeparator->CalibrateDetector End Yield Improved CalibrateDetector->End

Caption: Troubleshooting logic for low yield in Moscovium production experiments.

References

Technical Support Center: Synthesis of Element 115 (Moscovium)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Element 115 Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental synthesis of Moscovium (Mc), particularly focusing on the challenges related to target material degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Element 115?

A1: The synthesis of Moscovium is achieved through a nuclear fusion reaction. This involves bombarding a target made of Americium-243 (²⁴³Am) with a high-intensity beam of Calcium-48 (⁴⁸Ca) ions.[1][2][3][4] The process requires a particle accelerator, such as a cyclotron, to accelerate the ⁴⁸Ca ions to a significant fraction of the speed of light.[2]

Q2: Why is target material degradation a significant issue in these experiments?

A2: The intense energy and particle flux of the Calcium-48 beam can cause significant damage to the Americium-243 target.[5] This degradation can manifest as sputtering (ejection of target atoms), thermal stress leading to deformation, and potential chemical changes in the target material.[5][6] Target degradation reduces the effective amount of target material available for the desired fusion reaction, thereby lowering the already minuscule production cross-sections and impacting the overall efficiency and duration of the experiment.

Q3: What are the typical signs of target degradation?

A3: Signs of target degradation can include a decrease in the production rate of the desired isotopes, fluctuations in the beam-through-target signal, and in severe cases, a complete failure of the target, which can be observed through monitoring systems. Post-run analysis of the target may reveal discoloration, blistering, cracking, or delamination of the actinide material from its backing.

Q4: What is a rotating target wheel, and why is it used?

A4: A rotating target wheel is a standard piece of equipment in superheavy element synthesis.[7][8] The Americium-243 target material is deposited on the edge of a wheel that rotates at high speed (e.g., 900-1700 rpm) through the beam path.[8] This distributes the intense heat load from the ion beam over a larger area, preventing localized melting or damage and significantly extending the target's operational lifetime.[8][9]

Troubleshooting Guides

Issue 1: Rapid Decrease in Moscovium Production Rate

Possible Cause:

  • Target Material Sputtering: The high-energy Calcium-48 beam can physically eject Americium-243 atoms from the target surface, a process known as sputtering.[6] This reduces the density of the target material, leading to a lower probability of fusion events.

  • Target Deformation: Intense localized heating from the beam can cause the target and its backing foil to warp or wrinkle.[2] This can alter the effective thickness of the target presented to the beam and misalign it with the detection system.

  • Chemical Decomposition: Americium dioxide (AmO₂), a common form for the target material, can release oxygen at elevated temperatures, potentially altering its chemical and physical properties and affecting its stability.[10]

Troubleshooting Steps:

  • Monitor Beam-Target Interaction: Continuously monitor the beam current and profile. A stable beam is crucial for consistent target irradiation.

  • Inspect Target Remotely (if possible): Some experimental setups may include in-situ monitoring of the target. Look for any visible changes in the target's appearance.

  • Analyze Recoil Products: A change in the energy or trajectory of recoil products might indicate a change in the target's thickness or uniformity.

  • Reduce Beam Intensity: If target degradation is suspected, a temporary reduction in beam intensity can help mitigate further damage while allowing the experiment to continue at a lower production rate.

  • Target Replacement: In cases of severe degradation, the experiment must be paused to replace the target.

Issue 2: Fluctuations in Beam-Through-Target Signal

Possible Cause:

  • Non-uniform Target Thickness: Inhomogeneities in the initial deposition of the Americium-243 material can lead to variations in the beam energy loss as the target rotates.

  • Target Blistering or Bubbling: The implantation of Calcium-48 ions and the accumulation of alpha particles from the decay of Americium-243 can lead to the formation of gas bubbles within the target material, causing blistering and an uneven surface.

  • Delamination of Target Material: Poor adhesion between the Americium dioxide layer and the titanium backing foil can result in sections of the target material flaking off during irradiation.

Troubleshooting Steps:

  • Review Target Fabrication Data: Examine the characterization data of the target prior to the experiment to check for any noted non-uniformities.

  • Correlate Fluctuations with Target Rotation: Attempt to correlate the timing of the signal fluctuations with the rotational period of the target wheel. This can help pinpoint specific areas of damage on the target.

  • Perform a Beam Raster: If the accelerator allows, a slight rastering of the beam spot can help to average out the effects of localized target non-uniformities.

Data Presentation

Table 1: Typical Experimental Parameters for Moscovium Synthesis

ParameterValueReference
Projectile Beam⁴⁸Ca[1]
Target Material²⁴³Am (in the form of AmO₂)[1]
Target Backing1.5 µm Titanium (Ti) foil[1]
Target Thickness~0.36 mg/cm²[1]
Beam Energy~248 MeV[3]
Beam IntensityUp to 1.3 pµA (particle microampere)[11]
Target ConfigurationRotating wheel (1500-1700 rpm)[11]

Experimental Protocols

Protocol 1: Preparation of Americium-243 Target by Molecular Plating

Molecular plating, or electrodeposition, is a common method for producing actinide targets.

  • Substrate Preparation: A thin titanium (Ti) foil (typically 1.5-5 µm thick) is cleaned and mounted as the cathode in an electrolysis cell.

  • Electrolyte Solution: A solution containing a salt of Americium-243 (e.g., americium nitrate) in an organic solvent (e.g., isopropanol) is prepared.

  • Electrodeposition: A voltage is applied across the cell, causing the americium ions to migrate and deposit onto the titanium foil cathode. The deposition process is carefully controlled to achieve a uniform layer of the desired thickness.

  • Heating/Annealing: The deposited target is then heated in a controlled atmosphere. This step converts the americium salt into a more stable form, typically Americium dioxide (AmO₂), and improves its adhesion to the backing foil.

  • Characterization: The final target is analyzed for its thickness, uniformity, and chemical composition using techniques such as alpha spectroscopy and radiographic imaging.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Element 115 Synthesis cluster_Preparation Target Preparation cluster_Experiment Irradiation cluster_Detection Detection & Analysis Am243 Americium-243 Oxide (AmO2) MolecularPlating Molecular Plating Am243->MolecularPlating TiFoil Titanium Backing Foil TiFoil->MolecularPlating TargetWheel Mounting on Rotating Wheel MolecularPlating->TargetWheel TargetChamber Target Chamber TargetWheel->TargetChamber Ca48_Source Calcium-48 Ion Source Cyclotron Cyclotron Accelerator Ca48_Source->Cyclotron Beam 48Ca Beam (~248 MeV) Cyclotron->Beam Beam->TargetChamber Separator Gas-Filled Recoil Separator TargetChamber->Separator Fusion Products Detector Detector Array Separator->Detector DataAnalysis Data Analysis & Identification Detector->DataAnalysis

Caption: A flowchart illustrating the key stages in the synthesis of Element 115.

Troubleshooting_Flowchart Troubleshooting: Decreased Production Rate decision decision Start Decreased Production Rate Observed CheckBeam Check Beam Stability & Profile Start->CheckBeam BeamStable Is Beam Stable? CheckBeam->BeamStable AdjustBeam Adjust Accelerator Parameters BeamStable->AdjustBeam No CheckTarget Inspect Target (if possible) BeamStable->CheckTarget Yes AdjustBeam->CheckBeam VisibleDamage Visible Damage? CheckTarget->VisibleDamage ReduceIntensity Reduce Beam Intensity VisibleDamage->ReduceIntensity Minor ReplaceTarget Schedule Target Replacement VisibleDamage->ReplaceTarget Severe End Problem Resolved / Action Taken VisibleDamage->End No obvious damage, monitor closely Continue Continue Experiment at Lower Rate ReduceIntensity->Continue Continue->End ReplaceTarget->End

Caption: A troubleshooting flowchart for addressing a decline in Moscovium production.

References

Technical Support Center: Statistical Analysis of Rare Decay Events in Moscovium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the experimental study of rare decay events, with a specific focus on the superheavy element Moscovium.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the statistical analysis of Moscovium decay events?

A1: The study of Moscovium is characterized by extremely low production rates, with experiments often observing only a few atoms over long periods.[1][2] This "atom-at-a-time" scenario presents significant statistical challenges.[1] Key difficulties include:

  • Low Counting Statistics: With very few decay events, traditional Gaussian statistical methods are often inadequate. Poisson statistics are more appropriate for describing rare events.[3]

  • Short Half-Lives: Moscovium isotopes have very short half-lives, ranging from milliseconds to less than a second, requiring rapid detection and analysis.[4][5]

  • Background Noise: Distinguishing true decay events from background radiation and detector noise is critical and requires robust background mitigation and analysis techniques.[3]

  • Uncertainty in Decay Chains: The decay chains of superheavy elements are often not fully characterized, making it challenging to definitively identify a new element based on a small number of events.[5][6]

Q2: What are the primary decay modes observed for Moscovium isotopes?

A2: The known isotopes of Moscovium primarily undergo alpha decay, transforming into isotopes of Nihonium.[4][7] In some cases, spontaneous fission is also a possible, though less frequent, decay mode.[7] The identification of a sequence of alpha decays (a decay chain) with characteristic energies and half-lives is a key signature for the synthesis of a new superheavy element.[6][8]

Q3: Why is the concept of a "decay chain" so important in the discovery of new heavy elements?

A3: A decay chain is a series of radioactive decays of an unstable nucleus until a stable nucleus is reached.[6] In the context of superheavy elements, identifying a decay chain is crucial for a few reasons:

  • Unique Fingerprint: The sequence of alpha decay energies and the half-lives of the parent and daughter isotopes provide a unique "fingerprint" for a specific decay chain.[9]

  • Confirmation of Atomic Number: By observing a decay chain that terminates in a known isotope, researchers can work backward to confirm the atomic number of the newly synthesized element.[10]

  • Statistical Significance: Observing multiple, consistent decay chains strengthens the statistical evidence for the discovery of a new element, especially when dealing with very few events.

Troubleshooting Guides

Data Acquisition & Signal Processing

Q: I am observing a high level of background noise in my detector. What are the common sources and how can I mitigate them?

A: High background noise can obscure the rare decay signals of Moscovium. Common sources and mitigation strategies are outlined below:

Source of Background NoiseMitigation Strategy
Cosmic Rays Conduct experiments in deep underground laboratories to shield from cosmic radiation.
Natural Radioactivity in surrounding materials Use high-purity materials with low intrinsic radioactivity for detector construction and shielding. Employ active veto detectors to identify and reject background events.[11]
Neutron-induced events Use neutron shielding materials (e.g., polyethylene) and employ neutron detectors to veto coincident events.[3]
Detector Electronic Noise Optimize the operating temperature and voltage of the detector. Use high-quality preamplifiers and shaping amplifiers.
Radon Progeny Purge the experimental setup with radon-free gas and ensure all components are properly sealed.

Q: The energy resolution of my alpha spectra is poor, showing significant peak tailing. What could be the cause?

A: Poor energy resolution and peak tailing in alpha spectroscopy can arise from several factors related to the sample preparation and the detector itself.

Cause of Poor ResolutionTroubleshooting Steps
Self-Absorption in the Source The alpha particles lose energy within the source material itself. Prepare thinner, more uniform sources using techniques like electrodeposition.[12]
Source-Detector Distance If the source is too far from the detector, alpha particles can lose energy through interactions with residual gas molecules. Ensure a high vacuum and optimize the source-detector distance.[13]
Detector Degradation Over time, detectors can be damaged by radiation. Monitor the detector's performance regularly with a calibration source and replace if necessary.
Improper Detector Bias Voltage Ensure the detector is operating at the manufacturer's recommended bias voltage for optimal charge collection.
Statistical Analysis

Q: How do I determine if a small number of observed events constitutes a statistically significant discovery?

A: Establishing statistical significance with a low number of events is a primary challenge. The following steps are crucial:

  • Background Characterization: A thorough understanding and measurement of the background event rate in the region of interest is essential.

  • Likelihood Analysis: Employ statistical methods like maximum likelihood estimation to determine the probability that the observed events are due to a new signal rather than background fluctuations.

  • Poisson Statistics: Use Poisson probability calculations to assess the likelihood of observing a certain number of events given the expected background.[3]

  • Reproducibility: The ability to reproduce the observation of decay chains with similar characteristics in subsequent experiments is the gold standard for confirming a discovery.

Q: I have identified a potential decay chain, but some of the daughter products are unknown. How can I proceed?

A: This is a common scenario in superheavy element research. Here's a suggested approach:

  • Theoretical Model Comparison: Compare the observed decay properties (Q-values, half-lives) with predictions from various nuclear models.[14]

  • Systematic Trends: Analyze the decay properties in the context of systematic trends for other heavy nuclei in the same region of the chart of nuclides.

  • Cross-Bombardments: If possible, perform experiments with different target-projectile combinations that are predicted to produce the same or neighboring isotopes to help constrain the identification.

  • Detailed Publication: Publish the results with a thorough statistical analysis, clearly stating the assumptions made and the level of confidence in the identification.

Data Presentation

Table 1: Known and Predicted Isotopes of Moscovium

IsotopeHalf-LifePrimary Decay ModeAlpha Decay Energy (MeV)
286Mc~20 msα10.71
287Mc~37 msα10.76
288Mc~170 msα10.65
289Mc~296 msα10.49
290Mc~650 msα10.41

Data compiled from various sources.[4][7][15]

Experimental Protocols

Methodology for the Synthesis and Detection of Moscovium

The synthesis of Moscovium is a complex process involving the fusion of two lighter nuclei. A typical experimental protocol is as follows:

  • Target Preparation: A target of a heavy element, such as Americium-243 (243Am), is prepared.[16]

  • Ion Beam Acceleration: A beam of lighter ions, such as Calcium-48 (48Ca), is accelerated to a specific energy in a cyclotron.[2]

  • Nuclear Fusion Reaction: The accelerated ion beam is directed onto the target. In a very small fraction of collisions, the nuclei of the beam and target fuse to form a compound nucleus of Moscovium.[17]

  • Separation of Reaction Products: The newly formed Moscovium atoms, along with a large number of other reaction products, are directed into a gas-filled recoil separator. This device uses magnetic and electric fields to separate the desired superheavy nuclei from the unreacted beam particles and other lighter products.[10][18]

  • Implantation and Detection: The separated Moscovium atoms are implanted into a position-sensitive silicon detector array at the focal plane of the separator.[10]

  • Decay Event Registration: The detector records the time, position, and energy of the implantation of the Moscovium atom and all subsequent alpha decays in its decay chain. This creates a time-correlated sequence of events that is the signature of the new element.[19]

  • Data Analysis: The recorded decay chains are analyzed statistically to determine the half-lives and decay energies of the new isotopes and to establish the statistical significance of the discovery.

Mandatory Visualization

Experimental_Workflow cluster_accelerator Particle Accelerator cluster_target Target Chamber cluster_separator Recoil Separator cluster_detection Detection System ion_source Ion Source (e.g., 48Ca) cyclotron Cyclotron ion_source->cyclotron Inject target Target (e.g., 243Am) cyclotron->target Accelerated Ion Beam separator Gas-Filled Recoil Separator target->separator Reaction Products detector Position-Sensitive Silicon Detector separator->detector Implantation of Moscovium data_acquisition Data Acquisition System detector->data_acquisition analysis Statistical Analysis data_acquisition->analysis Event Data

Caption: Experimental workflow for the synthesis and detection of Moscovium.

Decay_Chain_Analysis cluster_observation Experimental Observation cluster_analysis Statistical Analysis cluster_interpretation Interpretation & Confirmation event Time-Correlated Decay Events (Position, Time, Energy) chain_reconstruction Reconstruct Potential Decay Chains event->chain_reconstruction half_life_calc Calculate Half-Lives chain_reconstruction->half_life_calc q_value_calc Calculate Alpha Decay Energies (Q-values) chain_reconstruction->q_value_calc background_analysis Compare with Background Model chain_reconstruction->background_analysis model_comparison Compare with Theoretical Models half_life_calc->model_comparison q_value_calc->model_comparison significance Determine Statistical Significance background_analysis->significance model_comparison->significance known_isotopes Link to Known Daughter/Granddaughter Isotopes known_isotopes->significance discovery New Isotope/Element Discovery Claim significance->discovery

Caption: Logical workflow for the statistical analysis of a decay chain.

References

"improving detector efficiency for alpha decay measurement"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve detector efficiency and resolve common issues encountered during alpha decay measurements.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing probable causes and recommended solutions.

Issue: Poor Energy Resolution (Broad Peaks)

Q1: My alpha spectrum shows broad peaks with significant tailing towards lower energies. What could be the cause?

A1: Poor energy resolution is a common issue in alpha spectroscopy and can stem from several factors related to the sample preparation, the detector, or the measurement geometry.

Probable Causes & Recommended Solutions

Probable CauseRecommended Solution
Thick or Non-Uniform Sample Source The primary cause of peak broadening and tailing is self-absorption of alpha particles within the source material itself.[1][2][3] Prepare thinner, more uniform samples. Electrodeposition is considered to produce the best sample mounts for alpha spectroscopy, though it can be time-consuming.[4] Microprecipitation is a faster alternative that can provide adequate resolution for many applications.[5]
Incorrect Detector-Source Distance The distance between the source and the detector affects both efficiency and resolution. Shorter distances increase efficiency but can degrade resolution due to greater energy straggling.[6] Optimize the distance based on your specific detector and application; larger distances often yield better resolution.[6]
Detector Issues A defective or degraded detector, such as a Passivated Implanted Planar Silicon (PIPS®) detector, can lead to poor resolution.[4] Check the detector specifications and performance with a calibrated source. If the issue persists, contact the manufacturer for evaluation and repair.[7]
Vacuum Level in Chamber If not operating in a high vacuum, alpha particles can lose energy through interactions with air molecules, leading to peak broadening.[8] Ensure the vacuum chamber is operating at the recommended pressure. Studies have shown that resolution in a vacuum can be significantly better than in air.[9]
Electronic Noise Noise from the preamplifier or other electronic components can contribute to peak broadening. Ensure all electronic components are properly grounded and functioning correctly.[7] Cooling the detector and field-effect transistor (FET) can also reduce electronic noise.[10]

Troubleshooting Workflow for Poor Energy Resolution

Poor_Energy_Resolution start Start: Poor Energy Resolution Observed check_sample Step 1: Evaluate Sample Preparation start->check_sample sample_thick Is the sample thick or non-uniform? check_sample->sample_thick reprepare_sample Action: Re-prepare a thin, uniform source (e.g., via electrodeposition or microprecipitation). sample_thick->reprepare_sample Yes check_geometry Step 2: Check Source-Detector Geometry sample_thick->check_geometry No resolved Issue Resolved reprepare_sample->resolved distance_short Is the source-detector distance too short? check_geometry->distance_short increase_distance Action: Increase and optimize the source-detector distance. distance_short->increase_distance Yes check_vacuum Step 3: Verify Vacuum System distance_short->check_vacuum No increase_distance->resolved vacuum_bad Is the vacuum pressure too high? check_vacuum->vacuum_bad improve_vacuum Action: Evacuate chamber to the recommended pressure. vacuum_bad->improve_vacuum Yes check_electronics Step 4: Inspect Electronics & Detector vacuum_bad->check_electronics No improve_vacuum->resolved electronics_issue Is there electronic noise or a faulty detector? check_electronics->electronics_issue troubleshoot_electronics Action: Check grounding, cables, and test with a calibrated source. Contact manufacturer if needed. electronics_issue->troubleshoot_electronics Yes electronics_issue->resolved No troubleshoot_electronics->resolved

Caption: Troubleshooting workflow for diagnosing poor energy resolution.

Issue: Low Count Rate or Efficiency

Q2: The measured count rate is significantly lower than expected. How can I improve my detector efficiency?

A2: A low count rate points to issues with either the number of alpha particles reaching the detector or the detector's ability to register them.

Probable Causes & Recommended Solutions

Probable CauseRecommended Solution
Excessive Source-to-Detector Distance Geometric efficiency decreases with the square of the distance from the source.[11] While very short distances can harm resolution, an excessively large distance will drastically lower the count rate. Find an optimal distance that balances efficiency and required resolution.
Self-Absorption in the Source A thick sample will absorb a significant fraction of the emitted alpha particles, preventing them from reaching the detector.[1][12] Ensure your sample preparation method produces a thin, uniform layer.
Excessive Material Between Source and Detector Alpha particles have a very short range and are easily stopped by materials like air, moisture, or even a thin film.[4] Ensure a clear path between the source and detector and operate under a high vacuum.
High Dead Time If the source activity is very high, the detector system may not be able to process all incoming events, leading to "dead time" where counts are lost.[7][11] Use a source with an appropriate activity level for your detector system or apply dead time corrections to your data.[13][14][15]
Incorrect Low-Level Discriminator (LLD) Setting If the LLD is set too high, it may be cutting out legitimate low-energy counts. Verify the LLD setting is appropriate for the expected energy range of your radionuclide.[7]
Issue: High Background Counts

Q3: I'm observing a high background in my alpha spectrum, which is interfering with my measurement of low-activity samples. What are the sources and how can I reduce it?

A3: High background can originate from environmental factors, detector contamination, or radon and its progeny.

Probable Causes & Recommended Solutions

Probable CauseRecommended Solution
Radon Progeny Plate-out Radon gas is naturally present in the air and its decay products can deposit on the surfaces of the detector and sample, creating a significant background. Purge the counting chamber with a gas like argon or nitrogen before and during the measurement to displace radon.
Detector Contamination The detector surface can become contaminated over time, especially from recoiling daughter nuclei from previous samples.[8] Carefully clean the detector according to the manufacturer's instructions. In some cases, the detector may need to be returned for professional cleaning or replacement.
Surrounding Materials Building materials and the materials of the vacuum chamber itself can contribute to background radiation.[7] Use low-background materials for shielding and in the construction of the detector chamber. Pulse shape analysis can also be used to discriminate between sample emissions and those from instrument surfaces.[16]
Light Leaks (for Scintillation Detectors) If using a scintillation detector, light leaks can cause an excessive count rate at low energies.[7] Ensure the detector is completely light-tight. This can be tested by covering potential leaks with black tape.[7]
Accidental Bead Exposure (for AlphaLISA®/Screen®) For bead-based assays, accidental exposure of acceptor beads to light just before reading can cause auto-fluorescence. Dark-adapt the plate for at least 5 minutes before reading.[17]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high-quality alpha spectroscopy results? A1: The most important factor is proper sample preparation. The goal is to create a sample that is thin, flat, and uniform in its deposition of the nuclides being measured.[4] This minimizes self-absorption of alpha particles within the sample, which is a primary cause of poor energy resolution and peak tailing.[1][2][3]

Q2: What are the common methods for preparing samples for alpha spectrometry? A2: The three main techniques are electrodeposition, co-precipitation, and direct evaporation.[18]

  • Electrodeposition: This method produces the highest quality sources with excellent resolution but is time-consuming.[4]

  • Co-precipitation: A widely used method where the nuclides of interest are precipitated with a carrier (e.g., neodymium or cerium fluoride) and collected on a filter.[4][5] It is faster than electrodeposition and provides good results.

  • Evaporation: This is a simple and fast method but can result in non-uniform sample deposits, which may degrade resolution.[18]

Q3: How does the detector-to-source distance impact my measurements? A3: The distance affects both counting efficiency and energy resolution.

  • Efficiency: The efficiency is inversely proportional to the square of the distance. To maximize the count rate, the distance should be as small as possible.[6]

  • Resolution: At very short distances, the range of angles at which alpha particles can enter the detector is wider. This "solid angle" effect can lead to energy straggling and poorer resolution. The best resolution is often achieved at larger distances where particles strike the detector more perpendicularly.[6]

Q4: What is "dead time" and how do I correct for it? A4: Dead time is the period after a detection event during which the system is unable to process another event.[11] At high count rates, this can lead to a significant loss of counts. Dead time can be categorized as paralyzable (where events during the dead time extend it) or non-paralyzable.[11] Correction factors and specialized electronic modules (e.g., loss-free counting) can be used to account for these losses and determine the true count rate.[13][14]

Q5: Why is a vacuum necessary for alpha spectrometry? A5: Alpha particles are not very penetrating and lose energy quickly when passing through matter, including air.[4][8] To prevent this energy loss, which would degrade the spectrum and shift peaks to lower energies, the sample and detector are placed in a vacuum chamber.[8]

Experimental Protocols

Protocol: Sample Preparation by Rare Earth Fluoride Microprecipitation

This protocol provides a general method for preparing actinide samples for alpha spectrometry using co-precipitation, adapted from established procedures.[5] This method is faster than electrodeposition and suitable for many applications.

Workflow for Microprecipitation Sample Preparation

Microprecipitation_Workflow start Start: Purified Actinide Sample in Centrifuge Tube add_carrier Step 1: Add Rare Earth Carrier (e.g., 50 µg Ce) start->add_carrier add_reductant Step 2: Add Reducing Agent (e.g., TiCl₃ for U) or H₂O₂ to remove U add_carrier->add_reductant mix_solution Step 3: Mix solution thoroughly add_reductant->mix_solution add_hf Step 4: Add HF to precipitate rare earth fluoride mix_solution->add_hf wait Step 5: Wait 15-20 min for precipitate to form add_hf->wait setup_filter Step 6: Set up filtration apparatus with a Resolve™ Filter wait->setup_filter filter_solution Step 7: Filter the solution and collect precipitate setup_filter->filter_solution rinse Step 8: Rinse tube with DI water and filter. Rinse filter with ethanol. filter_solution->rinse dry_filter Step 9: Dry the filter under a heat lamp rinse->dry_filter mount_count Step 10: Mount filter for alpha counting dry_filter->mount_count

Caption: Step-by-step workflow for microprecipitation sample preparation.

Methodology:

  • Initial Sample: Begin with a purified sample of the actinide of interest in a 50 mL centrifuge tube. The sample matrix is typically a dilute acid solution (e.g., 1M HCl).[5]

  • Add Carrier: Add a small amount of a rare earth carrier, such as 50 µg of Cerium (Ce) or Lanthanum (La).[5]

  • Valence State Adjustment (if necessary):

    • For Uranium (U) , add a reducing agent like TiCl₃ to reduce U(VI) to U(IV), which will co-precipitate.[5]

    • To remove interfering U from other actinide samples (e.g., Am, Pu), add H₂O₂ to ensure Uranium remains as U(VI), which will not precipitate.[5]

  • Mix: Mix the solution thoroughly.

  • Precipitation: Add hydrofluoric acid (HF) to the solution to precipitate the rare earth fluoride, which will carry the trivalent and tetravalent actinides. Mix well.[5]

  • Incubation: Allow the precipitate to form by waiting for 15-20 minutes.

  • Filtration:

    • Set up a filtration apparatus using a filter membrane specifically designed for alpha spectrometry to ensure a uniform surface.

    • Wet the filter with DI water.

    • Filter the sample solution through the membrane. The precipitate will be collected on the filter surface.

  • Rinsing:

    • Rinse the centrifuge tube with DI water and pour this through the filter to collect any remaining precipitate.

    • Wash the filter with ethanol to aid in drying.

  • Drying: Dry the filter under a heat lamp.

  • Mounting: Mount the dried filter on a planchet for counting in the alpha spectrometer.

Data Summary Tables

Table 1: Comparison of Alpha Spectrometry Sample Preparation Methods

MethodTypical ResolutionAdvantagesDisadvantages
Electrodeposition ExcellentProduces very thin, uniform sources; highest quality spectra.[4]Time-consuming (1+ hours per sample); can be costly.[4]
Microprecipitation Good to ExcellentFast (30-60 mins); reproducible; greatly reduces acid fumes.[4][5]Resolution may be slightly less than ideal electrodeposition.
Direct Evaporation Fair to GoodVery fast and simple.[18]Can lead to non-uniform crystal formation (peak tailing); not ideal for high-resolution needs.[18]

Table 2: Key Detector Performance Characteristics & Improvement Strategies

CharacteristicDefinitionTypical Values (PIPS Detector)Strategy for Improvement
Energy Resolution (FWHM) The ability of a detector to distinguish between two close-lying energy peaks.≤ 20 keV for 5.486 MeV alphas.[6]Prepare thin, uniform sources; optimize source-detector distance; use high-quality electronics; ensure high vacuum.
Detection Efficiency The ratio of particles detected to the total particles emitted by the source.Varies greatly with geometry (e.g., 32-34% at close distances).[6]Decrease source-detector distance; use a larger area detector; minimize absorption between source and detector.
Background Count Rate The rate of counts recorded with no sample present.< 0.05 counts/hr/cm².[12]Purge chamber with inert gas; use low-background construction materials; clean detector regularly; apply pulse shape analysis.[16]

References

Technical Support Center: Half-Life Determination of Moscovium (Mc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the experimental determination of the half-life of Moscovium (Mc).

Troubleshooting Guides

Question: Our experiment is yielding a very low count rate of Moscovium atoms, leading to high statistical uncertainty in the half-life measurement. What are the potential causes and solutions?

Answer:

A low count rate is a primary contributor to statistical uncertainty in half-life measurements, especially for superheavy elements like Moscovium which are produced in minute quantities.[1] Several factors could be responsible:

  • Low Production Cross-Section: The fusion reaction to produce Moscovium has a very small cross-section.

    • Troubleshooting:

      • Verify the beam energy of the Calcium-48 ions is optimized for the ³n or ⁴n exit channels of the ⁴⁸Ca + ²⁴³Am reaction.

      • Ensure the Americium-243 target is of high purity and uniform thickness.

      • Monitor and maximize the beam intensity from the cyclotron, as the production rate is directly proportional to it.[2]

  • Inefficient Transport and Collection: The synthesized Moscovium atoms must be efficiently transported from the target to the detector.

    • Troubleshooting:

      • Optimize the magnetic field of the gas-filled recoil separator (e.g., DGFRS or TASCA) to maximize the collection of Mc recoils at the focal plane detector.[3][4]

      • Ensure the gas pressure and composition (e.g., helium) in the separator are optimal for the charge state distribution of the Moscovium ions.[4]

      • Check for any obstructions or instabilities in the beam path.

  • Detector Inefficiency: The detector system may not be registering all the decay events.

    • Troubleshooting:

      • Calibrate the detectors (e.g., Double-sided Silicon Strip Detectors - DSSD) with known alpha sources to determine their intrinsic efficiency.[3]

      • Inspect the detector for any damage or contamination that could affect its performance.

      • Ensure the data acquisition system is functioning correctly and not missing events.

Question: We are observing a high background signal in our alpha spectroscopy, which is interfering with the identification of Moscovium decay chains. How can we reduce the background?

Answer:

Background radiation can significantly obscure the faint signals from Moscovium decay, leading to misidentification of decay chains and errors in half-life determination. Here are some common sources and mitigation strategies:

  • Beam-Related Background: The intense ion beam can induce reactions with materials other than the target, creating background signals.

    • Troubleshooting:

      • Use beam-defining apertures to ensure the beam is focused only on the target area.

      • Employ a robust beam stop to prevent scattered beam particles from reaching the detector.

      • Implement a beam chopper that can be activated upon detection of a recoil ion, allowing for "beam-off" measurement of subsequent decays in a lower background environment.[3]

  • Environmental Background: Natural radioactivity in the surrounding environment can contribute to the background.

    • Troubleshooting:

      • Utilize passive shielding around the detector setup.

      • Perform regular background measurements with the beam off to characterize and subtract the environmental background.

  • Detector Noise: Electronic noise in the detector and associated electronics can mimic decay signals.

    • Troubleshooting:

      • Cool the detectors to reduce thermal noise.

      • Ensure proper grounding and shielding of all electronic components.

      • Set appropriate energy thresholds in the data acquisition software to discriminate against low-energy noise.

Question: The measured half-life of a Moscovium isotope shows significant variation between different experimental runs. What could be causing this inconsistency?

Answer:

Variations in experimental conditions can introduce systematic errors, leading to inconsistent half-life measurements. Key factors to investigate include:

  • Instabilities in the Measurement System: Long-term drifts in the performance of the accelerator, separator, or detectors can affect the results.[5]

    • Troubleshooting:

      • Continuously monitor the beam energy and intensity throughout the experiment.

      • Regularly check the stability of the magnetic fields in the separator.

      • Perform periodic calibration of the detectors to check for any gain shifts or changes in resolution.

  • Dead Time Effects: At high count rates (even of background events), the detector and electronics may be unable to process all signals, leading to an underestimation of the true decay rate.

    • Troubleshooting:

      • Measure the dead time of the data acquisition system and apply appropriate corrections to the count rate.

      • If possible, reduce the beam intensity to lower the overall event rate.

  • Pile-up Events: If two alpha particles strike the detector at nearly the same time, they may be registered as a single event with a higher energy, distorting the spectrum and affecting half-life calculations.

    • Troubleshooting:

      • Utilize pulse shape analysis techniques to identify and reject pile-up events.

      • As with dead time, reducing the event rate can mitigate pile-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of error in the half-life determination of Moscovium?

A1: The primary sources of error can be categorized as:

  • Statistical Errors: Due to the random nature of radioactive decay and the very low number of observed Moscovium atoms, statistical fluctuations are a significant source of uncertainty.[6] The uncertainty is proportional to the square root of the number of counts.

  • Systematic Errors: These arise from the experimental setup and methodology. Key systematic errors include:

    • Detector Efficiency: Inaccuracies in determining the efficiency of the alpha detectors.

    • Background Subtraction: Improper subtraction of background events can skew the decay curve.[7]

    • Dead Time and Pile-up: Inefficiencies in event counting at high rates.

    • Energy Calibration: Non-linearities or inaccuracies in the energy calibration of the detectors can lead to misidentification of alpha peaks.[8]

Q2: How is the half-life of a Moscovium isotope typically measured?

A2: The half-life is determined by observing the alpha decay of individual Moscovium atoms. The time difference between the implantation of a Moscovium ion into a detector and the emission of its first alpha particle is measured for each event. By analyzing the distribution of these decay times from multiple events, the half-life can be calculated using maximum likelihood methods, which are suitable for low-statistics data.

Q3: What are the known half-lives and their uncertainties for Moscovium isotopes?

A3: The experimentally determined half-lives for the known isotopes of Moscovium are summarized in the table below.

IsotopeHalf-Life (ms)Uncertainty (ms)
²⁸⁶Mc20+98 / -9
²⁸⁷Mc38+22 / -10
²⁸⁸Mc193+15 / -13
²⁸⁹Mc250+51 / -35
²⁹⁰Mc650+490 / -200

Data sourced from Wikipedia's "Isotopes of moscovium".

Experimental Protocols

Methodology for the Synthesis and Half-Life Determination of Moscovium

The production and identification of Moscovium isotopes are achieved through heavy-ion fusion-evaporation reactions, followed by in-flight separation and detection of the decay products.

  • Target and Beam Preparation:

    • A target of Americium-243 (²⁴³Am) is prepared, typically by electrodeposition onto a thin backing foil (e.g., titanium).

    • A high-intensity beam of Calcium-48 (⁴⁸Ca) ions is generated and accelerated to a specific energy using a cyclotron.[9]

  • Fusion-Evaporation Reaction:

    • The ⁴⁸Ca beam bombards the ²⁴³Am target. The fusion of these nuclei forms a highly excited compound nucleus of Moscovium.

    • This compound nucleus de-excites by emitting a small number of neutrons (typically 3 or 4), resulting in the formation of a Moscovium isotope (e.g., ²⁸⁸Mc or ²⁸⁷Mc).[10]

  • In-Flight Separation:

    • The reaction products, including the Moscovium recoils, unreacted beam particles, and other byproducts, are directed into a gas-filled recoil separator (e.g., DGFRS or TASCA).[10][11]

    • The separator uses magnetic fields to separate the Moscovium recoils from the other particles based on their different magnetic rigidities. The gas in the separator helps to average the charge states of the ions, improving the separation efficiency.[4]

  • Detection and Data Acquisition:

    • The separated Moscovium recoils are implanted into a position-sensitive detector, typically a Double-sided Silicon Strip Detector (DSSD), located at the focal plane of the separator.[3]

    • The DSSD measures the position, time, and energy of the implanted recoil.

    • The subsequent alpha decays of the Moscovium atom and its daughter nuclei are detected by the same DSSD. The detector records the time, position, and energy of each alpha particle.

  • Half-Life Analysis:

    • The time difference between the implantation of the Moscovium recoil and the first alpha decay is recorded for each event.

    • A statistical analysis of the decay times from all observed events is performed to determine the half-life of the Moscovium isotope. Due to the low number of events, maximum likelihood estimation is often used.

    • The identification of the entire decay chain, by correlating the positions and energies of subsequent alpha decays with known daughter and granddaughter nuclei, provides confirmation of the initial Moscovium isotope.

Visualizations

Experimental_Workflow Experimental Workflow for Moscovium Half-Life Determination cluster_Production Production cluster_Separation Separation cluster_Detection Detection & Analysis Ca_beam Calcium-48 Beam Am_target Americium-243 Target Ca_beam->Am_target Bombardment Separator Gas-Filled Recoil Separator (e.g., DGFRS) Am_target->Separator Reaction Products Detector DSSD Detector Separator->Detector Implantation of Mc Analysis Half-Life Calculation Detector->Analysis Decay Time Data

Caption: A simplified workflow for the production, separation, and detection of Moscovium for half-life measurements.

Error_Sources Sources of Error in Moscovium Half-Life Determination cluster_Statistical Statistical Error Sources cluster_Systematic Systematic Error Sources Total_Uncertainty Total Uncertainty in Half-Life Statistical_Error Statistical Errors Total_Uncertainty->Statistical_Error Systematic_Error Systematic Errors Total_Uncertainty->Systematic_Error Low_Count_Rate Low Production Rate Statistical_Error->Low_Count_Rate Random_Decay Random Nature of Decay Statistical_Error->Random_Decay Detector_Efficiency Detector Efficiency Systematic_Error->Detector_Efficiency Background Background Noise Systematic_Error->Background Dead_Time Dead Time & Pile-up Systematic_Error->Dead_Time Energy_Cal Energy Calibration Systematic_Error->Energy_Cal

Caption: A logical diagram illustrating the main categories and specific sources of error in half-life determination experiments.

References

Technical Support Center: Synthesis of Element 115 (Moscovium)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers involved in the synthesis of element 115 (Moscovium). The information is tailored for scientists and professionals in nuclear physics and drug development who may be working with particle accelerators and heavy-ion fusion reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Element 115 (Moscovium)?

A1: The synthesis of Moscovium is achieved through the nuclear fusion reaction of bombarding an Americium-243 (²⁴³Am) target with a beam of Calcium-48 (⁴⁸Ca) ions.[1][2] This "hot fusion" reaction requires accelerating the ⁴⁸Ca ions to high energies to overcome the Coulomb barrier, which is the electrostatic repulsion between the positively charged nuclei of the projectile and the target.[3]

Q2: Why are Calcium-48 projectiles and Americium-243 targets specifically used?

A2: The choice of ⁴⁸Ca as a projectile is due to its "doubly magic" nature, having a stable configuration of 20 protons and 28 neutrons, which provides enhanced stability.[4] This stability is advantageous in the highly energetic collision process. Americium-243 is used as the target because its high number of protons (95) allows for the desired atomic number of 115 to be reached upon fusion with Calcium (20 protons).

Q3: What are the typical cross-sections for the synthesis of Moscovium isotopes?

A3: The production cross-sections for Moscovium isotopes are extremely small, on the order of picobarns (1 pb = 10⁻³⁶ cm²).[3] For instance, the ³n-evaporation channel leading to ²⁸⁸Mc has a cross-section of about 3 picobarns, while the ⁴n-evaporation channel producing ²⁸⁷Mc has a cross-section of approximately 1 picobarn.[5] These low probabilities necessitate long experimental run times, often spanning weeks or months, to produce just a few atoms.[4][6]

Q4: What are the known isotopes of Moscovium and their half-lives?

A4: Several isotopes of Moscovium have been synthesized, all of which are highly radioactive with very short half-lives. The most stable known isotope is ²⁸⁹Mc, with a half-life of about 220 milliseconds.[1][7] Other synthesized isotopes include ²⁸⁸Mc and ²⁸⁷Mc.[5][8]

Troubleshooting Guide: Beam Instability Effects

Beam instabilities are a critical factor that can significantly impact the success of element 115 synthesis experiments. These instabilities can manifest as fluctuations in beam energy, position, and intensity.

Problem 1: Low or No Detection of Element 115 Decay Chains

  • Possible Cause: Beam Energy Off-Resonance. The fusion cross-section is highly dependent on the beam energy. Small deviations from the optimal energy can lead to a drastic reduction in the fusion probability. The beam energy needs to be precisely controlled to overcome the Coulomb barrier without introducing excessive excitation energy that would favor fission over the formation of the desired compound nucleus.[3][9]

  • Troubleshooting Steps:

    • Verify Beam Energy Calibration: Regularly calibrate the beam energy monitoring systems.

    • Minimize Energy Spread: Tune the accelerator parameters to reduce the energy spread of the ion beam.

    • Scan Excitation Function: Perform small-step energy variations around the theoretical optimum to empirically locate the resonance peak for the fusion-evaporation reaction.

Problem 2: Target Degradation or Failure

  • Possible Cause: Beam Hotspots due to Positional Instability. If the ion beam is not uniformly distributed across the target or if its position fluctuates, it can create localized heating, leading to the degradation or even rupture of the thin americium target foil.

  • Troubleshooting Steps:

    • Implement Beam Profile Monitoring: Use real-time beam profile monitors to ensure a uniform and stable beam distribution on the target.

    • Optimize Beam Focusing: Adjust the magnetic lenses of the beamline to achieve a stable and well-defined beam spot.

    • Target Cooling: Ensure the target cooling system is functioning optimally to dissipate the heat generated by the ion beam.

Problem 3: Inconsistent or Noisy Detector Signals

  • Possible Cause: High Background from Beam Intensity Fluctuations. Sudden spikes in beam intensity can lead to a high flux of scattered particles and radiation, overwhelming the detector systems and making it difficult to identify the rare decay events of Moscovium.

  • Troubleshooting Steps:

    • Stabilize Ion Source Output: Ensure the ion source is operating under stable conditions to provide a consistent beam current.

    • Implement Beam Current Feedback Loop: Utilize a fast feedback system to regulate the beam intensity delivered to the target.

    • Gating of Detectors: Synchronize the data acquisition with the beam pulses to gate the detectors and reduce background noise during periods of beam instability.

Data Presentation

Table 1: Key Parameters for the Synthesis of Moscovium Isotopes

ParameterValueReference
Projectile⁴⁸Ca[1]
Target²⁴³Am[1]
Beam Energy~248 MeV[9]
Excitation Energy~30-40 MeV[9][10]
Cross-Section (²⁸⁸Mc)~3 pb[5]
Cross-Section (²⁸⁷Mc)~1 pb[5]

Table 2: Decay Properties of Synthesized Moscovium Isotopes

IsotopeHalf-lifeDecay Mode
²⁸⁹Mc~220 msAlpha Decay
²⁸⁸Mc~140-190 msAlpha Decay
²⁸⁷Mc-Alpha Decay

(Note: Half-life for ²⁸⁷Mc is not explicitly stated in the provided search results, but it undergoes alpha decay as part of an observed decay chain.[5])

Experimental Protocols

Methodology for the Synthesis of ²⁸⁸Mc

  • Ion Beam Production: Generate a beam of ⁴⁸Ca ions using a high-performance ion source.

  • Acceleration: Accelerate the ⁴⁸Ca ions to an energy of approximately 248 MeV using a cyclotron.[9]

  • Target Preparation: Prepare a thin target of ²⁴³Am deposited on a backing material (e.g., titanium foil).[6][11]

  • Irradiation: Direct the accelerated ⁴⁸Ca beam onto the ²⁴³Am target. The typical beam dose required is on the order of 4.3 x 10¹⁸ projectiles.[5]

  • Separation of Reaction Products: Use a recoil separator to separate the fusion-evaporation products (Moscovium nuclei) from the unreacted beam particles and other reaction byproducts.

  • Detection and Identification: Implant the separated Moscovium nuclei into a position-sensitive detector array. Identify the isotopes by observing their characteristic alpha decay chains, which terminate in spontaneous fission.[5]

Visualizations

Experimental_Workflow_for_Moscovium_Synthesis cluster_accelerator Particle Accelerator cluster_reaction Reaction Chamber cluster_detection Detection System ion_source Ca-48 Ion Source cyclotron Cyclotron (Acceleration to ~248 MeV) ion_source->cyclotron Ca-48 ions target Am-243 Target cyclotron->target Accelerated Ca-48 Beam separator Recoil Separator target->separator Fusion Products detector Position-Sensitive Detector Array separator->detector Moscovium Nuclei data_analysis Data Analysis (Identification of Mc isotopes) detector->data_analysis Decay Chain Data

Caption: Experimental workflow for the synthesis of Moscovium.

Troubleshooting_Logic_Flow start Low/No Mc Detection check_beam_energy Is Beam Energy Optimal? start->check_beam_energy check_target Is Target Intact? check_beam_energy->check_target Yes adjust_energy Calibrate & Tune Accelerator check_beam_energy->adjust_energy No check_detector_signal Are Detector Signals Clean? check_target->check_detector_signal Yes adjust_beam_position Monitor & Adjust Beam Profile check_target->adjust_beam_position No adjust_beam_intensity Stabilize Ion Source & Use Gating check_detector_signal->adjust_beam_intensity No success Successful Synthesis check_detector_signal->success Yes adjust_energy->check_beam_energy adjust_beam_position->check_target adjust_beam_intensity->check_detector_signal

Caption: Troubleshooting logic for low Moscovium detection rates.

References

Americium Target Contamination: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with americium targets. Contamination in these targets can significantly impact experimental outcomes, leading to inaccurate results and compromised data integrity. This resource offers practical advice for identifying, mitigating, and resolving common contamination issues.

Troubleshooting Guide

This guide is designed to help you diagnose and solve problems that may arise during your experiments due to americium target contamination.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Anomalous peaks or high background in alpha or gamma spectra. Presence of isotopic impurities such as plutonium (Pu), curium (Cm), or their decay products.1. Perform a thorough spectral analysis to identify the specific energies of the interfering peaks. 2. Consult radionuclide decay databases to correlate these energies with potential contaminating isotopes. 3. Implement a purification step, such as ion exchange or solvent extraction, to remove the identified contaminants.[1][2]
Inconsistent experimental results or poor reproducibility. 1. Non-homogeneous distribution of americium within the target matrix. 2. Presence of non-radioactive impurities (e.g., iron, aluminum) affecting the target's physical or chemical properties.[3]1. Review the target fabrication process for potential sources of non-uniformity. 2. Utilize analytical techniques like wavelength dispersive spectrometry (WDS) for elemental mapping of the target surface. 3. Purify the americium source material to remove metallic impurities prior to target fabrication.
Increased radiation dose rates from the target. Presence of gamma-emitting contaminants, particularly from aged plutonium materials where Am-241 is an unwanted impurity.[4]1. Conduct gamma spectroscopy to identify the source of the increased gamma emission. 2. If significant gamma-emitting contaminants are present, consider additional shielding for personnel. 3. Purify the americium to remove these impurities.
Physical degradation of the target (e.g., flaking, blistering). 1. Chemical incompatibility between the americium and the backing material. 2. Presence of impurities that accelerate radiation damage.1. Re-evaluate the choice of backing material for the target. 2. Analyze the americium source material for corrosive or reactive impurities. 3. Ensure proper storage conditions to minimize environmental degradation.
Low yield or efficiency in transmutation experiments. Presence of neutron-absorbing impurities (e.g., certain lanthanides) that compete with the americium for neutron capture.1. Analyze the target for trace elements with high neutron capture cross-sections. 2. Implement a purification process specifically designed to remove lanthanide contaminants.

Frequently Asked Questions (FAQs)

1. What are the most common contaminants in americium targets and where do they come from?

The most common contaminants in americium-241 (Am-241) targets include:

  • Plutonium isotopes (e.g., Pu-239, Pu-241): Am-241 is a decay product of Pu-241. Therefore, aged plutonium materials are a primary source of Am-241 and often contain residual plutonium.[4]

  • Curium isotopes (e.g., Cm-244): Curium is often produced alongside americium in nuclear reactors and can be challenging to separate due to their similar chemical properties.

  • Rare earth elements (lanthanides): These are common fission products and can be difficult to separate from actinides like americium.

  • Other actinides (e.g., Neptunium-237): Np-237 is the decay product of Am-241.[4]

  • Metallic impurities: These can be introduced during the chemical processing and purification of americium, originating from equipment or reagents (e.g., iron, aluminum).[3]

2. How do contaminants affect my experimental results?

Contaminants can have several detrimental effects on experiments:

  • Interference in radiometric measurements: Alpha- and gamma-emitting contaminants will produce their own signals in spectrometers, which can overlap with and obscure the signals from americium, leading to inaccurate quantification.[1]

  • Increased radiation exposure: Certain contaminants can significantly increase the gamma radiation dose from the target, posing a greater risk to personnel.[4]

  • Alteration of physical and chemical properties: Impurities can affect the target's integrity, thermal conductivity, and chemical reactivity.

  • Reduced efficiency in transmutation studies: Neutron-absorbing contaminants can lower the efficiency of americium transmutation by capturing neutrons.

3. What analytical techniques can be used to identify and quantify contaminants in an americium target?

Several analytical techniques are employed to assess the purity of americium targets:

  • Alpha Spectrometry: This is a primary technique for identifying and quantifying alpha-emitting radionuclides. However, spectral overlap from different isotopes can be a challenge.[1]

  • Gamma Spectrometry: Used to identify and quantify gamma-emitting contaminants. It can be performed non-destructively.

  • Mass Spectrometry: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Accelerator Mass Spectrometry (AMS) can provide highly sensitive and selective measurements of isotopic composition.

  • Wavelength Dispersive Spectrometry (WDS): Useful for determining the elemental composition and distribution of contaminants on the target surface.

4. What are the primary methods for purifying americium?

The main techniques for purifying americium include:

  • Solvent Extraction: This is a widely used method that involves separating americium from impurities by partitioning them between two immiscible liquid phases. The AMPPEX (Americium and Plutonium Purification by Extraction) process is an example of a solvent extraction-based method.

  • Ion Exchange Chromatography: This technique separates ions based on their affinity for an ion exchange resin. Anion exchange is a common method for separating americium from other actinides and fission products.

  • Extraction Chromatography: This method uses a solid resin impregnated with a liquid extractant to achieve separation. Resins like TEVA and DGA are used for this purpose.

  • Precipitation: Involves the selective precipitation of americium or impurities from a solution. Oxalate and fluoride precipitations are common methods.

5. How can I minimize the risk of contaminating my americium targets during handling and storage?

To minimize contamination risks:

  • Work in a controlled environment: Use glove boxes or fume hoods specifically designated for handling radioactive materials.

  • Use dedicated tools and equipment: Avoid cross-contamination by using tools and glassware exclusively for americium work.

  • Implement strict cleaning procedures: Regularly decontaminate work surfaces and equipment.

  • Proper waste disposal: Segregate and dispose of radioactive waste according to established protocols.

  • Monitor for contamination: Regularly perform wipe tests and surveys of the work area to detect any loose contamination.

Quantitative Data on Americium Purification

The following table summarizes the efficiency of a solvent extraction-based purification process for americium.

Process Analyte Yield Purity Reference
AMPPEX (Americium and Plutonium Purification by Extraction) Americium-241> 99%> 99%[5]

Experimental Protocols

General Protocol for Anion Exchange Purification of Americium-241

This protocol outlines a general procedure for the separation of Am-241 from plutonium and other impurities using anion exchange chromatography.

Materials:

  • Americium-containing solution in nitric acid (HNO₃)

  • Anion exchange resin (e.g., Dowex 1x8)

  • Chromatography column

  • Nitric acid (HNO₃) solutions of various concentrations

  • Hydrochloric acid (HCl)

  • Deionized water

  • Beakers and other appropriate laboratory glassware

  • Peristaltic pump (optional)

Procedure:

  • Column Preparation:

    • Prepare a slurry of the anion exchange resin in deionized water.

    • Pour the slurry into the chromatography column, allowing the resin to settle and form a packed bed.

    • Wash the resin with several column volumes of deionized water.

    • Condition the column by passing a high concentration nitric acid solution (e.g., 7-8 M HNO₃) through it.

  • Sample Loading:

    • Adjust the nitric acid concentration of the americium-containing sample to be compatible with the column conditioning (e.g., 7-8 M HNO₃).

    • Carefully load the sample onto the top of the resin bed. Allow the sample to flow into the resin.

  • Elution of Impurities:

    • Plutonium (in the +4 oxidation state) and some other impurities will be strongly adsorbed by the resin from concentrated nitric acid.

    • Wash the column with several column volumes of the high concentration nitric acid solution to elute the americium and other weakly adsorbed ions. Collect this fraction, as it contains the purified americium.

  • Elution of Plutonium (for recovery or disposal):

    • To remove the bound plutonium from the resin, elute with a dilute acid solution (e.g., 0.5 M HNO₃) or a reducing agent to change the oxidation state of plutonium.

  • Analysis:

    • Analyze the collected americium fraction using alpha or gamma spectrometry to confirm the removal of plutonium and other contaminants.

Protocol for Alpha Spectrometry Sample Preparation by Microprecipitation

This protocol describes the preparation of a sample for alpha spectrometry analysis using microprecipitation with cerium fluoride (CeF₃).

Materials:

  • Purified americium solution

  • Americium-243 tracer (for yield determination)

  • Hydrofluoric acid (HF)

  • Cerium (III) nitrate solution

  • Microporous filter apparatus

  • Microporous filters (e.g., 0.1 µm pore size)

  • Ethanol

  • Drying oven or heat lamp

Procedure:

  • Sample and Tracer Addition:

    • To a known volume of the purified americium solution, add a known amount of Am-243 tracer.

  • Precipitation:

    • Add a small amount of cerium (III) nitrate solution to the sample.

    • Slowly add hydrofluoric acid to the solution to co-precipitate the americium with cerium fluoride. A fine precipitate should form.

  • Filtration:

    • Set up the microporous filter apparatus.

    • Wet the filter with ethanol, followed by deionized water.

    • Carefully filter the solution containing the precipitate through the microporous filter.

    • Wash the precipitate on the filter with dilute hydrofluoric acid and then with ethanol to remove any remaining soluble impurities and to aid in drying.

  • Drying:

    • Carefully remove the filter from the apparatus and place it on a suitable planchet.

    • Dry the filter under a heat lamp or in a low-temperature drying oven.

  • Measurement:

    • Mount the dried filter in the alpha spectrometer for counting. The Am-243 tracer peak will be used to calculate the chemical yield of the preparation process.

Visualizations

Contamination_Troubleshooting start Anomalous Experimental Results check_spectra Review Alpha/Gamma Spectra start->check_spectra check_reproducibility Assess Reproducibility start->check_reproducibility check_dose Measure Radiation Dose Rate start->check_dose peaks Unexpected Peaks or High Background? check_spectra->peaks inconsistent Results Inconsistent? check_reproducibility->inconsistent high_dose Dose Rate Elevated? check_dose->high_dose peaks->inconsistent No identify_contaminant Identify Isotopic Contaminants (Pu, Cm) peaks->identify_contaminant Yes inconsistent->high_dose No check_fabrication Review Target Fabrication Process inconsistent->check_fabrication Yes analyze_impurities Analyze for Non-Radioactive Impurities (Fe, Al) inconsistent->analyze_impurities Yes identify_gamma_emitter Identify Gamma-Emitting Contaminants high_dose->identify_gamma_emitter Yes purify_target Purify Americium Source Material identify_contaminant->purify_target check_fabrication->purify_target analyze_impurities->purify_target identify_gamma_emitter->purify_target

Caption: Troubleshooting logic for identifying and addressing americium target contamination.

Anion_Exchange_Workflow start Start: Americium Sample in Nitric Acid prep_column 1. Prepare and Condition Anion Exchange Column start->prep_column load_sample 2. Load Sample onto Column (in high M HNO3) prep_column->load_sample elute_am 3. Elute Americium (with high M HNO3) load_sample->elute_am elute_pu 4. Elute Plutonium (with low M HNO3) load_sample->elute_pu Pu binds to resin collect_am Collect Purified Americium Fraction elute_am->collect_am analyze 5. Analyze Purified Americium collect_am->analyze waste Plutonium/Waste Fraction elute_pu->waste

Caption: Workflow for the purification of americium using anion exchange chromatography.

References

Validation & Comparative

Ununpentium's Confirmation: A Comparative Analysis of the GSI and JINR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A landmark achievement in nuclear physics, the confirmation of element 115, now officially named Moscovium (Mc), at the GSI Helmholtz Centre for Heavy Ion Research in Darmstadt, Germany, solidified its place on the periodic table. This guide provides a comparative analysis of the confirmatory experiments conducted at GSI and the initial discovery experiments at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, offering insights into the experimental methodologies and data that underpinned this significant discovery.

The synthesis of superheavy elements is a complex endeavor, pushing the boundaries of experimental techniques. Both the initial discovery and its subsequent confirmation relied on the same fundamental nuclear reaction: the bombardment of an americium-243 (²⁴³Am) target with a beam of calcium-48 (⁴⁸Ca) ions. However, the experimental setups and analytical techniques employed at each facility had distinct characteristics.

Comparative Experimental Data

The following table summarizes the key quantitative data from the discovery experiments at JINR and the confirmation experiment at GSI.

ParameterJINR (Dubna) - Discovery (2003) GSI (Darmstadt) - Confirmation (2012)
Accelerator U400 CyclotronUNILAC
Separator Dubna Gas-Filled Recoil Separator (DGFRS)Transactinide Separator and Chemistry Apparatus (TASCA)
Projectile ⁴⁸Ca⁴⁸Ca
Target ²⁴³AmO₂ on a titanium foil²⁴³Am on a titanium backing
Beam Energy 248 MeV and 253 MeVNot explicitly stated in available abstracts
Total Beam Dose ~7 x 10¹⁸ ionsNot explicitly stated in available abstracts
Observed Isotopes ²⁸⁷Mc, ²⁸⁸Mc²⁸⁸Mc
Number of Decay Chains 4 (3 for ²⁸⁸Mc, 1 for ²⁸⁷Mc)30 correlated α-decay chains of ²⁸⁸Mc
Detection Method Position-sensitive silicon detectorsHigh-resolution α, X-ray, and γ-ray coincidence spectroscopy

Experimental Protocols

JINR, Dubna: The First Synthesis

The pioneering experiments at the Flerov Laboratory of Nuclear Reactions at JINR involved accelerating a beam of ⁴⁸Ca ions to high energies using the U400 cyclotron.[1] This beam was directed onto a rotating target wheel consisting of americium-243 oxide deposited on titanium foils. The products of the fusion-evaporation reaction were then separated from the unreacted beam and other byproducts by the Dubna Gas-Filled Recoil Separator (DGFRS). The separated superheavy nuclei were implanted into position-sensitive silicon detectors, where their subsequent alpha decay chains were recorded. By analyzing the energies and timing of these decay events, the scientists were able to identify the new element and its daughter products.

GSI, Darmstadt: Unambiguous Confirmation

The confirmatory experiments at GSI, conducted by an international collaboration led by Lund University, employed a similar overarching strategy but with enhanced detection capabilities.[2][3][4] A ⁴⁸Ca beam from the UNILAC accelerator impinged on an americium-243 target. The resulting reaction products were separated by the Transactinide Separator and Chemistry Apparatus (TASCA).

A key innovation in the GSI experiment was the use of a sophisticated detection system that allowed for high-resolution alpha, X-ray, and gamma-ray coincidence spectroscopy.[2][3] This technique was crucial for providing a "fingerprint" of the new element. By detecting the characteristic X-rays emitted from the daughter nuclides in coincidence with the alpha decays, the researchers could definitively determine the atomic number (Z) of the decay products, thus providing irrefutable evidence for the presence of element 115.[3][4]

Visualizing the Process

To better understand the experimental and logical frameworks of the GSI confirmation, the following diagrams are provided.

Experimental_Workflow cluster_accelerator UNILAC Accelerator cluster_target Target Chamber cluster_separator TASCA Separator cluster_detection Detection System cluster_analysis Data Analysis Ca48_beam Calcium-48 Beam Am243_target Americium-243 Target Ca48_beam->Am243_target Bombardment separation Separation of Reaction Products Am243_target->separation Fusion Products implantation Implantation in Detector separation->implantation detection Coincidence Spectroscopy (α, X-ray, γ-ray) implantation->detection analysis Identification of Decay Chains detection->analysis confirmation Confirmation of Element 115 analysis->confirmation Logical_Confirmation start Observation of Alpha Decay Chain alpha_energy Consistent Alpha Decay Energies and Half-lives with JINR Data start->alpha_energy xray_detection Detection of X-rays in Coincidence with Alpha Decays start->xray_detection confirmation Unambiguous Confirmation of Element 115 (Moscovium) alpha_energy->confirmation daughter_z X-ray Energies Match Theoretical Values for Daughter Element (Z=113, Nihonium) xray_detection->daughter_z daughter_z->confirmation

References

A Comparative Analysis of Experimental and Theoretical Decay Properties of Moscovium

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuclear decay characteristics of the superheavy element Moscovium (Mc), this guide provides a comparative overview of experimental findings and theoretical predictions. Aimed at researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes complex nuclear processes.

Moscovium, a synthetic element with atomic number 115, occupies a crucial position in the quest to understand the "island of stability"—a theoretical region of superheavy nuclei with longer half-lives. The study of its decay properties provides a stringent test for nuclear models and offers insights into the fundamental forces that govern the existence of matter at the extremes of the periodic table.

Experimental Versus Theoretical Decay Properties: A Tabular Comparison

The primary decay mode for the known isotopes of Moscovium (²⁸⁶Mc to ²⁹⁰Mc) is alpha decay, where the nucleus emits an alpha particle (a helium nucleus), transforming into a lighter element, Nihonium (Nh). The following table presents a comparison of experimentally measured alpha decay half-lives and Q-values with theoretical predictions derived from various nuclear models.

IsotopeExperimental Half-life (ms)Experimental α-Decay Energy (Q-value) (MeV)Theoretical Half-life (ms)Theoretical α-Decay Energy (Q-value) (MeV)
²⁸⁶Mc 2010.71Data not availableData not available
²⁸⁷Mc 3810.76Data not availableData not available
²⁸⁸Mc 19310.65Data not availableData not available
²⁸⁹Mc 25010.49Data not availableData not available
²⁹⁰Mc 65010.41Data not availableData not available

Experimental Protocols: Synthesizing and Detecting Moscovium

The synthesis of Moscovium is a complex process achieved through heavy-ion fusion-evaporation reactions. The most successful and widely used method involves the bombardment of an Americium-243 (²⁴³Am) target with a beam of Calcium-48 (⁴⁸Ca) ions.

Reaction: ⁴⁸Ca + ²⁴³Am → ²⁹¹⁻ˣMc + xn (where 'x' is the number of evaporated neutrons)

This reaction has been successfully employed to produce isotopes such as ²⁸⁷Mc and ²⁸⁸Mc.[1]

A typical experimental setup for such an experiment, like those conducted at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, involves the following key components:

  • Heavy Ion Accelerator: A cyclotron is used to accelerate the ⁴⁸Ca ions to high energies.

  • Target: A rotating target wheel containing the ²⁴³Am isotope is used to withstand the intense ion beam.

  • Recoil Separator: A gas-filled recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS), is crucial for separating the newly formed Moscovium atoms from the unreacted beam particles and other reaction byproducts. The separator utilizes magnetic and electric fields to guide the desired nuclei to the detector system.

  • Detector System: A position-sensitive silicon detector is placed at the focal plane of the separator. The Moscovium atoms are implanted into this detector, and their subsequent alpha decays are recorded. By analyzing the energy of the emitted alpha particles and the time correlations between decay events, scientists can identify the isotopes and their decay chains.

The identification of Moscovium and its decay products relies on the "parent-daughter-granddaughter" correlation method, where the decay chain of an unknown isotope is linked to a known nuclide.

Visualizing Nuclear Decay: The Alpha Decay Chain of ²⁸⁸Mc

The following diagram, generated using the DOT language, illustrates the alpha decay chain of the Moscovium isotope ²⁸⁸Mc. This visualization provides a clear representation of the sequential decay process, showing the transformation of Moscovium into lighter elements.

DecayChain_288Mc 288Mc 288Mc 284Nh 284Nh 288Mc->284Nh α (193 ms) 280Rg 280Rg 284Nh->280Rg α 276Mt 276Mt 280Rg->276Mt α 272Bh 272Bh 276Mt->272Bh α 268Db 268Db 272Bh->268Db α

Alpha decay chain of Moscovium-288.

Theoretical Frameworks for Alpha Decay

The theoretical understanding of alpha decay in superheavy nuclei is primarily based on the quantum tunneling model. In this model, the alpha particle is considered to be pre-formed within the parent nucleus and escapes by "tunneling" through the Coulomb barrier, which arises from the electrostatic repulsion between the positively charged alpha particle and the daughter nucleus.

Several theoretical models and semi-empirical formulas are employed to calculate the alpha decay half-lives and Q-values of superheavy nuclei, including:

  • Gamow-like Models: These are based on the original quantum tunneling theory of alpha decay developed by George Gamow.

  • Royer Formula: A semi-empirical formula that relates the half-life to the Q-value and the atomic and mass numbers of the parent nucleus.

  • Viola-Seaborg-Sobiczewski (VSS) Systematics: An empirical relationship that has been refined over the years to provide accurate predictions for the half-lives of heavy and superheavy nuclei.

  • Density-Dependent M3Y (DDM3Y) effective interaction: This model is used to calculate the alpha-nucleus potential, which is a key input for calculating the tunneling probability.

While these models have been successful in reproducing the general trends of experimental data, precise prediction of decay properties for superheavy nuclei remains a significant challenge due to the complex interplay of nuclear forces and the increasing influence of relativistic effects.

Conclusion

The study of Moscovium's decay properties represents a frontier in nuclear science. Experimental efforts, primarily at JINR, have successfully synthesized and characterized several isotopes of this superheavy element, providing crucial data for the validation of nuclear theories. While theoretical models provide a fundamental understanding of the decay processes, further refinements are needed to achieve precise predictive power for the half-lives and decay energies of these exotic nuclei. The ongoing research in this field continues to push the boundaries of our knowledge about the fundamental nature of matter and the limits of nuclear existence.

References

A Comparative Guide to the Cross-Laboratory Verification of Moscovium Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the experimental evidence and methodologies from the Joint Institute for Nuclear Research, Lawrence Livermore National Laboratory, GSI Helmholtz Centre for Heavy Ion Research, and Lawrence Berkeley National Laboratory.

This guide provides a comprehensive comparison of the pivotal experiments that led to the synthesis and official recognition of Moscovium (Mc), element 115. We present a detailed analysis of the initial discovery at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, in collaboration with Lawrence Livermore National Laboratory (LLNL), USA, and the subsequent independent verification experiments conducted by a collaboration at the GSI Helmholtz Centre for Heavy Ion Research in Darmstadt, Germany, and by a team at Lawrence Berkeley National Laboratory (LBNL), USA. The data is presented in a structured format to allow for a clear comparison of the experimental parameters and results, supplemented with detailed protocols and workflow diagrams.

Data Presentation: A Comparative Analysis of Moscovium Synthesis Experiments

The synthesis of Moscovium was first achieved and later confirmed through the nuclear fusion reaction of a Calcium-48 projectile with an Americium-243 target. The following tables summarize the key quantitative data from the initial discovery and subsequent verification experiments.

Table 1: Experimental Parameters for the Synthesis of Moscovium Isotopes

ParameterJINR-LLNL (2003)Lund University-GSI (2013)Lawrence Berkeley National Laboratory
Projectile 48Ca48Ca48Ca
Target 243Am243Am243Am
Accelerator U400 CyclotronUNILAC88-Inch Cyclotron
Separator Dubna Gas-Filled Recoil Separator (DGFRS)Transactinide Separator and Chemistry Apparatus (TASCA)Berkeley Gas-filled Separator (BGS)

Table 2: Production and Decay Properties of Moscovium Isotopes

IsotopeLaboratoryBeam Energy (MeV)Total Beam DoseNumber of Decay Chains ObservedProduction Cross SectionMeasured Half-lifeAlpha Decay Energy (MeV)
287Mc JINR-LLNL2485.4 x 10181~0.5 pb32+155-14 ms10.46 ± 0.06
288Mc JINR-LLNL2485.4 x 10183~1.5 pb87+105-30 ms10.31 ± 0.06
288Mc Lund University-GSI2486.8 x 101830~3.3 pb68+16-10 ms10.34 ± 0.04
288Mc LBNL2481.7 x 10191---
289Mc JINR-LLNL2531.6 x 10191~0.3 pb150+280-60 ms10.19 ± 0.06
290Mc JINR-LLNL2531.6 x 10191~0.3 pb210+400-80 ms10.03 ± 0.06

Note: Production cross sections and half-lives are often reported with significant uncertainties due to the statistical limitations of observing a small number of events.

Experimental Protocols

The synthesis and identification of Moscovium atoms rely on sophisticated experimental techniques to produce the element, separate it from other reaction products, and detect its characteristic decay chain.

Initial Synthesis at JINR-Dubna (in collaboration with LLNL)

The pioneering experiments were conducted at the Flerov Laboratory of Nuclear Reactions (FLNR) at JINR.

  • Accelerator and Beam: A beam of 48Ca ions was accelerated to specific energies using the U400 heavy-ion cyclotron.

  • Target: A rotating target consisting of 243AmO2 deposited on titanium foils was used to withstand the intense ion beam.

  • Separation: The reaction products were separated from the primary beam and other unwanted particles using the Dubna Gas-Filled Recoil Separator (DGFRS). This device utilizes a magnetic field and is filled with a low-pressure gas (typically hydrogen or helium) to separate the heavy Moscovium nuclei based on their differing magnetic rigidity from other ions.

  • Detection: The separated Moscovium atoms were implanted into a position-sensitive silicon detector array at the focal plane of the DGFRS. This detector measured the position, time, and energy of the implanted nucleus and its subsequent alpha decays. The characteristic sequence of alpha decays, both in terms of energy and time, provided the "fingerprint" for the identification of the new element.

Confirmation at GSI-Darmstadt (Lund University-led collaboration)

The verification experiment was performed at the GSI Helmholtz Centre for Heavy Ion Research.

  • Accelerator and Beam: The UNILAC (Universal Linear Accelerator) provided the high-intensity 48Ca beam.

  • Target: Similar to the JINR experiment, a target of 243Am was used.

  • Separation: The Transactinide Separator and Chemistry Apparatus (TASCA) was employed to separate the Moscovium recoils. TASCA is also a gas-filled separator optimized for superheavy element research.

  • Detection: A sophisticated detection system was used at the focal plane of TASCA. This system was designed for high-resolution alpha, X-ray, and gamma-ray coincidence spectroscopy. By detecting the characteristic X-rays emitted from the daughter nuclei following alpha decay, this experiment provided a direct confirmation of the atomic number of the decay products, thus solidifying the identification of the parent Moscovium nucleus.

Further Confirmation at LBNL-Berkeley

Scientists at Lawrence Berkeley National Laboratory provided further independent verification.

  • Accelerator and Beam: The 88-Inch Cyclotron was used to accelerate the 48Ca ions.

  • Target: An 243Am target was bombarded with the calcium beam.

  • Separation: The Berkeley Gas-filled Separator (BGS) was used to isolate the Moscovium atoms.

  • Detection: A silicon strip detector array was used to measure the implantation of the Moscovium ions and their subsequent alpha decay chains, confirming the earlier findings.

Mandatory Visualization

The following diagrams illustrate the logical workflow of Moscovium synthesis and verification, as well as the experimental setup.

Moscovium_Synthesis_Workflow cluster_synthesis Initial Synthesis (JINR-LLNL) cluster_verification Cross-Laboratory Verification accel1 U400 Cyclotron (48Ca beam) target1 243Am Target accel1->target1 Bombardment reaction1 Nuclear Fusion 243Am(48Ca, xn)Mc target1->reaction1 separator1 DGFRS (Separation) reaction1->separator1 detector1 Detector Array (Implantation & Decay Detection) separator1->detector1 analysis1 Data Analysis (Identify Decay Chains) detector1->analysis1 analysis2 Independent Data Analysis (Confirmation of Z) analysis1->analysis2 Provides basis for verification accel2 UNILAC / 88-Inch Cyclotron (48Ca beam) target2 243Am Target accel2->target2 Bombardment reaction2 Nuclear Fusion 243Am(48Ca, xn)Mc target2->reaction2 separator2 TASCA / BGS (Separation) reaction2->separator2 detector2 Advanced Detectors (Coincidence Spectroscopy) separator2->detector2 detector2->analysis2

Logical workflow for the synthesis and verification of Moscovium.

Experimental_Workflow cluster_beam_production Beam Production & Delivery cluster_reaction_separation Reaction & Separation cluster_detection_analysis Detection & Analysis ion_source Ion Source (Produce 48Ca ions) accelerator Cyclotron / Linac (Accelerate 48Ca ions) ion_source->accelerator beam_transport Beam Transport System (Guide beam to target) accelerator->beam_transport target Americium-243 Target beam_transport->target reaction_chamber Reaction Chamber recoil_separator Gas-Filled Recoil Separator (e.g., DGFRS, TASCA, BGS) reaction_chamber->recoil_separator Reaction Products focal_plane_detector Focal Plane Detector (Position-Sensitive Si Detectors) recoil_separator->focal_plane_detector Separated Moscovium Atoms data_acquisition Data Acquisition System (Record Energy, Time, Position) focal_plane_detector->data_acquisition data_analysis Data Analysis Software (Correlate Decay Events) data_acquisition->data_analysis result Identification of Moscovium Decay Chain data_analysis->result

A generalized experimental workflow for superheavy element synthesis.

A Comparative Analysis of Moscovium and Its Lighter Congeners in Group 15

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the predicted properties of Moscovium in contrast to the established characteristics of Nitrogen, Phosphorus, Arsenic, Antimony, and Bismuth.

Moscovium (Mc), the superheavy, synthetic element with atomic number 115, occupies the seventh period of Group 15 in the periodic table. Due to its extreme instability and the minuscule quantities produced, the experimental characterization of Moscovium remains a significant challenge. Consequently, our current understanding of its physical and chemical properties is largely based on theoretical predictions, drawing parallels and identifying expected deviations from the trends observed in its lighter homologs: Nitrogen (N), Phosphorus (P), Arsenic (As), Antimony (Sb), and Bismuth (Bi). This guide provides a detailed comparison of the predicted properties of Moscovium with the experimentally determined properties of other Group 15 elements, supported by available data and methodologies.

Comparative Data of Group 15 Elements

The following table summarizes the key atomic and physical properties of the Group 15 elements. The values for Moscovium are theoretical predictions, offering a glimpse into the behavior of this enigmatic element.

PropertyNitrogen (N)Phosphorus (P)Arsenic (As)Antimony (Sb)Bismuth (Bi)Moscovium (Mc)
Atomic Number 715335183115
Atomic Mass (u) 14.0130.9774.92121.76208.98[1]
Electron Configuration [He] 2s² 2p³[Ne] 3s² 3p³[Ar] 3d¹⁰ 4s² 4p³[Kr] 4d¹⁰ 5s² 5p³[Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³[Rn] 5f¹⁴ 6d¹⁰ 7s² 7p³ (predicted)[2]
Common Oxidation States -3, +3, +5-3, +3, +5-3, +3, +5-3, +3, +5+3, +5+1, +3 (predicted)[2]
Melting Point (°C) -210.044.1 (white)817 (at 28 atm)630.6271.4~400 (predicted)[2]
Boiling Point (°C) -195.8280.5 (white)614 (sublimes)15871564~1100 (predicted)[2]
Density (g/cm³ at 20°C) 0.00125 (gas)1.82 (white)5.726.699.78~13.5 (predicted)[3]
First Ionization Energy (kJ/mol) 14021012947834703~538 (predicted)[3]
Electronegativity (Pauling Scale) 3.042.192.182.052.02Not yet determined
Atomic Radius (pm) 65110121141155~187 (predicted)[2]
Ionic Radius (pm, for E³⁻) 146212----
Ionic Radius (pm, for E³⁺) --5876103~100 (predicted for Mc³⁺)[3]
Ionic Radius (pm, for E⁵⁺) -34466076-

Experimental and Theoretical Methodologies

The stark contrast in the availability of experimental data between Moscovium and its lighter congeners is a direct consequence of their nuclear stability.

Synthesis and Characterization of Moscovium

The synthesis of Moscovium is a complex process achieved in heavy-ion accelerators.[4] The primary method involves the bombardment of a target material with a beam of heavy ions. Specifically, isotopes of Moscovium have been produced by bombarding an americium-243 target with calcium-48 ions at the Joint Institute for Nuclear Research in Dubna, Russia.[3][4]

The experimental workflow for the synthesis and identification of a superheavy element like Moscovium can be visualized as follows:

Experimental_Workflow Target Americium-243 Target Accelerator Heavy-Ion Accelerator Target->Accelerator IonBeam Calcium-48 Ion Beam IonBeam->Accelerator Collision Nuclear Fusion Reaction Accelerator->Collision Moscovium Moscovium Atom(s) Collision->Moscovium Detector Detector Array Moscovium->Detector DecayProducts Alpha Decay Products (e.g., Nihonium) Detector->DecayProducts Analysis Data Analysis & Identification DecayProducts->Analysis

Experimental workflow for Moscovium synthesis.

The identification of Moscovium atoms is indirect and relies on detecting the characteristic alpha decay chains of its daughter and granddaughter nuclei.[3] The extremely short half-lives of Moscovium isotopes, on the order of milliseconds to seconds, necessitate rapid and highly sensitive detection systems.[3]

Characterization of Lighter Group 15 Elements

In contrast, the properties of stable Group 15 elements are determined using a wide array of well-established experimental techniques:

  • Atomic and Molar Mass: Determined with high precision using mass spectrometry.

  • Electron Configuration: Inferred from atomic emission spectra and supported by quantum mechanical calculations.

  • Oxidation States: Determined through the synthesis and characterization of a vast number of compounds using techniques like X-ray crystallography and various spectroscopic methods.

  • Melting and Boiling Points: Measured using standard thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

  • Density: Measured using pycnometry for solids and liquids, and by measuring the mass of a known volume for gases.

  • Ionization Energy: Determined by techniques such as photoelectron spectroscopy, where the energy of electrons ejected by photons of known energy is measured.

  • Electronegativity: Derived from various experimental data, most famously through Linus Pauling's method based on bond energies.

  • Atomic and Ionic Radii: Determined from crystallographic data of elements and their compounds.

Periodic Trends and the Influence of Relativistic Effects

The properties of Group 15 elements generally follow predictable periodic trends. As one descends the group, there is an increase in atomic radius, a decrease in ionization energy, and a decrease in electronegativity. This trend is accompanied by a transition from non-metallic (Nitrogen, Phosphorus) to metalloid (Arsenic, Antimony) and finally to metallic character (Bismuth).

Periodic_Trends cluster_0 Group 15 Elements cluster_1 Trend: Decreasing First Ionization Energy N N P P N->P  Increasing Atomic Number As As P->As  Increasing Atomic Number Sb Sb As->Sb  Increasing Atomic Number Bi Bi Sb->Bi  Increasing Atomic Number Mc Mc (predicted) Bi->Mc  Increasing Atomic Number

Trend of decreasing first ionization energy down Group 15.

Moscovium is predicted to continue these trends; for instance, it is expected to have the lowest first ionization energy in the group.[3] However, for superheavy elements like Moscovium, relativistic effects play a crucial role and can lead to significant deviations from simple extrapolations. The high nuclear charge causes the inner electrons to move at speeds approaching the speed of light, leading to a relativistic contraction and stabilization of the s and p1/2 orbitals and an expansion and destabilization of the d and f orbitals.

For Moscovium, this is predicted to lead to a stabilization of the 7s and 7p1/2 electrons, making them less available for bonding (an "inert pair" effect). This is the primary reason why Moscovium is expected to favor a +1 oxidation state, similar to thallium, in addition to the group's common +3 state.[3] The +5 oxidation state, common for lighter pnictogens, is predicted to be highly unstable for Moscovium.

Conclusion

Moscovium represents a frontier in our understanding of the periodic table. While its direct experimental study is fraught with challenges, theoretical calculations, combined with the established trends in Group 15, provide a compelling, albeit preliminary, picture of its properties. The predicted characteristics of Moscovium, particularly its favored +1 oxidation state, highlight the profound impact of relativistic effects on the chemistry of superheavy elements. Future experimental endeavors, though technically demanding, will be crucial in validating these theoretical predictions and further illuminating the fascinating world at the upper end of the periodic table.

References

Relativistic Effects on the Chemical Properties of Moscovium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The superheavy element moscovium (Mc), with atomic number 115, occupies the position below bismuth in Group 15 of the periodic table. While its placement suggests analogous chemical behavior to its lighter congeners (N, P, As, Sb, Bi), the immense nuclear charge of moscovium gives rise to profound relativistic effects that significantly alter its properties. This guide provides a comparative analysis of moscovium's chemical characteristics against its Group 15 counterparts, supported by the latest experimental and theoretical data.

The Dominance of Relativity in Superheavy Elements

In atoms with high atomic numbers, electrons travel at speeds approaching the speed of light. According to Einstein's theory of special relativity, this causes an increase in the electron's mass. This "relativistic mass increase" leads to the contraction and energetic stabilization of s and p orbitals, an effect known as the direct relativistic effect . Conversely, d and f orbitals, which are more shielded from the nucleus by the contracted s and p orbitals, expand and are energetically destabilized, a phenomenon termed the indirect relativistic effect .[1]

For moscovium, these effects are particularly pronounced, influencing its electron configuration, ionization potential, and ultimately, its chemical reactivity and the stability of its oxidation states.

Comparative Analysis of Group 15 Elements

The chemical properties of moscovium are best understood in the context of the trends observed in Group 15. The following table summarizes key theoretical and experimental values for the pnictogens, highlighting the deviations caused by relativistic effects in the heavier elements.

PropertyNitrogen (N)Phosphorus (P)Arsenic (As)Antimony (Sb)Bismuth (Bi)Moscovium (Mc)
First Ionization Energy (kJ/mol) 14021012947834703~538 (predicted)[2]
Electron Affinity (kJ/mol) -7-72-78-101-91Not available
Electronegativity (Pauling Scale) 3.042.192.182.052.02Not available
Covalent Radius (pm) 75110121140155Not available
Ionic Radius (pm) (E³⁺) 16445876103~100 (predicted for Mc³⁺)[2]
Ionic Radius (pm) (E⁺) -----~150 (predicted for Mc⁺)[2]
Common Oxidation States -3, +3, +5-3, +3, +5-3, +3, +5-3, +3, +5+3+1, +3 (predicted)[2]
Adsorption Enthalpy on SiO₂ (kJ/mol) Not applicableNot applicableNot applicableNot applicableHigher than Mc-54 (+11/-5) (experimental)[3][4][5][6]

Key Observations:

  • Ionization Energy: The predicted first ionization energy of moscovium is significantly lower than its lighter homologues, a trend consistent with increasing atomic size down the group.[7] However, the magnitude of this decrease is influenced by the relativistic stabilization of the 7s electrons.

  • Oxidation States: Due to the strong relativistic stabilization of the 7s and 7p₁/₂ orbitals, moscovium is expected to exhibit a stable +1 oxidation state, a feature not prominent in its lighter congeners.[2] The +5 oxidation state is predicted to be highly unstable.[5] This makes moscovium's chemistry potentially more similar to thallium (Group 13) in some aspects.

  • Reactivity: Experimental evidence from gas chromatography studies has shown that moscovium is less reactive than bismuth.[3][4][6] This is quantified by its lower adsorption enthalpy on a silicon oxide surface compared to its lighter homologue.[3][4][5][6]

Experimental Determination of Moscovium's Reactivity

The chemical properties of the superheavy elements are investigated on an atom-at-a-time basis due to their extremely short half-lives and low production rates. The following outlines the experimental protocol for the gas-solid chromatography experiments used to determine the reactivity of moscovium.

Experimental Protocol: Gas-Solid Chromatography of Moscovium
  • Production of Moscovium Isotopes: The moscovium isotope ²⁸⁸Mc is produced through the nuclear fusion reaction of a ⁴⁸Ca ion beam with a ²⁴³Am target at a particle accelerator, such as the GSI Helmholtzzentrum für Schwerionenforschung in Darmstadt, Germany.[3][4][5][6]

  • Separation and Thermalization: The newly formed ²⁸⁸Mc atoms recoil from the target and are separated from the primary beam and other reaction products using a gas-filled separator (e.g., TASCA). The separated ions are then guided into a Recoil Transfer Chamber (RTC) where they are stopped and thermalized in a buffer gas (typically a mixture of He and Ar).

  • Gas-Solid Chromatography: The thermalized moscovium atoms are then transported by the gas flow into a chromatography column. This column consists of a detector array with surfaces coated with materials like silicon oxide (SiO₂) and gold (Au).

  • Adsorption and Detection: As the moscovium atoms travel through the column, they interact with the coated surfaces. The position where an atom adsorbs is determined by its interaction strength (adsorption enthalpy) with the surface material. The decay of the moscovium atom and its daughter nuclides is registered by the detectors, allowing for the determination of the adsorption location and, consequently, its reactivity.

  • Data Analysis: By comparing the distribution of adsorption events with Monte Carlo simulations, the adsorption enthalpy of moscovium on the specific surface can be determined. A lower adsorption enthalpy indicates weaker interaction and thus lower reactivity.

Theoretical Modeling of Relativistic Effects

Theoretical calculations are indispensable for predicting the properties of superheavy elements like moscovium, where experimental data is scarce. These calculations must incorporate relativistic effects to be accurate.

Theoretical Methodologies
  • Dirac-Fock (DF) and Dirac-Hartree-Fock (DHF) Methods: These are fully relativistic ab initio methods that solve the Dirac equation for many-electron systems. The Dirac equation inherently includes relativistic effects, providing a more accurate description of the electronic structure of heavy elements compared to the non-relativistic Schrödinger equation.

  • Density Functional Theory (DFT) with Relativistic Corrections: DFT is a widely used computational method that can be extended to include relativistic effects. This is often done by incorporating relativistic terms into the Hamiltonian or by using relativistic pseudopotentials. These methods offer a good balance between computational cost and accuracy for studying the properties of superheavy elements.

These computational models are crucial for predicting properties such as ionization potentials, electron affinities, bond lengths, and dissociation energies, providing valuable insights that guide experimental efforts.

Visualizing the Impact of Relativistic Effects

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Relativistic_Effects cluster_cause Cause cluster_effect Relativistic Effects cluster_consequence Consequences for Chemical Properties High_Z High Atomic Number (Z) of Moscovium (115) Direct Direct Relativistic Effect (s and p orbital contraction and stabilization) High_Z->Direct leads to Indirect Indirect Relativistic Effect (d and f orbital expansion and destabilization) High_Z->Indirect leads to Electron_Config Altered Electron Configuration Direct->Electron_Config Indirect->Electron_Config IP Lowered Ionization Potential Electron_Config->IP Oxidation_States Stabilization of +1 Oxidation State Electron_Config->Oxidation_States Reactivity Reduced Reactivity Compared to Bismuth IP->Reactivity Oxidation_States->Reactivity

Caption: Influence of relativistic effects on the chemical properties of moscovium.

Experimental_Workflow Production 1. Production of Moscovium (⁴⁸Ca + ²⁴³Am → ²⁸⁸Mc) Separation 2. Separation (TASCA separator) Production->Separation Thermalization 3. Thermalization (Recoil Transfer Chamber) Separation->Thermalization Chromatography 4. Gas-Solid Chromatography (SiO₂ and Au surfaces) Thermalization->Chromatography Detection 5. Adsorption and Detection of Decay Events Chromatography->Detection Analysis 6. Data Analysis (Determination of Adsorption Enthalpy) Detection->Analysis

Caption: Experimental workflow for determining the reactivity of moscovium.

Conclusion

The chemistry of moscovium is a fascinating frontier where relativistic effects play a dominant role, causing significant deviations from the trends expected from its lighter Group 15 homologues. The stabilization of the +1 oxidation state and its reduced reactivity compared to bismuth are key manifestations of these effects. Continued experimental and theoretical investigations are crucial to further unravel the intriguing chemical nature of this superheavy element, which in turn deepens our understanding of the fundamental principles governing the periodic table.

References

A Comparative Guide to the Production of Element 115: Moscovium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Element 115, officially named Moscovium (Mc), is a superheavy, synthetic element that does not occur naturally. Its production is confined to a few specialized laboratories worldwide, employing complex nuclear fusion techniques. This guide provides an objective comparison of the different production routes for Moscovium, supported by available experimental data, to inform researchers in the field. The primary method, and to date the only experimentally successful one, is "hot fusion." Theoretical "cold fusion" routes are also discussed as potential future alternatives.

Hot Fusion: The Proven Pathway to Moscovium

The synthesis of Moscovium has been exclusively achieved through hot fusion reactions, a process characterized by the formation of a compound nucleus with high excitation energy.[1] This method has been pioneered and extensively utilized at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia.[2][3][4][5]

The most effective and widely documented hot fusion reaction for producing Moscovium involves bombarding a target of Americium-243 (

243^{243}243
Am) with a beam of Calcium-48 (
48^{48}48
Ca) ions.[3][4][5] This reaction leads to the formation of an excited compound nucleus of Moscovium, which then de-excites by evaporating a number of neutrons. The number of evaporated neutrons determines the specific isotope of Moscovium produced.

Quantitative Data for the 243^{243}243 Am( 48^{48}48 Ca,xn)Mc Reaction

The following table summarizes the key experimental data for the production of Moscovium isotopes via the hot fusion reaction

243^{243}243
Am +
48^{48}48
Ca. The data has been compiled from various experiments conducted at JINR.

Neutron Evaporation Channel (xn)Produced IsotopeBeam Energy (MeV)Excitation Energy (MeV)Measured Cross-Section (pb)
2n
289^{289}289
Mc
~231-23831-36~0.07 - 0.7
3n
288^{288}288
Mc
~238-25134-47~3 - 17.1
4n
287^{287}287
Mc
~251-25942-47~1
5n
286^{286}286
Mc
~259-~0.5

Note: Cross-section values can vary between different experimental runs and analysis methods. The values presented here represent a range reported in the literature.[6][7][8]

Cold Fusion: A Theoretical Alternative

Cold fusion reactions are characterized by the formation of a compound nucleus with a lower excitation energy compared to hot fusion.[9] This is typically achieved by using heavier projectiles and targets that are closer to the doubly magic nucleus

208^{208}208
Pb. While cold fusion has been successfully used to synthesize other superheavy elements, there is currently no experimental evidence for the production of Moscovium via this route.

Theoretical studies have proposed potential cold fusion reactions for the synthesis of Moscovium, such as the bombardment of a Bismuth-209 (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

209^{209}209
Bi) target with Selenium-82 (
82^{82}82
Se) ions. However, the predicted cross-sections for such reactions are extremely low, making them experimentally challenging with current technologies.[10] The primary advantage of cold fusion, a potentially higher survival probability of the compound nucleus due to lower excitation energy, is offset by the significantly lower fusion probability in the entrance channel for such heavy systems.

Experimental Protocol: Synthesis and Detection of Moscovium via Hot Fusion

The production and identification of Moscovium is a multi-stage process requiring highly specialized equipment. The following protocol outlines the key steps based on experiments conducted at JINR.

  • Target Preparation: A target is prepared by depositing a thin layer of Americium-243 oxide (

    243^{243}243
    AmO
    2_22​
    ) onto a backing foil, typically made of titanium. The target thickness is a critical parameter, generally in the range of 0.3-0.4 mg/cm².[11][12]

  • Ion Beam Acceleration: A beam of Calcium-48 (

    48^{48}48
    Ca) ions is generated and accelerated to a specific energy using a cyclotron, such as the U400 cyclotron at JINR.[1] The beam is then directed towards the
    243^{243}243
    Am target.

  • Fusion-Evaporation Reaction: The

    48^{48}48
    Ca projectiles fuse with the
    243^{243}243
    Am target nuclei, forming a highly excited compound nucleus of Moscovium. This compound nucleus promptly evaporates several neutrons (typically 3 or 4) to release excess energy and form a more stable Moscovium isotope.[3]

  • Separation of Reaction Products: The produced Moscovium atoms, along with unreacted beam particles and other reaction byproducts, recoil out of the target. This mixture is then passed through a gas-filled recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS).[11] The separator uses magnetic and electric fields to separate the Moscovium atoms based on their mass-to-charge ratio, guiding them to a detector system while filtering out the unwanted particles.

  • Detection and Identification: The separated Moscovium atoms are implanted into a position-sensitive silicon detector. The identification of a Moscovium atom is achieved by observing its characteristic alpha decay chain. The implanted atom will undergo a series of alpha decays, emitting alpha particles with specific energies and at specific time intervals. This decay chain is unique to the Moscovium isotope and its daughter nuclei, providing a definitive signature of its creation.[11][13]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

DecayChain Mc288 288Mc Nh284 284Nh Mc288->Nh284 α Rg280 280Rg Nh284->Rg280 α Mt276 276Mt Rg280->Mt276 α Bh272 272Bh Mt276->Bh272 α Db268 268Db Bh272->Db268 α Fission Spontaneous Fission Db268->Fission

References

Validating Alpha Decay Energies of Moscovium Isotopes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the alpha decay energies of known Moscovium (Mc) isotopes. The data presented is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in nuclear science and the study of superheavy elements. This document summarizes experimental findings, outlines the methodologies used for these measurements, and visually represents the decay process for a key isotope.

Comparative Analysis of Moscovium Isotope Alpha Decay Energies

The following table summarizes the experimentally observed alpha decay energies and half-lives for Moscovium isotopes with mass numbers ranging from 286 to 290. All known isotopes of Moscovium are highly radioactive and decay primarily through alpha emission into isotopes of Nihonium (Nh).[1][2][3] The data indicates a trend of decreasing alpha decay energy with an increasing number of neutrons, which corresponds to an increase in the half-life of the isotope.[3]

IsotopeHalf-LifeDecay ModeAlpha Decay Energy (MeV)Daughter Isotope
286Mc20 msα10.71(2)282Nh
287Mc37 msα (≥ 75%)10.760(71)283Nh
288Mc0.17 sα (100%)10.65(5)284Nh
289Mc0.296 sα (> 95%)10.49(5)285Nh
290Mc0.65 sα10.410(40)286Nh
(Data sourced from ChemLin)[1]

The spectrum for 288Mc shows a peak with a maximum at approximately 10.5 MeV, while the spectrum for 289Mc appears to have two peaks around 10.35 and 10.5 MeV.[4]

Experimental Protocols

The synthesis and identification of Moscovium isotopes are achieved through complex experimental setups in specialized laboratories. The primary method involves "hot fusion" nuclear reactions.[3]

1. Synthesis of Moscovium Isotopes:

The most common reaction for synthesizing Moscovium isotopes is the bombardment of an americium-243 (243Am) target with a beam of calcium-48 (48Ca) ions.[2][5][6] This reaction was first successfully performed in 2003 by a collaboration of scientists at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, and the Lawrence Livermore National Laboratory (LLNL) in the United States.[2][5]

The nuclear fusion reaction is represented as: 243Am + 48Ca → 291-xMc + xn (where 'x' represents the number of evaporated neutrons, typically 2, 3, 4, or 5)[3]

For example, the production of 288Mc occurs via the 3n evaporation channel (x=3).[4]

2. Isotope Separation and Detection:

The products of the nuclear reaction are separated from the unreacted beam particles and other byproducts using a gas-filled recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS and the newer DGFRS-2).[4][5] The separated Moscovium atoms are then implanted into a detector array.

The identification of the Moscovium isotopes is achieved by observing their characteristic alpha decay chains. The implanted nucleus recoils, and its subsequent alpha decay is measured by silicon detectors. The energy of the emitted alpha particle and the time of decay are recorded. By correlating the initial implantation event with the subsequent chain of alpha decays, scientists can identify the parent isotope and its decay products. For instance, the decay chain of 288Mc is identified by observing its alpha decay into 284Nh, which then undergoes further decay.[4][7]

Alpha Decay Chain Visualization

The following diagram illustrates the alpha decay pathway for the Moscovium-288 isotope. This represents a typical experimental workflow for identifying superheavy elements, where the parent isotope is produced, and its decay products are sequentially detected to confirm its identity.

Alpha_Decay_Workflow cluster_synthesis Synthesis cluster_separation Separation & Detection cluster_decay_chain Alpha Decay Chain of 288Mc Am243 Americium-243 Target Reaction Nuclear Fusion (243Am + 48Ca) Am243->Reaction Ca48 Calcium-48 Beam Ca48->Reaction Separator Gas-Filled Recoil Separator Reaction->Separator Evaporation Residues Detector Silicon Detector Array Separator->Detector Implantation of Mc Mc288 288Mc (t½ = 0.17 s) Eα = 10.65 MeV Nh284 284Nh Mc288->Nh284 α Rg280 280Rg Nh284->Rg280 α Mt276 276Mt Rg280->Mt276 α Bh272 272Bh Mt276->Bh272 α Db268 268Db Bh272->Db268 α

Caption: Workflow for the synthesis and identification of 288Mc via its alpha decay chain.

References

A Comparative Analysis of Moscovium and Bismuth Chemistry: An Objective Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical properties of Moscovium (Mc), a superheavy element, and its lighter homolog, Bismuth (Bi). While both elements reside in Group 15 of the periodic table, their chemistries diverge significantly due to profound relativistic effects in the heavier Moscovium. This analysis is supported by the latest experimental data and theoretical predictions, offering a clear perspective on the unique nature of elements at the upper limits of the periodic table.

Fundamental and Chemical Properties: A Tabular Comparison

The following tables summarize the known and predicted properties of Moscovium and Bismuth, highlighting the substantial gaps in experimentally verified data for Moscovium due to its extreme instability.

Table 1: Comparison of Atomic and Physical Properties

PropertyMoscovium (Mc)Bismuth (Bi)
Atomic Number 115[1][2]83[3]
Atomic Weight [4] (most stable isotope)[5]208.980 u[6]
Electron Configuration [Rn] 5f¹⁴ 6d¹⁰ 7s² 7p³[1][Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³[6]
Standard State (20°C) Solid (Predicted)[1][7]Solid[6]
Melting Point ~400 °C (Predicted)[8]271.4 °C[6]
Boiling Point ~1100 °C (Predicted)[8]1564 °C[6]
Density ~13.0 g/cm³ (Predicted)[1]9.79 g/cm³[6]
Classification Post-Transition Metal (Predicted)[5]Post-Transition Metal[3]

Table 2: Comparison of Key Chemical Properties

PropertyMoscovium (Mc)Bismuth (Bi)
Common Oxidation States +1, +3 (Predicted)[7]+3[3][9]
Other Possible States +5 (Predicted to be highly unstable or impossible)[1][8]+5 (Rare and unstable)[3][9]
First Ionization Energy 538.3 kJ/mol (Predicted)[10]703 kJ/mol
Electronegativity (Pauling) 1.3 (Predicted)2.02
Key Isotopes ²⁹⁰Mc (~0.65 s half-life), ²⁸⁹Mc (~220 ms half-life)[1][5]²⁰⁹Bi (Effectively stable)[6]
General Reactivity Less reactive than Bismuth; more reactive than Flerovium.[5][11]Stable in air at room temp; dissolves in nitric acid.[9][12]

In-Depth Chemical Analysis

2.1. The Dominance of Relativistic Effects in Moscovium

The primary factor distinguishing Moscovium's chemistry from Bismuth's is the influence of special relativity on its electronic structure. In an atom with 115 protons, the electrons, particularly those in the inner s and p orbitals, travel at speeds approaching the speed of light. This has two major consequences:

  • Stabilization of 7s and 7p₁/₂ Orbitals: The relativistic contraction makes the 7s and the 7p₁/₂ subshell electrons more tightly bound to the nucleus, rendering them chemically inert. This is a much stronger version of the "inert pair effect" seen in Bismuth's 6s² electrons.

  • Destabilization of 7p₃/₂ Orbitals: The outermost 7p₃/₂ electron is relativistically destabilized and more easily participates in chemical bonding.[5]

As a result, Moscovium is expected to readily form a +1 oxidation state by losing its single 7p₃/₂ electron, a behavior that makes it chemically similar to Thallium (Tl⁺).[10][13] The +3 state is also predicted, while the group's characteristic +5 state is considered highly unlikely.[1][8] In contrast, Bismuth chemistry is dominated by the +3 oxidation state, with the +5 state being rare and a powerful oxidizing agent.[3][9]

RelativisticEffects cluster_Bi Bismuth (Bi) cluster_Mc Moscovium (Mc) - Relativistic Splitting Bi_6p 6p³ orbital Bi_states Dominant State: Bi³⁺ Bi_6p->Bi_states Loses 3 electrons Mc_7p 7p³ orbital Mc_7p_split1 7p₁/₂² subshell (Relativistically Stabilized - Inert) Mc_7p->Mc_7p_split1 Mc_7p_split2 7p₃/₂¹ subshell (Relativistically Destabilized) Mc_7p->Mc_7p_split2 Mc_states3 Stable State: Mc³⁺ Mc_7p->Mc_states3 Loses 3 electrons Mc_states1 Stable State: Mc⁺ Mc_7p_split2->Mc_states1 Loses 1 electron

Caption: Relativistic orbital splitting in Moscovium vs. Bismuth.

2.2. Experimental Insights into Reactivity

Despite the immense challenge of studying an element produced one atom at a time with a sub-second half-life, recent experiments have provided the first chemical characterization of Moscovium.[11] Using gas-solid chromatography, scientists observed the interaction of individual Moscovium atoms with a quartz (silicon dioxide) surface.

The key finding was that Moscovium is less reactive and forms weaker bonds with the quartz surface than its lighter homolog, Bismuth.[11][14][15] This experimental result directly confirms theoretical predictions about the influence of relativistic effects on Moscovium's chemical behavior, establishing it as more volatile and less metallic than Bismuth.

Experimental Protocols

The methodologies for studying Moscovium and Bismuth are vastly different, reflecting their respective stability and availability.

3.1. Protocol for Moscovium: Single-Atom Gas-Solid Chromatography

This method is designed to probe the chemical properties of superheavy elements with extremely short half-lives.

  • Objective: To determine the chemical reactivity of Moscovium by measuring its adsorption enthalpy on a silicon dioxide surface.

  • Methodology:

    • Synthesis: Moscovium isotopes (e.g., ²⁸⁸Mc) are produced in a heavy-ion cyclotron by bombarding a target of Americium-243 with a beam of Calcium-48 ions.[7][14]

    • Separation and Thermalization: The newly formed Mc atoms recoil from the target and are separated from the primary beam by a magnetic field. They are then stopped and thermalized in a buffer gas (e.g., helium/argon).[16]

    • Chromatography: The Mc atoms are transported by the gas flow into a chromatography column—a tube lined with detectors and coated with a thin layer of quartz (SiO₂).[11][14]

    • Detection: As a Mc atom travels along the column, it interacts with the quartz surface. It eventually decays via an alpha decay chain. The positions of these decay events are recorded by the detectors.

    • Data Analysis: The distribution of decay events along the column indicates the strength of the interaction. A more volatile (less reactive) element will travel further down the column before decaying. This allows for the calculation of an adsorption enthalpy, which is compared to that of other elements like Bismuth and Flerovium.[11]

MoscoviumWorkflow start Ca-48 Ion Beam fusion Nuclear Fusion in Cyclotron start->fusion target Am-243 Target target->fusion separator Magnetic Separator fusion->separator Mc atoms recoil gas_cell Gas-filled Cell (Thermalization) separator->gas_cell Isolates Mc column Quartz-lined Chromatography Detector Column gas_cell->column Gas flow detection Alpha Decay Detection column->detection Atom adsorbs & decays

References

Independent Verification of Superheavy Element Discoveries: A Comparative Analysis of the Dubna Experiments and Their Replications

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of superheavy elements, residing at the upper limits of the periodic table, is a monumental undertaking in nuclear physics. The pioneering work conducted at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, has been instrumental in the discovery of several of these ephemeral elements. However, the stringent requirements of scientific discovery demand independent verification. This guide provides a comparative analysis of the original experiments conducted at Dubna for the synthesis of Flerovium (element 114), Livermorium (element 116), and Tennessine (element 117), and their subsequent independent replications by other research institutions, primarily the GSI Helmholtz Centre for Heavy Ion Research in Darmstadt, Germany.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data from the original Dubna experiments and their independent verifications. These "hot fusion" reactions involve bombarding heavy actinide targets with a beam of ⁴⁸Ca ions.

Table 1: Synthesis of Flerovium (Fl, Z=114)

ParameterJINR, Dubna (1998-1999)GSI, Darmstadt (2009)
Reaction ²⁴⁴Pu + ⁴⁸Ca²⁴⁴Pu + ⁴⁸Ca
Beam Energy 236 MeV239-247 MeV
Target Thickness ~0.32 mg/cm²0.74 mg/cm²
Integrated Beam Dose 5.2 x 10¹⁸ ions7.3 x 10¹⁸ ions
Observed Isotopes ²⁸⁸Fl, ²⁸⁹Fl²⁸⁸Fl, ²⁸⁹Fl
Measured Cross-Section ~2.5 pb (for ²⁸⁹Fl)~0.6 pb (for ²⁸⁸Fl)
Reported Decay Chain ²⁸⁹Fl → ²⁸⁵Cn → ²⁸¹Ds → ...²⁸⁸Fl → ²⁸⁴Cn → ...

Table 2: Synthesis of Livermorium (Lv, Z=116)

ParameterJINR, Dubna (2000)GSI, Darmstadt (2012)
Reaction ²⁴⁸Cm + ⁴⁸Ca²⁴⁸Cm + ⁴⁸Ca
Beam Energy 240 MeV245 MeV
Target Thickness ~0.35 mg/cm²0.5 mg/cm²
Integrated Beam Dose 6.0 x 10¹⁸ ionsNot specified
Observed Isotopes ²⁹²Lv, ²⁹³Lv²⁹²Lv, ²⁹³Lv
Measured Cross-Section ~0.5 pb (for ²⁹³Lv)~0.3 pb
Reported Decay Chain ²⁹³Lv → ²⁸⁹Fl → ²⁸⁵Cn → ...²⁹²Lv → ²⁸⁸Fl → ²⁸⁴Cn → ...

Table 3: Synthesis of Tennessine (Ts, Z=117)

ParameterJINR, Dubna & ORNL, USA (2010)[1]GSI, Darmstadt (2014)[2][3]
Reaction ²⁴⁹Bk + ⁴⁸Ca²⁴⁹Bk + ⁴⁸Ca
Beam Energy 247 MeV, 252 MeV251.7 MeV
Target Thickness 0.34 mg/cm²0.86 mg/cm²
Integrated Beam Dose 2.1 x 10¹⁹ ions1.3 x 10¹⁹ ions
Observed Isotopes ²⁹³Ts, ²⁹⁴Ts²⁹³Ts, ²⁹⁴Ts
Measured Cross-Section ~1.2 pb (for ²⁹⁴Ts), ~0.5 pb (for ²⁹³Ts)~0.1 pb
Reported Decay Chain ²⁹⁴Ts → ²⁹⁰Mc → ²⁸⁶Nh → ...²⁹⁴Ts → ²⁹⁰Mc → ²⁸⁶Nh → ...

Experimental Protocols: Methodologies of Discovery and Confirmation

The synthesis of superheavy elements relies on the successful fusion of a projectile and a target nucleus, followed by the rapid separation and detection of the resulting evaporation residues. While the fundamental principles are similar, the experimental setups at Dubna and GSI have their unique characteristics.

Dubna, JINR: The Dubna Gas-Filled Recoil Separator (DGFRS)

The experiments at the Flerov Laboratory of Nuclear Reactions (FLNR) in Dubna utilized the Dubna Gas-Filled Recoil Separator (DGFRS).[3][4] This apparatus is designed to separate the newly formed superheavy nuclei from the intense primary beam and other reaction byproducts.

A key feature of the DGFRS is its use of a gas-filled magnetic system. The separator is filled with a low-pressure gas (typically hydrogen or helium), which causes the recoiling nuclei and the primary beam particles to have different average charge states. This difference in charge state leads to different trajectories in the magnetic field, allowing for the spatial separation of the desired superheavy elements.[3]

The separated nuclei are then implanted into a position-sensitive silicon detector array at the focal plane of the separator. This detector measures the position, energy, and time of implantation of the heavy nucleus. Subsequent alpha decays and spontaneous fissions of the implanted nucleus and its daughter products are also recorded by this detector system, allowing for the reconstruction of the decay chains.[4]

GSI, Darmstadt: The Transactinide Separator and Chemistry Apparatus (TASCA)

The confirmation experiments at GSI were performed using the Transactinide Separator and Chemistry Apparatus (TASCA).[5][6] TASCA is also a gas-filled recoil separator optimized for the study of superheavy elements produced in hot fusion reactions.[5][6]

Similar to the DGFRS, TASCA employs a gas-filled dipole magnet to separate the reaction products based on their magnetic rigidity.[5] One of the notable features of TASCA is its high transmission efficiency, meaning a large fraction of the produced superheavy nuclei are guided to the detector system.[5]

The detector setup at the focal plane of TASCA typically consists of a series of silicon strip detectors for implantation and decay detection. This allows for the precise measurement of the properties of the synthesized nuclei and their decay products, providing the necessary evidence for their identification.[7][8]

Visualization of Nuclear Processes

The following diagrams illustrate the nuclear reaction and subsequent decay chains for the synthesis of Flerovium, Livermorium, and Tennessine.

Flerovium_Synthesis_and_Decay cluster_reaction Hot Fusion Reaction cluster_decay Alpha Decay Chain 244Pu ²⁴⁴Pu 292Fl_compound ²⁹²Fl* 244Pu->292Fl_compound + ⁴⁸Ca 48Ca ⁴⁸Ca 288Fl ²⁸⁸Fl 292Fl_compound->288Fl - 4n 284Cn ²⁸⁴Cn 288Fl->284Cn α 280Ds ²⁸⁰Ds 284Cn->280Ds α 276Hs ²⁷⁶Hs 280Ds->276Hs α SF Spontaneous Fission 276Hs->SF

Caption: Synthesis of Flerovium-288 and its subsequent alpha decay chain.

Livermorium_Synthesis_and_Decay cluster_reaction Hot Fusion Reaction cluster_decay Alpha Decay Chain 248Cm ²⁴⁸Cm 296Lv_compound ²⁹⁶Lv* 248Cm->296Lv_compound + ⁴⁸Ca 48Ca ⁴⁸Ca 292Lv ²⁹²Lv 296Lv_compound->292Lv - 4n 288Fl ²⁸⁸Fl 292Lv->288Fl α 284Cn ²⁸⁴Cn 288Fl->284Cn α 280Ds ²⁸⁰Ds 284Cn->280Ds α SF Spontaneous Fission 280Ds->SF

Caption: Synthesis of Livermorium-292 and its subsequent alpha decay chain.

Tennessine_Synthesis_and_Decay cluster_reaction Hot Fusion Reaction cluster_decay Alpha Decay Chain 249Bk ²⁴⁹Bk 297Ts_compound ²⁹⁷Ts* 249Bk->297Ts_compound + ⁴⁸Ca 48Ca ⁴⁸Ca 293Ts ²⁹³Ts 297Ts_compound->293Ts - 4n 289Mc ²⁸⁹Mc 293Ts->289Mc α 285Nh ²⁸⁵Nh 289Mc->285Nh α 281Rg ²⁸¹Rg 285Nh->281Rg α SF Spontaneous Fission 281Rg->SF

Caption: Synthesis of Tennessine-293 and its subsequent alpha decay chain.

References

Peer Review and Confirmation: The Journey of Element 115 (Moscovium) to the Periodic Table

Author: BenchChem Technical Support Team. Date: December 2025

The addition of a new element to the periodic table is a rigorous process, underpinned by a stringent peer-review and verification system overseen by the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Pure and Applied Physics (IUPAP). The discovery of Moscovium (Mc), element 115, serves as a compelling case study of this process, involving an initial claim of discovery followed by independent verification by a separate research team, ultimately leading to its official recognition. This guide compares the initial discovery by the Joint Institute for Nuclear Research (JINR) and Lawrence Livermore National Laboratory (LLNL) collaboration with the subsequent confirmation experiment led by Lund University at the GSI Helmholtz Centre for Heavy Ion Research.

Comparison of Discovery and Confirmation Experiments

The validation of a new element discovery hinges on the reproducibility of the experimental results. The following table summarizes the key quantitative data from the initial discovery of Moscovium and its subsequent confirmation, highlighting the similarities and differences in their findings.

ParameterJINR-LLNL Collaboration (2003)Lund University et al. at GSI (2013)
Isotopes Synthesized 288Mc, 287Mc288Mc
Number of Atoms Detected 4 atoms of 288Mc, 1 atom of 287McApproximately 30 decay chains attributed to 288Mc
Decay Chains Observed Five consecutive alpha decays for 288Mc, terminating in the spontaneous fission of Dubnium-268.[1] Four consecutive alpha decays for 287Mc.[2]Alpha decay chains consistent with those reported by JINR-LLNL.[3][4]
Key Detection Method Detection of alpha decay chains.Detection of X-ray photons in coincidence with alpha decays, providing a distinct elemental "fingerprint".[3][4][5]
Half-life of 288Mc Approximately 87 milliseconds (ms)Consistent with the initial findings.
Production Rate Not explicitly stated, but very low.Approximately 1.5 atoms per day.[6]

Experimental Protocols

The synthesis of superheavy elements is a technically demanding process requiring powerful particle accelerators and sophisticated detection systems. Both the discovery and confirmation experiments for element 115 employed similar fundamental techniques but with some variations in their detection methodologies.

JINR-LLNL Discovery Protocol (2003)

The initial synthesis of Moscovium was achieved at the Flerov Laboratory of Nuclear Reactions at JINR in Dubna, Russia.[7]

  • Target Preparation: A target of Americium-243 (243Am) was prepared.[1]

  • Ion Beam Production: A beam of Calcium-48 (48Ca) ions was accelerated in the U400 cyclotron.[1]

  • Bombardment: The 243Am target was bombarded with the high-energy 48Ca ion beam.[1]

  • Fusion-Evaporation Reaction: The fusion of 243Am and 48Ca nuclei resulted in the formation of the compound nucleus 291115, which then evaporated neutrons to form isotopes of element 115 (288Mc and 287Mc).[2]

  • Separation: The newly formed Moscovium atoms were separated from the unreacted beam particles and other reaction byproducts using the Dubna Gas-Filled Recoil Separator.[1]

  • Detection: The separated atoms were implanted into a silicon detector array. The subsequent alpha decay chains of the Moscovium isotopes were recorded, providing evidence for their existence.[1]

Lund University/GSI Confirmation Protocol (2013)

The confirmation experiment was conducted at the GSI Helmholtz Centre for Heavy Ion Research in Darmstadt, Germany.[3][4]

  • Target and Beam: Similar to the initial discovery, a thin film of 243Am was bombarded with a beam of 48Ca ions.[3][4]

  • Separation: The TransActinide Separator and Chemistry Apparatus (TASCA) was used to separate the element 115 nuclei.[6]

  • Advanced Detection: In addition to detecting the alpha decay chains, this experiment utilized a sophisticated detector setup capable of measuring X-ray photons emitted during the decay process.[3][4][5] The energies of these X-rays are characteristic of the daughter elements in the decay chain, providing a direct and independent confirmation of the atomic number of the parent nucleus (element 115).[3][5] This method is often referred to as providing a "fingerprint" of the element.[3][4][5]

IUPAC Verification Process

The journey from a claimed discovery to official recognition on the periodic table is governed by a formal peer-review process established by IUPAC and IUPAP.[8][9][10]

The core principle of this process is the independent verification of the initial findings by another laboratory.[8] The IUPAC/IUPAP Joint Working Party (JWP) is responsible for assessing the evidence from all relevant experiments.[8] The criteria for discovery include not only the production of a new element but also its unambiguous identification, often through its characteristic decay properties.[9] The confirmation of element 115 by the Lund University-led team at GSI, with its innovative use of X-ray fingerprinting, provided the compelling evidence needed for the JWP to validate the initial discovery by the JINR-LLNL collaboration.[3][4][5] In December 2015, the discovery of element 115 was officially recognized, and the name Moscovium and symbol Mc were approved in 2016.[7]

Experimental_Workflow_for_Element_115_Discovery cluster_JINR_LLNL JINR-LLNL (Discovery) cluster_GSI GSI/Lund University (Confirmation) cluster_IUPAC IUPAC/IUPAP Verification Ca48_beam 48Ca Beam U400_cyclotron U400 Cyclotron Ca48_beam->U400_cyclotron Am243_target 243Am Target Am243_target->U400_cyclotron DGFRS Dubna Gas-Filled Recoil Separator U400_cyclotron->DGFRS Fusion Product Alpha_detection Alpha Decay Detection DGFRS->Alpha_detection Separated Isotope JWP_review Joint Working Party Review Alpha_detection->JWP_review Discovery Claim Ca48_beam_GSI 48Ca Beam UNILAC UNILAC Accelerator Ca48_beam_GSI->UNILAC Am243_target_GSI 243Am Target Am243_target_GSI->UNILAC TASCA TASCA Separator UNILAC->TASCA Fusion Product Xray_alpha_detection Alpha-X-ray Coincidence Detection TASCA->Xray_alpha_detection Separated Isotope Xray_alpha_detection->JWP_review Confirmation Data Official_recognition Official Recognition (Moscovium, Mc) JWP_review->Official_recognition Validation

Experimental workflow for the discovery and confirmation of Element 115.

References

Safety Operating Guide

Navigating the Disposal of NF 115: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring safety, environmental protection, and regulatory compliance. The term "NF 115" is ambiguous and can refer to different substances. For the purpose of providing actionable, procedural guidance for researchers, scientists, and drug development professionals, this guide will focus on the disposal of CC-115 hydrochloride , a compound used in scientific research. It is crucial to correctly identify the specific substance being used before proceeding with any disposal protocol.

Immediate Safety and Handling Considerations

Before disposal, proper handling and storage of CC-115 hydrochloride are paramount to maintain its stability and prevent accidental exposure. While some safety data sheets (SDS) may classify CC-115 hydrochloride as non-hazardous, others indicate potential flammability, warranting its treatment as a hazardous chemical.

Key Handling Parameters for CC-115 Hydrochloride:

ParameterValueSource
Storage Temperature2-8°C[1]
Storage ConditionsStore in a desiccated environment.[1]
Autoignition Temperature427°C (801°F)[1]
Flammable Limits in AirLEL: 4.0%; UEL: 16.0%[1]
Step-by-Step Disposal Protocol for CC-115 Hydrochloride

The primary directive for the disposal of CC-115 hydrochloride is to manage it as hazardous chemical waste. Adherence to national and local regulations is mandatory.

Step 1: Waste Segregation and Containerization

Proper segregation is the foundational step in the chemical waste disposal process.

  • Do Not Mix: CC-115 hydrochloride waste should not be mixed with other chemical waste streams.[1]

  • Original Containers: Whenever feasible, leave the chemical waste in its original container.[1]

  • Compatible Containers: If transferring the waste is necessary, ensure the new container is made of a compatible material and has a tightly fitting cap. The container must remain closed except when actively adding waste.[1]

Step 2: Labeling of Waste Containers

Clear and accurate labeling is a critical safety and compliance measure.

  • Hazardous Waste Labeling: The container must be clearly labeled with the words "Hazardous Waste."

  • Chemical Identification: The label must include the full chemical name: "CC-115 hydrochloride."

Step 3: Disposal of Empty Containers

Containers that previously held CC-115 hydrochloride must be treated as hazardous waste unless they are properly decontaminated.[1]

  • Thorough Rinsing: The container must be thoroughly emptied of all contents. The first rinse should be collected and disposed of as hazardous waste. For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[2]

  • Air-Drying: After rinsing, the container should be air-dried completely.

Step 4: Final Disposal

The ultimate disposal of CC-115 hydrochloride waste must be conducted by a licensed hazardous waste disposal service or through your institution's Environmental Health and Safety (EHS) office.[1]

  • Professional Collection: Arrange for the collection of the properly labeled hazardous waste container by your institution's designated chemical waste management service.[1]

  • Documentation: Ensure all necessary paperwork is completed for the waste transfer, and retain a copy for your records.

Experimental Protocols and Methodologies

This document provides procedural guidance for disposal and does not cite specific experimental uses of this compound. For detailed methodologies regarding the use of any chemical in experiments, researchers should consult peer-reviewed scientific literature and established laboratory protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste, emphasizing the procedural steps for a substance identified as hazardous.

cluster_0 This compound Disposal Workflow A Identify the Substance (e.g., CC-115 Hydrochloride) B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Classification B->C D Segregate Waste C->D Hazardous H Non-Hazardous Waste Stream C->H Non-Hazardous E Use Compatible & Labeled Container D->E F Manage Empty Containers E->F G Arrange for Professional Disposal (Contact EHS) F->G

Caption: Decision workflow for the proper disposal of laboratory chemicals.

This guide provides a foundational framework for the proper disposal of CC-115 hydrochloride. It is imperative for all laboratory personnel to receive training on hazardous waste management and to consult their institution's specific safety protocols and their local regulatory requirements.

References

Personal protective equipment for handling NF 115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling NF 115 (CAS 155909-06-1), a specific ligand for mitochondrial benzodiazepine receptors. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks associated with this compound are skin and eye irritation.[1] It is also combustible.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile)
Eye/Face Protection Safety Glasses/GogglesANSI Z87.1 certified safety glasses with side shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard.
Skin and Body Protection Laboratory CoatStandard laboratory coat.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if handling large quantities or if dusts are generated and ventilation is inadequate.

Safe Handling and Operational Procedures

Adherence to standard laboratory safety practices is the first line of defense against exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Confirm that a chemical spill kit is available and you are familiar with its contents and use.

  • Personal Protective Equipment (PPE):

    • Before handling this compound, don the recommended PPE as detailed in the table above.

  • Handling the Compound:

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with the skin and eyes.[1]

    • Prevent the generation of dust.

    • Keep the container tightly closed when not in use.

  • After Handling:

    • Thoroughly wash hands with soap and water after handling is complete.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Spill Response Protocol

This protocol is for minor laboratory spills. For major spills, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to dike the spill and prevent it from spreading.

  • Clean-Up:

    • Wearing appropriate PPE, collect the spilled material and absorbent into a suitable container for hazardous waste.

    • Clean the spill area with a detergent and water solution.

  • Disposal:

    • Label the container with the contents and "Hazardous Waste."

    • Dispose of the waste according to your institution's and local regulations.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Guidance:

  • Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and list the contents, including "this compound (CAS 155909-06-1)."

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

NF115_Handling_Workflow start Start: Prepare to Handle this compound prepare_area Prepare Work Area (Ventilation, Emergency Equipment) start->prepare_area don_ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) prepare_area->don_ppe handle_chemical Handle this compound in Fume Hood (Avoid Contact and Dust) don_ppe->handle_chemical post_handling Post-Handling Procedures (Wash Hands, Doff PPE) handle_chemical->post_handling spill_exposure Spill or Exposure Occurs handle_chemical->spill_exposure Potential Incident end End post_handling->end spill_exposure->post_handling No emergency_procedures Follow Emergency Procedures (First Aid, Spill Cleanup) spill_exposure->emergency_procedures Yes emergency_procedures->post_handling

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.